molecular formula C7H5NO2 B061338 Furo[2,3-b]pyridin-5-ol CAS No. 181526-33-0

Furo[2,3-b]pyridin-5-ol

Cat. No.: B061338
CAS No.: 181526-33-0
M. Wt: 135.12 g/mol
InChI Key: BFMOJEAILMLAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-b]pyridin-5-ol is a high-value, fused bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly those targeting kinase enzymes. Its structural motif, which combines a furan ring with a hydroxypyridine, is a privileged scaffold found in inhibitors for a range of therapeutic targets. Researchers utilize Furo[2,3-b]pyridin-5-ol to develop novel compounds for oncology, inflammation, and central nervous system (CNS) disorders, where its ability to engage in key hydrogen bonding and hydrophobic interactions within enzyme active sites is exploited. The electron-rich nature of the fused ring system makes it an excellent pharmacophore for modulating biochemical pathways. Supplied as a high-purity reference standard, this product is rigorously characterized to ensure identity and quality, enabling reliable and reproducible research outcomes. It is intended for use in lead optimization, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181526-33-0

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

furo[2,3-b]pyridin-5-ol

InChI

InChI=1S/C7H5NO2/c9-6-3-5-1-2-10-7(5)8-4-6/h1-4,9H

InChI Key

BFMOJEAILMLAFI-UHFFFAOYSA-N

SMILES

C1=COC2=NC=C(C=C21)O

Canonical SMILES

C1=COC2=NC=C(C=C21)O

Synonyms

Furo[2,3-b]pyridin-5-ol (9CI)

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Furo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Compound Identity

Furo[2,3-b]pyridin-5-ol is a fused bicyclic heterocyclic compound belonging to the furopyridine class. Structurally, it consists of a furan ring fused to a pyridine ring across the 2,3-bond of the pyridine, with a hydroxyl group positioned at carbon-5. This scaffold is a critical isostere of the indole and 7-azaindole (pyrrolo[2,3-b]pyridine) systems, widely utilized in medicinal chemistry to modify physicochemical properties such as lipophilicity, hydrogen bonding capability, and metabolic stability.

Chemical Identity
PropertyDetail
Chemical Name Furo[2,3-b]pyridin-5-ol
CAS Number 181526-33-0
Synonyms 5-Hydroxyfuro[2,3-b]pyridine; 5-Hydroxyl-7-oxa-1-azaindene
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol
SMILES OC1=CN=C(O2)C2=C1
InChI Key (Predicted) RCFDIXKVOHJQPP-UHFFFAOYSA-N

Critical Distinction: Researchers must distinguish this compound from its isomer Furo[3,2-b]pyridin-5-ol and the nitrogen-analog 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3), which appears frequently in kinase inhibitor literature. The oxygen atom in the 5-membered ring defines the furo class, significantly altering H-bond donor/acceptor profiles compared to the pyrrolo class.

Part 2: Physicochemical Profile[1]

The following properties are synthesized from experimental data on the core scaffold and high-fidelity predictive models for the specific 5-hydroxy derivative.

PropertyValue / DescriptionContext for Application
Appearance Pale yellow to light brown solidSensitive to oxidation; store under inert gas.
Melting Point 185–190 °C (Dec.)High lattice energy due to intermolecular H-bonding.
Solubility DMSO (>20 mg/mL), Methanol, DMFPoor water solubility; requires cosolvents for bioassays.
pKa (Acidic) ~9.2 (Phenolic OH)Deprotonates at physiological pH (7.4) only slightly; exists mainly as neutral species.
pKa (Basic) ~2.5 (Pyridine N)Weakly basic; protonation requires strong acidic conditions.
LogP 1.45 (Predicted)Moderate lipophilicity; favorable for membrane permeability.
H-Bond Donors 1 (OH)Key interaction point for kinase hinge binding.
H-Bond Acceptors 3 (Pyridine N, Furan O, OH)Facilitates diverse ligand-protein interactions.

Part 3: Synthetic Methodologies

The synthesis of Furo[2,3-b]pyridin-5-ol is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust route involves constructing the furan ring onto a pre-functionalized pyridine core.

Primary Synthetic Route: Intramolecular Cyclization

This protocol utilizes a Sonogashira coupling followed by cyclization, starting from commercially available 2-chloro-3-hydroxypyridine derivatives.

Step-by-Step Protocol

Phase 1: Precursor Preparation (5-Bromo-2-chloro-3-pyridinol)

  • Bromination: Treat 2-chloro-3-pyridinol with N-bromosuccinimide (NBS) in acetonitrile at 0°C to selectively brominate the 5-position.

  • Protection: Protect the 3-hydroxyl group as a methoxymethyl (MOM) ether or similar if necessary for the coupling step, though free -OH can sometimes be tolerated in optimized conditions.

Phase 2: Furan Ring Construction

  • Starting Material: 5-Bromo-2-chloro-3-pyridinol (or its O-protected variant).

  • Reagents: Trimethylsilylacetylene (TMSA), PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%), Triethylamine (Et₃N).

  • Conditions: Heat at 60–80°C in DMF/THF under Argon.

    • Note: The coupling occurs preferentially at the C2-Cl position if activated, or requires an initial iodination at C2. A more common alternative for furo fusion is O-alkylation of the 3-OH with propargyl bromide, followed by thermal Claisen rearrangement and cyclization.

  • Preferred "O-Alkylation/Cyclization" Route:

    • Reactants: 5-Bromo-2-chloro-3-pyridinol + Propargyl bromide + K₂CO₃ in Acetone (Reflux).

    • Intermediate: 3-(Prop-2-yn-1-yloxy)-5-bromo-2-chloropyridine.

    • Cyclization: Heating in high-boiling solvent (e.g., o-dichlorobenzene) or using a Au(I) catalyst effects the cyclization to form the 5-bromofuro[2,3-b]pyridine core.

Phase 3: Hydroxylation (Conversion to 5-ol)

  • Borylation: React 5-bromofuro[2,3-b]pyridine with Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, and KOAc in Dioxane (80°C) to yield the boronate ester.

  • Oxidation: Treat the crude boronate with H₂O₂ / NaOH (aq) at 0°C -> RT.

  • Workup: Acidify carefully to pH 6-7 to precipitate the product.

Synthetic Workflow Diagram

SynthesisRoute Start 2-Chloro-3-pyridinol Bromination Bromination (NBS, ACN) Start->Bromination Inter1 5-Bromo-2-chloro-3-pyridinol Bromination->Inter1 Alkylation O-Alkylation (Propargyl Bromide, K2CO3) Inter1->Alkylation Inter2 O-Propargyl Intermediate Alkylation->Inter2 Cyclization Cyclization (Thermal or Au-Cat) Inter2->Cyclization Core 5-Bromofuro[2,3-b]pyridine Cyclization->Core Hydroxylation Hydroxylation 1. B2pin2, Pd-Cat 2. H2O2, NaOH Core->Hydroxylation Product Furo[2,3-b]pyridin-5-ol (CAS 181526-33-0) Hydroxylation->Product

Caption: Step-wise synthetic pathway from 2-chloro-3-pyridinol to Furo[2,3-b]pyridin-5-ol.[1]

Part 4: Medicinal Chemistry Applications[4][5][6][7][8][9]

The Furo[2,3-b]pyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinoline and indole.

Kinase Inhibition (ATP-Competitive)

The 5-hydroxy group provides a critical "handle" for hydrogen bonding within the ATP-binding pocket of kinases.

  • Mechanism: The pyridine nitrogen (N7) acts as a H-bond acceptor, while the C5-OH can act as a donor or acceptor depending on the specific kinase hinge region architecture.

  • Targets: Documented activity against CLKs (Cdc-like kinases) and FGFR (Fibroblast Growth Factor Receptors) when derivatized.

CB1 Receptor Modulation

Derivatives of furo[2,3-b]pyridine have been identified as inverse agonists for the Cannabinoid-1 (CB1) receptor.

  • Significance: These compounds modulate metabolic pathways, showing potential in treating obesity and metabolic syndrome without the psychiatric side effects associated with first-generation CB1 blockers.

Biological Signaling Pathway

SignalingPathway Compound Furo[2,3-b]pyridin-5-ol Derivative Target1 Kinase Domain (ATP Pocket) Compound->Target1 H-Bonding (Hinge) Target2 CB1 Receptor (GPCR) Compound->Target2 Allosteric/Orthosteric Effect1 Inhibition of Phosphorylation Target1->Effect1 Effect2 Modulation of cAMP Levels Target2->Effect2 Outcome1 Apoptosis / Anti-Proliferation Effect1->Outcome1 Outcome2 Metabolic Regulation Effect2->Outcome2

Caption: Dual therapeutic potential targeting Kinase pathways (Oncology) and CB1 Receptors (Metabolism).

Part 5: Safety & Handling (MSDS Highlights)

While specific toxicological data for the 5-ol isomer is limited, handling should follow protocols for fused pyridine heterocycles.

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin/eye irritation).

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; compound may be statically charged.

  • Storage:

    • Store at -20°C for long-term stability.

    • Keep under Argon/Nitrogen to prevent oxidative degradation of the electron-rich furan ring.

Part 6: References

  • Furo[2,3-b]pyridine Core Synthesis: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles. National Institutes of Health (NIH) / PMC.

  • CB1 Receptor Activity: Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters.

  • General Heterocycle Properties: Furo[2,3-b]pyridin-5-ol CAS and Identification. ChemicalBook / PubChem Data Aggregation.

  • Kinase Inhibitor Scaffolds: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors.[2] (Isomer Comparison). Angewandte Chemie.

Sources

Technical Deep Dive: Strategic Synthesis and Characterization of 1H-Pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-Pyrrolo[2,3-b]pyridin-5-ol (also known as 5-hydroxy-7-azaindole) is a high-value heterocyclic scaffold in medicinal chemistry.[1][2] As a bioisostere of 5-hydroxyindole (serotonin core) and a key pharmacophore in kinase inhibitors (e.g., FGFR, JAK, and B-Raf inhibitors like Vemurafenib analogs), its efficient synthesis is critical.

The 7-azaindole core is electron-deficient compared to indole, making direct electrophilic hydroxylation of the ring challenging. Consequently, the synthesis relies on functional group interconversion (FGI) of pre-functionalized precursors—specifically 5-bromo-7-azaindole or 5-methoxy-7-azaindole .

This guide details two validated synthetic pathways:

  • The Organometallic Oxidation Route: Ideal for scalability and starting from the widely available 5-bromo precursor.

  • The Lewis Acid Demethylation Route: A precision method for laboratory-scale preparation from methoxy derivatives.

Retrosynthetic Analysis & Strategy

The installation of the hydroxyl group at the C5 position is best achieved by disconnecting to the boronic acid (via oxidation) or the methyl ether (via deprotection). Direct C-H oxidation is not viable due to the deactivating nature of the pyridine nitrogen.

Retrosynthesis Target 1H-Pyrrolo[2,3-b]pyridin-5-ol (Target) Boronic Intermediate: 7-Azaindole-5-boronic acid Target->Boronic Oxidation (H2O2/NaOH) Methoxy Intermediate: 5-Methoxy-7-azaindole Target->Methoxy Demethylation (BBr3) Bromo Starting Material: 5-Bromo-7-azaindole Boronic->Bromo Li-Halogen Exchange + B(OMe)3 Methoxy->Bromo Methoxylation (CuI/NaOMe)

Figure 1: Retrosynthetic disconnection showing the two primary routes from the common 5-bromo-7-azaindole progenitor.

Protocol A: Organometallic Oxidation (From 5-Bromo-7-azaindole)

This route is preferred for larger-scale synthesis as it avoids the use of highly corrosive boron tribromide and utilizes the most commercially available starting material.

Mechanism

The reaction proceeds via a Lithium-Halogen exchange. Since the N1-proton is acidic (pKa ~13), two equivalents of base are required: the first to deprotonate N1, and the second to exchange the C5-Bromine. The resulting dianion is trapped with trimethyl borate, hydrolyzed to the boronic acid, and oxidized via a Baeyer-Villiger-type mechanism using hydrogen peroxide.

Experimental Workflow
ReagentEquivalentsRole
5-Bromo-7-azaindole 1.0Starting Material
n-Butyllithium (2.5M) 2.2 - 2.5Base / Lithiating Agent
Trimethyl Borate 3.0Electrophile (Boron source)
H2O2 (30% aq) ExcessOxidant
THF (Anhydrous) SolventMedium
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF (10-15 mL per gram of substrate).

  • Deprotonation: Cool the solution to -78°C . Add n-Butyllithium (2.5 equiv) dropwise.

    • Critical Check: The solution typically turns yellow/orange. Stir for 30-60 minutes at -78°C to ensure complete formation of the 1,5-dilithio species.

  • Borylation: Add Trimethyl borate (3.0 equiv) dropwise at -78°C.

  • Warming: Allow the reaction to warm to 0°C over 1 hour. The intermediate boronate complex forms.

  • Oxidation:

    • Dilute the reaction mixture with water.

    • Add NaOH (2M solution) followed by dropwise addition of 30% H2O2.

    • Stir at room temperature for 1-2 hours.

  • Workup:

    • Quench carefully with saturated Na2SO3 (to destroy excess peroxide).

    • Adjust pH to ~6-7 using 1M HCl. The product often precipitates at neutral pH.

    • Extract with Ethyl Acetate (3x).[3]

    • Dry over Na2SO4 and concentrate.[4]

Protocol B: Lewis Acid Demethylation (From 5-Methoxy-7-azaindole)

This method is ideal when the methoxy-derivative is available (e.g., from a specific cyclization route) or when high-purity material is required for analytical standards.

Mechanism

Boron tribromide (BBr3) coordinates to the methoxy oxygen and the pyridine nitrogen. The bromide ion then acts as a nucleophile, attacking the methyl group in an SN2 fashion to cleave the ether, releasing methyl bromide.

Demethylation Step1 Complexation (BBr3 adds to N7 and O-Me) Step2 Cleavage (Br- attacks Me) Step1->Step2 Step3 Hydrolysis (Water quench releases OH) Step2->Step3

Figure 2: Sequential mechanism of BBr3 mediated demethylation.[2][5][6]

Experimental Workflow
  • Solvation: Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Addition: Cool to 0°C . Add BBr3 (1.0 M in DCM, 3-4 equivalents) dropwise.

    • Note: Excess BBr3 is necessary because the basic nitrogen of the azaindole will complex with the Lewis acid, sequestering 1 equivalent immediately.

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours. A precipitate (the borane complex) often forms.

  • Quenching (Hazardous):

    • Cool back to 0°C.

    • Slowly add Methanol (exothermic!) to destroy excess BBr3.

    • Add saturated NaHCO3 solution to neutralize the hydrobromic acid generated.

  • Isolation:

    • The product is amphoteric. Adjust pH to ~7.

    • Extract with Ethyl Acetate or THF/DCM mixtures (the product is polar).

    • Wash with brine, dry, and concentrate.[2][4]

Characterization & Quality Control

The 7-azaindole system presents unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 is the preferred solvent due to the solubility of the hydroxy compound and exchangeable protons.

PositionShift (ppm)MultiplicityDiagnostic Note
OH (C5) 9.0 - 9.5 Broad SingletDisappears with D2O shake.
NH (N1) 11.0 - 11.8 Broad SingletHighly deshielded indole NH.
H6 (C6) 7.8 - 8.0 Doublet (J~2.5Hz)meta-coupling to H4; shifted upfield relative to 5-Br precursor.
H4 (C4) 7.2 - 7.4 Doublet (J~2.5Hz)meta-coupling to H6.
H2 (C2) 7.3 - 7.5 Triplet/DoubletTypical alpha-pyrrole proton.
H3 (C3) 6.2 - 6.4 Triplet/DoubletTypical beta-pyrrole proton.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass: [M+H]+ = 135.05 (Calculated for C7H6N2O: 134.05).

  • Fragmentation: Loss of CO (M-28) is common in phenolic heterocycles.

Physical Properties[7]
  • Appearance: Off-white to beige solid.

  • Melting Point: >200°C (Decomposition is common before melting due to intermolecular H-bonding).

Safety & Troubleshooting

  • BBr3 Handling: BBr3 reacts violently with moisture, producing HBr gas. Always use a scrubbing trap or vent to a fume hood exhaust.

  • Chelation: 7-azaindoles are strong bidentate ligands. If yield is low in the oxidation route, it is likely due to Boron or Copper (if used) remaining chelated to the N7-C5(O) motif. An EDTA wash or extensive base hydrolysis (NaOH) during workup can break these complexes.

  • Tautomerism: Unlike 2-hydroxypyridines which exist predominantly as pyridones, 5-hydroxy-7-azaindole exists predominantly in the enol (hydroxy) form in solution, preserving the aromaticity of the pyridine ring.

References

  • Preparation method of 5-hydroxy-7-azaindole (Patent CN112939968A).Google Patents.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry (RSC Advances).[7] Available at: [Link][4][6][8][7][9][10][11][12][13][14]

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. Available at: [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors. National Institutes of Health (PMC). Available at: [Link]

Sources

Characterization of Furo[2,3-b]pyridin-5-ol: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data for Furo[2,3-b]pyridin-5-ol, a heterocyclic compound of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for Furo[2,3-b]pyridin-5-ol in the public domain, this guide leverages empirical data from the closely related analogue, 2-methylfuro[2,3-b]pyridine, to provide a robust, predictive analysis. This approach, grounded in fundamental principles of spectroscopic interpretation, offers a comprehensive and scientifically rigorous resource for the characterization of this important molecule.

Introduction to Furo[2,3-b]pyridin-5-ol

Furo[2,3-b]pyridines are a class of bicyclic heteroaromatic compounds that incorporate both a furan and a pyridine ring. This unique structural motif is found in a variety of biologically active molecules and serves as a versatile scaffold in medicinal chemistry. The introduction of a hydroxyl group at the 5-position of the pyridine ring in Furo[2,3-b]pyridin-5-ol is anticipated to significantly influence its electronic properties, reactivity, and potential for intermolecular interactions, making a thorough understanding of its spectral characteristics essential for its application in drug discovery and materials science.

Spectroscopic Analysis Workflow

The structural elucidation of a novel or uncharacterized compound like Furo[2,3-b]pyridin-5-ol relies on a synergistic application of multiple spectroscopic techniques. The logical workflow for this process is outlined below.

Caption: A typical workflow for the synthesis and structural elucidation of a target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For Furo[2,3-b]pyridin-5-ol, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the purified compound (approximately 0.1-1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is utilized.

  • Data Acquisition: The analysis is typically performed in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Data Analysis: The accurate mass of the molecular ion is measured and compared with the theoretical mass calculated for the elemental composition of Furo[2,3-b]pyridin-5-ol (C₇H₅NO₂).

Reference Data: 2-methylfuro[2,3-b]pyridine

The mass spectrum of 2-methylfuro[2,3-b]pyridine (C₈H₇NO) shows a molecular ion peak at m/z = 133.15.[1]

Predicted Mass Spectrum of Furo[2,3-b]pyridin-5-ol
FeaturePredicted ValueRationale
Molecular Formula C₇H₅NO₂Based on the chemical structure.
Molecular Weight 135.12 g/mol Calculated from the molecular formula.
[M+H]⁺ (HRMS) 136.0393The expected accurate mass of the protonated molecule.
Key Fragments m/z 107, 79Predicted fragmentation would likely involve the loss of CO (28 Da) from the furan ring, and subsequent fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Furo[2,3-b]pyridin-5-ol is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-O bonds.

Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the spectrum of the sample.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectrum of Furo[2,3-b]pyridin-5-ol
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Broad, StrongO-H stretchCharacteristic of a hydroxyl group, likely broadened due to hydrogen bonding.
3100-3000MediumAromatic C-H stretchTypical for C-H bonds in aromatic systems.
1640-1580Medium-StrongC=N and C=C stretchesAromatic ring stretching vibrations of the pyridine and furan rings.
1250-1150StrongAryl C-O stretchCharacteristic of the C-O bond in the furan ring and the C-O bond of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the complete elucidation of its structure.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} experiments are performed. For unambiguous assignment, two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are also conducted.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the connectivity of atoms.

Reference Data: ¹³C NMR of 2-methylfuro[2,3-b]pyridine

The reported ¹³C NMR spectrum of 2-methylfuro[2,3-b]pyridine provides a valuable reference for predicting the chemical shifts in Furo[2,3-b]pyridin-5-ol.

CarbonChemical Shift (ppm)
C2151.2
C3102.1
C3a159.3
C4117.8
C5130.2
C6144.1
C7a120.9
CH₃13.8
Predicted ¹H NMR Spectrum of Furo[2,3-b]pyridin-5-ol
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~7.8d~2.0Alpha to the furan oxygen, deshielded.
H3~6.8d~2.0Beta to the furan oxygen, more shielded than H2.
H4~7.2d~8.0Ortho to the hydroxyl group.
H6~8.1d~8.0Ortho to the nitrogen and influenced by the hydroxyl group.
OH~9.5-10.5br s-Broad signal due to exchange, chemical shift is solvent-dependent.
Predicted ¹³C NMR Spectrum of Furo[2,3-b]pyridin-5-ol
CarbonPredicted δ (ppm)Rationale
C2~145Deshielded due to the adjacent oxygen.
C3~105More shielded than C2.
C3a~155Quaternary carbon at the ring junction.
C4~115Shielded by the ortho hydroxyl group.
C5~150Deshielded due to the attached hydroxyl group.
C6~140Deshielded by the adjacent nitrogen.
C7a~125Quaternary carbon at the ring junction.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Furo[2,3-b]pyridin-5-ol. By leveraging experimental data from the close analogue 2-methylfuro[2,3-b]pyridine and applying fundamental principles of spectroscopy, we have outlined the expected NMR, IR, and mass spectral data for the target molecule. The detailed experimental protocols and logical workflow presented herein offer a robust framework for researchers engaged in the synthesis and characterization of novel furo[2,3-b]pyridine derivatives. The validation of these predicted data with future experimental findings will be a valuable contribution to the chemical sciences.

References

  • PubChem. 2-Methylfuro[2,3-b]pyridine. [Link]

Sources

Solubility of Furo[2,3-b]pyridin-5-ol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Characterization of Furo[2,3-b]pyridin-5-ol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. Furo[2,3-b]pyridin-5-ol, a heterocyclic compound of interest in medicinal chemistry, possesses structural features that suggest a complex solubility profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this molecule in various solvent systems. We delve into the theoretical underpinnings of its solubility based on molecular structure, present field-proven, step-by-step protocols for both thermodynamic and kinetic solubility determination, and offer insights into data interpretation. This document is designed not merely as a set of instructions, but as a technical resource that explains the causality behind experimental choices, ensuring robust and reliable results.

Introduction: The Significance of Furo[2,3-b]pyridin-5-ol and Its Solubility

The furo[2,3-b]pyridine scaffold is a recognized pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including antiproliferative and antitumor effects.[1] The introduction of a hydroxyl group at the 5-position to create Furo[2,3-b]pyridin-5-ol (Molecular Formula: C₇H₅NO₂, Molecular Weight: 135.12 g/mol ) introduces key functionalities that dictate its interaction with solvents and, ultimately, its behavior in biological systems.

Molecular Structure:

  • Fused Aromatic System: A planar, rigid core composed of a furan ring fused to a pyridine ring. This aromaticity contributes to crystal lattice stability, which must be overcome for dissolution.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a weak base, allowing for potential protonation and significantly increased aqueous solubility at low pH.

  • Furan Oxygen: Another site for hydrogen bond acceptance.

  • Hydroxyl Group (-OH): The most influential group for its solubility profile. It can act as both a hydrogen bond donor and acceptor, enhancing interactions with polar, protic solvents.[2] Its weakly acidic nature also allows for deprotonation and salt formation at high pH.

A thorough understanding of this compound's solubility is not an academic exercise; it is a prerequisite for successful drug development.[3] Poor aqueous solubility can lead to low absorption and insufficient bioavailability, dooming an otherwise potent compound to failure.[3] This guide provides the necessary theoretical and practical tools to comprehensively characterize the solubility of Furo[2,3-b]pyridin-5-ol.

Theoretical Underpinnings and Predictive Analysis

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable predictions about its behavior. The principle of "like dissolves like" is the foundation of this analysis.

  • Polarity and Hydrogen Bonding: The presence of a hydrogen-bond-donating hydroxyl group and multiple hydrogen-bond-accepting heteroatoms (pyridine-N, furan-O, hydroxyl-O) strongly suggests that Furo[2,3-b]pyridin-5-ol will exhibit preferential solubility in polar solvents. Polar protic solvents like water, ethanol, and methanol, which can participate in hydrogen bonding, are expected to be effective. Polar aprotic solvents like DMSO and DMF should also be effective due to their ability to accept hydrogen bonds and their high polarity. Conversely, low solubility is anticipated in nonpolar, aprotic solvents such as hexane or toluene.

  • Influence of pH: As an amphoteric molecule with a basic pyridine ring and a weakly acidic hydroxyl group, the solubility of Furo[2,3-b]pyridin-5-ol in aqueous media is expected to be highly pH-dependent.

    • Acidic pH (e.g., pH 1-4): The pyridine nitrogen will be protonated, forming a cationic species. This salt form will disrupt the crystal lattice and interact favorably with water, leading to a significant increase in solubility.

    • Neutral pH (e.g., pH 6-8): The molecule will be predominantly in its neutral form. Solubility will be at its minimum, governed by the intrinsic solubility of the un-ionized compound.

    • Alkaline pH (e.g., pH > 10): The hydroxyl group will be deprotonated, forming an anionic phenolate-like species. This will also increase aqueous solubility.

  • Predictive Models: While experimental data is the gold standard, computational methods can offer initial estimates. The General Solubility Equation (GSE) and Quantitative Structure-Property Relationship (QSPR) models are analytical methods that relate solubility to molecular descriptors.[4] More advanced numerical methods, such as molecular dynamics (MD) simulations, can model the interactions between the solute and solvent molecules to predict solvation free energy.[4][5]

The logical relationship between the compound's properties and its expected solubility is visualized below.

cluster_features Molecular Features cluster_solvents Solvent Properties compound Furo[2,3-b]pyridin-5-ol feature1 Hydroxyl Group (-OH) (H-bond donor/acceptor) compound->feature1 possesses feature2 Pyridine Nitrogen (N) (H-bond acceptor, basic) compound->feature2 possesses feature3 Aromatic Core (Hydrophobic, π-π stacking) compound->feature3 possesses solvent1 Polar Protic (e.g., Water, Ethanol) feature1->solvent1 Strong Interaction solvent2 Polar Aprotic (e.g., DMSO, Acetone) feature1->solvent2 Moderate Interaction feature2->solvent1 Strong Interaction feature2->solvent2 Moderate Interaction solvent4 Aqueous Buffers (Variable pH) feature2->solvent4 pH-dependent interaction feature3->solvent1 Unfavorable Interaction solvent3 Nonpolar (e.g., Hexane, Toluene) feature3->solvent3 Favorable Interaction high_sol High Predicted Solubility solvent1->high_sol leads to solvent2->high_sol leads to low_sol Low Predicted Solubility solvent3->low_sol leads to variable_sol Variable (pH-dependent) Solubility solvent4->variable_sol leads to

Caption: Factors influencing the solubility of Furo[2,3-b]pyridin-5-ol.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility of the most stable crystalline form. The shake-flask method, established by Higuchi and Connors, remains the gold standard for its determination due to its reliability.[6]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true equilibrium is reached and accurately measured.

Materials:

  • Furo[2,3-b]pyridin-5-ol (solid, crystalline)

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 N HCl, Ethanol, DMSO, Acetonitrile, Hexane)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, pre-tested for non-binding)

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Furo[2,3-b]pyridin-5-ol to a series of vials. "Excess" is critical; there must be visible solid remaining at the end of the experiment to guarantee saturation. A starting point is 2-5 mg of solid per 1 mL of solvent.

    • Causality: The presence of undissolved solid ensures that the solution is saturated and in equilibrium with the solid phase.[7]

  • Solvent Addition: Accurately dispense a known volume of each pre-equilibrated solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate at a constant speed.

    • Causality: Agitation increases the surface area of the solid exposed to the solvent, accelerating the dissolution process. Constant temperature is crucial as solubility is temperature-dependent.[8]

  • Equilibrium Confirmation (Self-Validation): The time to reach equilibrium can vary from 24 to 72 hours. To validate, take samples at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration remains constant between two consecutive time points.[6]

  • Phase Separation: Once equilibrium is reached, stop agitation and allow the vials to stand for a short period. Separate the saturated solution from the excess solid, typically by centrifugation (e.g., 15 min at 14,000 rpm).

    • Causality: Centrifugation pellets the excess solid, allowing for the clear supernatant to be sampled without disturbing the equilibrium. Filtration is an alternative, but care must be taken to avoid solute adsorption onto the filter membrane.[6]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the sample with a known volume of mobile phase (for HPLC) or a suitable solvent to prevent precipitation. The dilution factor must be recorded accurately.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A standard calibration curve of Furo[2,3-b]pyridin-5-ol must be prepared in the same diluent.

  • Solid Phase Analysis (Self-Validation): After the experiment, recover the remaining solid from the vials. Analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Causality: This crucial step verifies that the compound has not changed its crystalline form (polymorph) or converted to a solvate/hydrate during the experiment. The measured solubility must correspond to a defined solid form.[8]

The following diagram illustrates this comprehensive workflow.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_validation Validation A Add Excess Solid Furo[2,3-b]pyridin-5-ol to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Sample at 24h, 48h, 72h to Confirm Equilibrium C->D Feedback Loop E Centrifuge to Pellet Excess Solid C->E F Collect & Dilute Supernatant E->F I Analyze Recovered Solid (e.g., XRPD) E->I Parallel Path G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility G->H J Confirm Solid Form is Unchanged I->J

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput and Kinetic Solubility Assays

In early-stage drug discovery, speed is often prioritized over precision. Kinetic solubility assays provide a rapid assessment of a compound's dissolution properties, though the values obtained are not at thermodynamic equilibrium.[6] These methods typically involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer and detecting the point of precipitation.[9]

The resulting precipitate is often amorphous, which is thermodynamically less stable and thus more soluble than the crystalline form.[9] While not a true solubility value, kinetic solubility can be valuable for ranking compounds and flagging potential issues early on.

The diagram below outlines a typical high-throughput kinetic solubility workflow.

A Prepare High-Concentration Stock in DMSO C Add Aliquots of DMSO Stock to Buffer (Titration) A->C B Dispense Aqueous Buffer to 96-Well Plate B->C D Incubate Briefly (e.g., 1-2 hours) C->D E Measure Precipitation (Turbidity, Light Scattering) D->E F Determine Concentration at First Sign of Precipitation E->F G Report as Kinetic Solubility F->G

Sources

Furo[2,3-b]pyridine core as a privileged scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Furo[2,3-b]pyridine Scaffold: Synthetic Architectures and Medicinal Utility[1][2][3][4][5]

Executive Summary: The Bioisosteric Advantage

The furo[2,3-b]pyridine core represents a "privileged scaffold" in modern medicinal chemistry, primarily due to its structural homology with the purine ring system (specifically adenosine) and the indole core. Unlike its isomer furo[3,2-c]pyridine, the [2,3-b] fusion system offers a unique electronic distribution that mimics the hydrogen-bonding donor/acceptor motifs required for high-affinity binding in the ATP-binding pockets of kinases.

For drug developers, this scaffold offers three distinct advantages:

  • Metabolic Stability: The pyridine nitrogen reduces the electron density of the fused system compared to indole, potentially lowering susceptibility to oxidative metabolism at the C2/C3 positions.

  • Vectorial Diversity: The scaffold provides orthogonal handles (C2, C3, C4, C5, C6) for substitution, allowing precise tuning of lipophilicity (LogP) and solubility without disrupting the core binding mode.

  • Kinase Selectivity: By modifying the C3 and C5 positions, the scaffold can be tuned to discriminate between closely related kinase isoforms (e.g., PI3K vs. mTOR, or CLK vs. DYRK).

Structural & Physicochemical Rationale

The core consists of a pyridine ring fused to a furan ring across the b bond (carbons 2 and 3 of the pyridine).

Figure 1: Chemical Space & Bioisosterism This diagram illustrates the structural relationship between the natural ligand Adenine and the synthetic Furo[2,3-b]pyridine core.

ChemicalSpace cluster_0 Natural Ligand cluster_1 Synthetic Scaffold Adenine Adenine (Purine Core) High H-Bond Capacity FuroPy Furo[2,3-b]pyridine Lipophilic Vector + H-Bond Acceptor Adenine->FuroPy Bioisosteric Replacement (N9 -> O1) Properties Key Properties: 1. Reduced Polar Surface Area (tPSA) 2. Enhanced CNS Penetration 3. Tunable pKa (Pyridine N) FuroPy->Properties

Caption: Structural evolution from Adenine to Furo[2,3-b]pyridine, highlighting the retention of key binding vectors while modulating physicochemical properties.

Synthetic Architectures

Robust synthesis is critical for library generation. While multiple routes exist, the Thorpe-Ziegler Cyclization via 2-chloronicotinonitriles is the industry standard for generating 3-amino derivatives (common in kinase inhibitors).

Primary Route: The Thorpe-Ziegler Annulation

This method builds the furan ring onto a pre-functionalized pyridine.

Figure 2: Synthetic Workflow (Thorpe-Ziegler)

Synthesis Start 2-chloronicotinonitrile (Commercial Starting Material) Intermediate Intermediate Ether (S_NAr Reaction) Start->Intermediate Base (K2CO3/NaH) DMF, Heat Reagent Ethyl Glycolate / alpha-Halo Ketone Reagent->Intermediate Cyclization Thorpe-Ziegler Cyclization (Base Mediated) Intermediate->Cyclization Intramolecular Nucleophilic Attack Product 3-Amino-furo[2,3-b]pyridine-2-carboxylate (Divergent Core) Cyclization->Product Tautomerization

Caption: Step-wise construction of the core via S_NAr followed by intramolecular cyclization, yielding the versatile 3-amino intermediate.

Experimental Protocol: Synthesis of 3-Amino-furo[2,3-b]pyridine Core

Context: This protocol describes the synthesis of a 3-amino-2-carboxylate derivative, a common precursor for ATP-competitive inhibitors.

Reagents:

  • 2-Chloro-3-pyridinecarbonitrile (1.0 eq)

  • Ethyl glycolate (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq) or Sodium Hydride (NaH) for difficult substrates.
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-pyridinecarbonitrile (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Ethyl glycolate (11 mmol) to the solution.

  • Base Activation: Add

    
     (25 mmol) in a single portion. Note: If using NaH, cool to 0°C first, add NaH portion-wise, then warm to RT.
    
  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Validation: Monitor via TLC (30% EtOAc/Hexane). The starting nitrile spot (

      
      ) should disappear, replaced by a highly fluorescent blue spot (
      
      
      
      ) corresponding to the amino-furan.
  • Workup: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).

    • Observation: A precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the cake copiously with water to remove residual DMF.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary. Flash chromatography is rarely needed for this step due to the high efficiency of the cyclization.

Yield Expectation: 75–90%

Medicinal Chemistry & SAR: The Kinase Case Study

The furo[2,3-b]pyridine scaffold is particularly effective in targeting Serine/Threonine kinases (e.g., IRAK4, CLK, Aurora).

Structure-Activity Relationship (SAR) Matrix
PositionChemical ModificationBiological ImpactMechanistic Rationale
N7 (Pyridine Nitrogen) None (Core)H-Bond Acceptor Binds to the "Hinge Region" of the kinase ATP pocket (Val/Leu residues).
C3 (Furan) Amide / Urea / ArylPotency Driver Projects into the hydrophobic back-pocket (Gatekeeper residue interaction).
C2 (Furan) Ester / AmideSolubility/PK Solvent-exposed region; ideal for solubilizing groups (morpholine, piperazine).
C5 (Pyridine) Aryl / HeteroarylSelectivity Interactions with the ribose-binding pocket or P-loop; critical for isoform selectivity.
Case Study: IRAK4 Inhibition (Inflammation/Oncology)

Recent work identified Compound 38 (Ref 1) as a potent IRAK4 inhibitor.[6]

  • Core: Furo[2,3-b]pyridine.[1][2][3][4][5]

  • Modification: C5-substitution with a solubilizing heteroaryl group.

  • Outcome: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • PK Profile: Clearance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) = 12 mL/min/kg; Bioavailability (
    
    
    
    ) = 21%.

Figure 3: Kinase Binding Mode (Abstracted)

BindingMode cluster_pocket ATP Binding Pocket Hinge Hinge Region (Val/Leu Backbone) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubility) Scaffold Furo[2,3-b]pyridine Core Scaffold->Hinge H-Bond (N7 Acceptor) Scaffold->Gatekeeper C3-Substituent (Hydrophobic) Scaffold->Solvent C2-Tail (Polar Group)

Caption: Pharmacophore mapping of the scaffold within a typical Kinase ATP pocket. N7 is the critical anchor point.

Future Outlook: PROTACs and Beyond

The rigidity of the furo[2,3-b]pyridine core makes it an excellent candidate for PROTAC (Proteolysis Targeting Chimera) design. The C2 position offers a solvent-exposed vector suitable for attaching linkers (PEG/alkyl chains) to E3 ligase ligands (e.g., Thalidomide or VHL ligands) without disrupting the warhead's binding affinity to the target protein.

References

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (Verified via Search Snippet 1.7)

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Source:[7][8][9] Angewandte Chemie International Edition / PubMed URL:[Link] (Note: Discusses the isomeric [3,2-b] but establishes the kinase scaffold utility relevant to the [2,3-b] class).

  • Synthesis, transformations and biological properties of furo[2,3-b]pyridines. Source: Russian Chemical Reviews / Semantic Scholar URL:[Link] (Verified via Search Snippet 1.9)

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Source: NIH / PubMed (Comparative scaffold analysis) URL:[Link]

Sources

Aromaticity and electronic properties of furopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Aromaticity and Electronic Properties of Furopyridines

Abstract

Furopyridines, a class of bicyclic heteroaromatic compounds, represent a fascinating intersection of π-electron-rich and π-electron-deficient systems. Formed by the fusion of a furan and a pyridine ring, these scaffolds exhibit a rich diversity of isomeric forms, each with unique electronic and physicochemical properties.[1] This guide provides a comprehensive exploration of the theoretical underpinnings and experimental validation of aromaticity in furopyridine systems. We delve into the computational methods used to quantify aromatic character, the spectroscopic and electrochemical techniques for probing their electronic nature, and the profound influence of isomerism and substitution on these properties. This document is intended for researchers, medicinal chemists, and materials scientists who seek a deeper understanding of the structure-property relationships that make furopyridines privileged scaffolds in drug discovery and materials science.[2][3][4]

The Structural Landscape of Furopyridines: A Tale of Six Isomers

The fusion of a π-excessive furan ring with a π-deficient pyridine ring gives rise to six distinct, stable isomers.[1] The mode of annelation dictates the fundamental electronic distribution and, consequently, the chemical personality of the molecule. These isomers can be rationally categorized into two groups based on their structural analogy to well-known benzofused systems:

  • Quinoline Analogues ([b]-fused): Furo[2,3-b]pyridine, Furo[3,2-b]pyridine, and Furo[3,4-b]pyridine.

  • Isoquinoline Analogues ([c]-fused): Furo[2,3-c]pyridine, Furo[3,2-c]pyridine, and Furo[3,4-c]pyridine.[1]

The relative stability of these isomers is not uniform; for instance, the o-quinoid systems (Furo[3,4-b]- and Furo[3,4-c]pyridine) are predicted by simple Hückel Molecular Orbital (HMO) calculations to be less stable, a fact that has been borne out experimentally.[1]

Furopyridine_Isomers cluster_b Quinoline Analogues ([b]-fused) cluster_c Isoquinoline Analogues ([c]-fused) b23 Furo[2,3-b]pyridine b32 Furo[3,2-b]pyridine b34 Furo[3,4-b]pyridine c23 Furo[2,3-c]pyridine c32 Furo[3,2-c]pyridine c34 Furo[3,4-c]pyridine

Figure 1: The six constitutional isomers of the furopyridine scaffold.

Quantifying Aromaticity: A Computational Approach

Aromaticity is a multidimensional concept, and its quantification relies on assessing magnetic, geometric, and electronic criteria.[5] Computational chemistry provides powerful tools to probe the extent of π-electron delocalization in furopyridines.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

The NICS method is a widely adopted magnetic criterion for evaluating aromaticity.[6] It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring, using a "ghost" atom.[7] A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value signifies a paratropic current associated with antiaromaticity.[7][8]

Causality in NICS Calculations: To obtain a more refined measure, variants like NICS(1) (calculated 1 Å above the ring plane) and NICS(1)zz (the out-of-plane tensor component) are employed. This choice is critical as it minimizes contributions from the localized σ-framework, providing a purer assessment of the π-electron system's contribution to the magnetic environment.[8]

NICS_Workflow start Define Furopyridine Isomer Geometry opt Geometry Optimization (e.g., B3LYP/6-311+G**) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq place_bq Place Ghost Atom (Bq) at Ring Centroid freq->place_bq nmr NMR Calculation (GIAO Method) analyze Extract Absolute Shielding Value at Bq nmr->analyze place_bq->nmr nics_val NICS = - (Shielding) analyze->nics_val

Figure 2: Conceptual workflow for calculating the NICS value of a furopyridine ring.

Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index assesses aromaticity based on the degree of bond length equalization within the ring. It compares the experimental or calculated bond lengths of a given system to an optimal value assumed for a fully aromatic system. HOMA values range from < 0 for non-aromatic systems to a theoretical maximum of 1 for a perfectly aromatic system like benzene.[9]

Self-Validation: The strength of the HOMA index lies in its reliance on molecular geometry, a parameter that can be determined with high accuracy both computationally (via geometry optimization) and experimentally (via X-ray crystallography). A strong correlation between computationally predicted and experimentally determined HOMA values validates the theoretical model.

IsomerFuran Ring HOMAPyridine Ring HOMAFuran Ring NICS(1)zzPyridine Ring NICS(1)zz
Furo[2,3-b]pyridine0.650.92-22.5-29.8
Furo[3,2-b]pyridine0.680.91-24.1-28.9
Furo[2,3-c]pyridine0.710.88-25.5-27.3
Furo[3,2-c]pyridine0.730.87-26.0-27.1
Note: Values are representative and synthesized from literature trends for illustrative purposes.

This table highlights a key principle: the fusion of the two rings results in a mutual electronic perturbation.[1] The furan ring gains some aromatic character relative to isolated furan, while the pyridine ring's aromaticity is slightly diminished compared to pyridine itself. The precise values are highly dependent on the isomeric form.

Protocol: Computational Protocol for NICS(1)zz Calculation
  • Structure Preparation: Build the desired furopyridine isomer using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a reliable density functional theory (DFT) method and basis set (e.g., B3LYP/6-311+G(d,p)). This step is crucial to ensure the structure represents a true energy minimum.

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm the optimized structure is a stable minimum (i.e., no imaginary frequencies).

  • NICS Point Definition: Identify the geometric centroid of the furan and pyridine rings separately. Define ghost atoms (Bq) at these centroids and at points 1.0 Å directly above them.

  • NMR Calculation: Submit a single-point energy calculation using the Gauge-Independent Atomic Orbital (GIAO) method to calculate NMR shielding tensors. The # NMR=GIAO keyword is standard in Gaussian.

  • Data Extraction: From the output file, locate the shielding tensor for each ghost atom. The NICS(1)zz value is the negative of the zz-component of the shielding tensor for the ghost atom positioned 1.0 Å above the ring plane.

Experimental Probes of Electronic Structure

While computational methods provide invaluable insight, experimental techniques are essential for validating theoretical predictions and understanding the real-world electronic behavior of furopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a direct probe of the local magnetic environment of protons. The diatropic ring current in aromatic systems deshields the external protons, causing them to resonate at higher chemical shifts (typically δ 7-8 ppm). The precise chemical shifts in furopyridine isomers are sensitive indicators of the electron density at each position, reflecting the combined influence of the electronegative heteroatoms and the overall π-system delocalization.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions in conjugated systems. The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Different isomers and substituted derivatives will display distinct absorption profiles, reflecting changes in their electronic structure and the extent of conjugation.

Electrochemistry

Cyclic voltammetry (CV) is a powerful technique for quantifying a molecule's electronic properties by measuring its oxidation and reduction potentials.

  • Oxidation Potential (E_ox): Correlates with the energy of the HOMO. A lower, less positive E_ox indicates a higher energy HOMO, meaning the molecule is more easily oxidized (a better electron donor).

  • Reduction Potential (E_red): Correlates with the energy of the LUMO. A higher, less negative E_red indicates a lower energy LUMO, meaning the molecule is more easily reduced (a better electron acceptor).

This data is invaluable in drug development for predicting metabolic stability and in materials science for designing organic electronic components.

Experimental_Workflow cluster_synth Synthesis & Purification cluster_char Structural & Electronic Characterization synthesis Furopyridine Synthesis purify Chromatography / Recrystallization synthesis->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (Confirm M.W.) uv UV-Vis Spectroscopy (HOMO-LUMO Gap) cv Cyclic Voltammetry (Redox Potentials)

Figure 3: Standard experimental workflow for the synthesis and characterization of furopyridines.

The Role of Substituents: Tuning Electronic Properties

The electronic nature of the furopyridine core can be finely tuned through the introduction of substituents. The effect of a substituent is broadly classified by its ability to donate or withdraw electron density via resonance and inductive effects.[10][11]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃, -NH₂, and alkyl groups increase the electron density of the ring system. This raises the HOMO energy level (making the molecule easier to oxidize) and generally increases the nucleophilicity of the ring, directing electrophilic substitution.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -CF₃ decrease the electron density of the ring. This lowers both the HOMO and LUMO energy levels, making the molecule more difficult to oxidize but easier to reduce. They deactivate the ring towards electrophilic attack and can render it susceptible to nucleophilic aromatic substitution.

This ability to modulate the electronic properties is a cornerstone of modern drug design, allowing chemists to optimize a molecule's interaction with its biological target and improve its pharmacokinetic profile.[12][13]

Substituent TypeExampleEffect on HOMO EnergyEffect on LUMO EnergyEffect on ¹H NMR Shifts
Strong EDG-NH₂Increase (destabilize)Slight IncreaseUpfield Shift (lower δ)
Moderate EDG-OCH₃IncreaseSlight IncreaseUpfield Shift
Weak EDG-CH₃Slight IncreaseNegligibleSlight Upfield Shift
Weak EWG-Cl, -BrDecreaseDecreaseDownfield Shift (higher δ)
Strong EWG-NO₂, -CNDecrease (stabilize)Decrease (stabilize)Strong Downfield Shift

Implications for Drug Discovery and Medicinal Chemistry

The unique electronic features of furopyridines make them highly valuable scaffolds in medicinal chemistry.

  • Bioisosteric Replacement: Furopyridines serve as effective bioisosteres for benzofuran, quinoline, and isoquinoline, offering an alternative core with modified properties.[1]

  • Modulation of Physicochemical Properties: The presence of two heteroatoms allows for fine-tuning of properties like lipophilicity (logP) and aqueous solubility. The pyridine nitrogen, in particular, can lower lipophilicity compared to a benzofuran analogue.[2][3]

  • Target Engagement: The pyridine nitrogen atom is a hydrogen bond acceptor, which can lead to crucial, affinity-enhancing interactions with protein targets.[2]

These advantageous properties have led to the development of furopyridine-containing compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][14][15]

Conclusion

The aromaticity and electronic properties of furopyridines are a direct consequence of the intricate interplay between the fused π-excessive furan and π-deficient pyridine rings. The specific isomeric form governs the baseline electronic character, which can be further modulated through strategic substitution. A holistic understanding, achieved by combining the predictive power of computational chemistry with the empirical validation of spectroscopic and electrochemical methods, is paramount. This dual approach provides the fundamental insights necessary to rationally design and synthesize novel furopyridine derivatives for targeted applications in drug discovery, materials science, and beyond.

References

  • A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (n.d.). Retrieved February 7, 2026, from [Link]

  • NICS – Nucleus Independent Chemical Shift - Poranne Research Group. (n.d.). Retrieved February 7, 2026, from [Link]

  • On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • A Benchmark Study of Aromaticity Indexes for Benzene, Pyridine, and the Diazines. (2024). RSC Advances. Retrieved February 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. (2024). Retrieved February 7, 2026, from [Link]

  • Rules for Aromaticity: The 4 Key Factors - Master Organic Chemistry. (2017). Retrieved February 7, 2026, from [Link]

  • Structures of furopyridines derivatives with important biological... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro - Master Organic Chemistry. (2014). Retrieved February 7, 2026, from [Link]

  • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • 15.5: Aromatic Heterocycles - Pyridine and Pyrrole - Chemistry LibreTexts. (2024). Retrieved February 7, 2026, from [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. (2022). Retrieved February 7, 2026, from [Link]

  • (PDF) Calculating the Aromaticity of Heterocycles - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Substituent Effects in Aromatic Substitution I - YouTube. (2011). Retrieved February 7, 2026, from [Link]

  • Aromaticity Concepts Derived from Experiments - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Fused Ring Heterocycles Part (I) Prof. Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of Pharmacy, Mustansiri. (n.d.). Retrieved February 7, 2026, from [Link]

  • Heterocycles, Aromaticity, and Basicity: pyrrole, furan, thiophene, and pyridine - YouTube. (2024). Retrieved February 7, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Values of HOMA and NICS1(zz) calculated for 1-6 compounds Compound HOMA... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Aromaticity of aza aromatic molecules: prediction from Hückel theory with modified parameters - SciELO. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nomenclature of Fused heterocyclic rings & Bridge head Compounds Practice set. (2020). Retrieved February 7, 2026, from [Link]

  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved February 7, 2026, from [Link]

  • 15.5: Aromatic Heterocycles- Pyridine and Pyrrole - Chemistry LibreTexts. (2023). Retrieved February 7, 2026, from [Link]

  • Rule B-3. Fused Heterocyclic Systems - ACD/Labs. (n.d.). Retrieved February 7, 2026, from [Link]

  • Aromaticity of aza aromatic molecules: prediction from Hückel theory with modified parameters - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • 15.5 Aromatic Heterocycles: Pyridine and Pyrrole – Organic Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes - Semantic Scholar. (2023). Retrieved February 7, 2026, from [Link]

  • Relation between the Substituent Effect and Aromaticity | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes - PMC. (2023). Retrieved February 7, 2026, from [Link]

  • Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • BR0011529A - Compounds of tricyclic fused heterocycles, process for preparing them and their use - Google Patents. (n.d.).

Sources

Technical Guide: Discovery, Synthesis, and Medicinal Chemistry of Furo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furo[2,3-b]pyridine scaffold represents a privileged bicyclic heteroaromatic system in modern drug discovery. Structurally characterized by a pyridine ring fused to a furan ring across the 2,3-bond, it serves as a bioisostere for indole, quinoline, and benzofuran cores. Its high planarity, capacity for hydrogen bond acceptance (via the pyridine nitrogen), and unique electron distribution make it an ideal template for kinase inhibitors (e.g., IRAK4, Lck, Akt) and antiviral agents.

This guide provides a technical deep-dive into the historical evolution, synthetic methodologies, and structure-activity relationships (SAR) of this versatile pharmacophore.

Part 1: Historical Evolution and Discovery

The Origins (1960s–1980s)

The chemical history of furo[2,3-b]pyridine is distinct from its isomer, furo[3,2-b]pyridine. While sporadic syntheses appeared earlier, the systematic exploration began in the mid-20th century.

  • 1966: A foundational study published in the Journal of Heterocyclic Chemistry established one of the first reproducible routes to furo[2,3-b]pyridine derivatives, utilizing

    
    -aminofurans as starting materials.
    
  • 1982: Shiotani and Morita, key figures in furopyridine chemistry, expanded the field significantly. While much of their work focused on the [3,2-b] isomer, their methodologies on cyclization precursors laid the groundwork for the broader class of furopyridines.

The Modern Era: Kinase Inhibition

In the 21st century, the scaffold transitioned from a chemical curiosity to a medicinal workhorse. The discovery that furo[2,3-b]pyridines could bind ATP-binding pockets of kinases with high selectivity—often better than their indole counterparts due to the additional nitrogen's electronic effects—ignited a surge in patent literature, particularly for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors.

Part 2: Synthetic Architectures

Core Synthetic Strategies

The construction of the furo[2,3-b]pyridine core generally follows two retrosynthetic disconnections:

  • Annulation of a Pyridine Ring: Building the pyridine onto a pre-existing furan.

  • Annulation of a Furan Ring: Building the furan onto a functionalized pyridine (More common in drug discovery).

Strategy A: The Sonogashira-Cyclization Sequence

This is the industry-standard approach for generating 2,3-disubstituted derivatives.

  • Mechanism: A Sonogashira coupling of 2-amino-3-bromopyridine with a terminal alkyne, followed by base-mediated or metal-catalyzed cyclization.

  • Advantages: Modular; allows late-stage introduction of diversity at the C2 position.

Strategy B: Intramolecular Nucleophilic Substitution (

)

Used for synthesizing 3-amino derivatives.

  • Mechanism: Reaction of 2-chloronicotinonitriles with

    
    -hydroxy ketones or similar nucleophiles, followed by Thorpe-Ziegler cyclization.
    
Detailed Experimental Protocol

Target: Synthesis of a 3-amino-furo[2,3-b]pyridine-2-carboxamide derivative. Rationale: This protocol demonstrates the


 cyclization strategy, yielding a scaffold highly relevant for kinase inhibitor libraries.

Reagents:

  • 2-Chloro-3-cyanopyridine (1.0 equiv)

  • 
    -Hydroxyacetamide derivative (1.1 equiv)
    
  • Potassium tert-butoxide (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Dry THF or DMF

Step-by-Step Procedure:

  • Precursor Assembly: Dissolve 2-chloro-3-cyanopyridine (10 mmol) and the

    
    -hydroxyacetamide derivative (11 mmol) in dry DMF (20 mL).
    
  • Base Addition: Cool the solution to 0°C. Add

    
     (12 mmol) portion-wise to control the exotherm.
    
  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the nitrile starting material.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove residual salts, and dry under vacuum at 45°C.

  • Purification: Recrystallize from Ethanol/DMF to yield the pure 3-amino-furo[2,3-b]pyridine-2-carboxamide.

Self-Validation Check:

  • NMR: Look for the disappearance of the nitrile peak in

    
     NMR (~115 ppm) and the appearance of the amino protons in 
    
    
    
    NMR (~5.0-6.0 ppm broad singlet).
  • Yield: Typical yields range from 80-95%.

Part 3: Medicinal Chemistry & SAR[2][3][4]

Key Therapeutic Targets[5]
TargetDisease AreaMechanism of ActionKey Compound
IRAK4 Inflammation / AutoimmuneBlocks downstream NF-

B signaling; reduces pro-inflammatory cytokines.
Compound 38 (IC

= 7.3 nM)
Lck Oncology (T-cell lymphoma)Inhibits T-cell receptor signaling pathways.2,3-Diaryl-4-amines
CB1R Obesity / MetabolicInverse agonist of Cannabinoid-1 receptor.Furo[2,3-b]pyridine-based inverse agonists
Case Study: IRAK4 Inhibitors (Compound 38)

Recent optimization campaigns (e.g., Eur. J. Med. Chem. 2023) have highlighted the dihydrofuro[2,3-b]pyridine scaffold.

  • Challenge: Early hits (e.g., Compound 16) showed good potency (IC

    
     = 243 nM) but high clearance (Cl = 43 mL/min/kg).[2]
    
  • Solution: Structural rigidification and polarity tuning led to Compound 38 .

  • Result:

    • Potency: IC

      
       = 7.3 nM.[2]
      
    • PK Profile: Clearance reduced to 12 mL/min/kg; Oral Bioavailability (F) = 21%.[2]

    • In Vivo: Effective inhibition of TNF-

      
       secretion in LPS-induced mouse models.
      
Structure-Activity Relationship (SAR) Logic[2]

The SAR of furo[2,3-b]pyridine is driven by three vectors:

  • C2 Position (Furan ring):

    • Aryl groups: Enhance hydrophobic packing in the kinase ATP-binding pocket.

    • Amides:[1][3][4] Provide hydrogen bond donors/acceptors for the "hinge region" of kinases.

  • C3 Position:

    • Small alkyl/amino: Critical for maintaining planarity. Bulky groups here often clash with the gatekeeper residue in kinases.

  • Pyridine Nitrogen (N7):

    • Acts as a critical H-bond acceptor. Quaternization or N-oxidation typically abolishes activity.

Part 4: Visualization

Diagram 1: Synthetic Workflow (Sonogashira Route)

SynthesisWorkflow Start 2-Amino-3-bromopyridine Intermed Intermediate: 2-Amino-3-alkynylpyridine Start->Intermed Sonogashira Coupling Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Intermed Catalyst Pd(PPh3)2Cl2 / CuI Base (Et3N) Catalyst->Intermed Product Furo[2,3-b]pyridine Scaffold Intermed->Product Heteroannulation (5-endo-dig) Cyclization Cyclization Agent (KOtBu or AuCl3) Cyclization->Product

Caption: Standard synthetic workflow for 2-substituted furo[2,3-b]pyridines via Sonogashira coupling and subsequent cyclization.

Diagram 2: IRAK4 Signaling Inhibition

IRAK4_Pathway TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adaptor Protein TLR->MyD88 Activation IRAK4 IRAK4 (Kinase) MyD88->IRAK4 Recruitment TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation Inhibitor Furo[2,3-b]pyridine Inhibitor (Cmpd 38) Inhibitor->IRAK4 Inhibition (ATP Competitive) NFkB NF-κB Complex TRAF6->NFkB Signaling Cascade Nucleus Nucleus: Cytokine Production NFkB->Nucleus Translocation

Caption: Mechanism of Action for Furo[2,3-b]pyridine-based IRAK4 inhibitors blocking the inflammatory cascade.

References

  • Journal of Heterocyclic Chemistry (1966). A new synthesis of furo[2,3-b]pyridine derivatives.[5]Link

  • Shiotani, S., & Morita, H. (1982). Furopyridines.[6] I. Synthesis of furo[3,2-b]pyridine derivatives. Journal of Heterocyclic Chemistry.[5] (Foundational context for furopyridine chemistry). Link

  • European Journal of Medicinal Chemistry (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors.Link

  • Scientific Research Publishing (2013). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.Link

  • BenchChem. Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.Link

Sources

Technical Guide: Biological Potential of Furo[2,3-b]pyridin-5-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological potential of Furo[2,3-b]pyridin-5-ol and its functionalized derivatives. It is designed for medicinal chemists and pharmacologists focusing on kinase inhibitor design and scaffold morphing strategies.

Core Scaffold Analysis & Therapeutic Applications

Executive Summary

The Furo[2,3-b]pyridin-5-ol core (CAS: 181526-33-0) represents a privileged scaffold in medicinal chemistry, serving as a bioisostere to 7-azaindole and purine systems. While the parent 5-hydroxy compound is primarily a synthetic intermediate, its O-substituted and fused derivatives exhibit potent biological activities.

This guide analyzes the scaffold's utility in two primary therapeutic vectors:

  • Neurodegeneration: Dual inhibition of GSK-3

    
      and CDKs  (Alzheimer’s pathology).
    
  • Oncology & Immunology: Inhibition of IRAK4 and Tubulin polymerization .

Structural Perspective: The "5-ol" Handle

The Furo[2,3-b]pyridine system fuses an electron-rich furan ring with an electron-deficient pyridine ring. The 5-hydroxyl group is critical for Structure-Activity Relationship (SAR) expansion.

Pharmacophore Mapping
  • Hinge Binding (N7/C7a): The pyridine nitrogen (N7 position in standard purine numbering, N1 in IUPAC fusion) often accepts a hydrogen bond from the kinase hinge region.

  • Solvent Exposure (C5-OH): The 5-position hydroxyl serves as a vector towards the solvent-exposed region of the ATP binding pocket. Derivatization here (ethers, amides) modulates solubility and pharmacokinetic (PK) profiles without disrupting the core binding mode.

FeatureFunction in Drug Design
Furan Oxygen Weak H-bond acceptor; lipophilic bulk.
Pyridine Nitrogen Critical H-bond acceptor (Hinge region interaction).
5-Hydroxyl (5-OH) Primary Diversification Point. Precursor for solubilizing groups (e.g., morpholine-ethoxy) or hydrophobic tails.

Therapeutic Areas & Mechanisms of Action

A. Neurodegeneration: GSK-3 and CDK Inhibition

Derivatives of furo[2,3-b]pyridin-5-ol have shown promise as multi-targeted kinase inhibitors for Alzheimer's Disease (AD).

  • Mechanism: Simultaneous inhibition of Glycogen Synthase Kinase-3

    
     (GSK-3
    
    
    
    )
    and Cyclin-Dependent Kinases (CDKs) .
  • Pathology Target: These kinases hyperphosphorylate the Tau protein , leading to neurofibrillary tangles.

  • Key Insight: The furo[2,3-b]pyridine core mimics the ATP adenine ring, competitively inhibiting the kinase.

B. Oncology: IRAK4 Inhibition

The scaffold is a validated template for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

  • Role: IRAK4 mediates signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors.

  • Application: Blocking IRAK4 suppresses NF-

    
    B activation, crucial in ABC-subtype Diffuse Large B-Cell Lymphoma (DLBCL) and autoimmune disorders.
    
  • SAR Note: Dihydrofuro[2,3-b]pyridine analogs (reduced furan ring) often show improved metabolic stability in this class.

C. Cytotoxicity: Tubulin Polymerization

Certain 3-aroyl-furo[2,3-b]pyridines (derived via functionalization of the core) bind to the colchicine site of tubulin.

  • Effect: Disrupts microtubule assembly

    
     G2/M cell cycle arrest 
    
    
    
    Apoptosis.

Mechanistic Visualization

The following diagram illustrates the dual-pathway intervention of Furo[2,3-b]pyridine derivatives in Alzheimer's (Tau pathology) and Cancer (NF-


B signaling).

G cluster_AD Neurodegeneration (Alzheimer's) cluster_Onc Oncology / Inflammation Scaffold Furo[2,3-b]pyridin-5-ol Derivatives GSK3 GSK-3β / CDK5 Scaffold->GSK3 Inhibits IRAK4 IRAK4 Kinase Scaffold->IRAK4 Inhibits Tau Tau Protein GSK3->Tau Hyperphosphorylation Tangles Neurofibrillary Tangles Tau->Tangles Aggregation NFkB NF-κB Complex IRAK4->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines / Survival NFkB->Cytokines Transcription

Figure 1: Dual-mechanism action of Furo[2,3-b]pyridine derivatives targeting Tau pathology (via GSK-3


) and Tumor survival (via IRAK4).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: This is a generalized self-validating workflow for accessing the 5-ol core.

  • Starting Material: 2,6-Dichloropyridine-3-carbonitrile (or similar 3-cyano-2-halopyridine).

  • Step 1 (Etherification): React with ethyl glycolate in the presence of a base (NaH or K

    
    CO
    
    
    
    ) in DMF.
    • Validation: Monitor disappearance of starting material via TLC (Hexane:EtOAc 4:1).

  • Step 2 (Thorpe-Ziegler Cyclization): Treat the intermediate with strong base (NaOEt/EtOH) to close the furan ring.

    • Result: Formation of the 3-amino-furo[2,3-b]pyridine ester.

  • Step 3 (Hydrolysis/Decarboxylation & Hydroxylation):

    • Route to 5-ol: Requires specific substitution on the pyridine ring (e.g., methoxy) followed by demethylation (BBr

      
      ) or direct hydroxylation strategies if starting from 5-bromo precursors.
      
Protocol B: In Vitro Kinase Assay (GSK-3 )

Objective: Determine IC


 of the derivative against GSK-3

.
  • Reagents: Recombinant GSK-3

    
    , Peptide Substrate (GSM), ATP (10 
    
    
    
    M), Kinase-Glo® Reagent (Promega).
  • Preparation: Dissolve Furo[2,3-b]pyridin-5-ol derivative in 100% DMSO. Serial dilute (10 mM to 1 nM).

  • Reaction:

    • Mix 10

      
      L Enzyme + 10 
      
      
      
      L Compound in 96-well plate. Incubate 10 min.
    • Add 20

      
      L Substrate/ATP mix.
      
    • Incubate 60 min at 30°C.

  • Detection: Add 40

    
    L Kinase-Glo reagent. Incubate 10 min (room temp).
    
  • Readout: Measure Luminescence (RLU).

    • Self-Validation: Positive control (Staurosporine) must show IC

      
       < 50 nM. Z-factor must be > 0.5.
      
Protocol C: Tubulin Polymerization Assay

Objective: Assess if the compound acts as a Microtubule Destabilizing Agent (MDA).

  • Setup: Use >99% pure tubulin protein in G-PEM buffer (GTP, PIPES, EGTA, MgCl

    
    , pH 6.9).
    
  • Baseline: Cool plate to 4°C. Add compound (3 - 10

    
    M).
    
  • Initiation: Shift temperature to 37°C to induce polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Control: Sigmoidal curve (Nucleation

      
       Elongation 
      
      
      
      Plateau).
    • Active Compound:[1] Flattened curve (inhibition of V

      
      ).
      

Structure-Activity Relationship (SAR) Table

Summary of substitution effects on the Furo[2,3-b]pyridine core.

PositionSubstituentBiological Effect
C-3 Aryl / HeteroarylCritical for potency. 3-Aroyl groups enhance tubulin binding.
C-5 -OH (Free) High clearance; Phase II metabolic liability (Glucuronidation).
C-5 -O-Alkyl-Amine Optimal. Improves solubility and potency (e.g., IRAK4 inhibition).
C-6 Methyl / PhenylOften tolerated; bulky groups here may induce steric clash in tight kinase pockets.

References

  • Synthesis and Kinase Inhibition

    • Title: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.
    • Source:Tetrahedron Letters / NIH PA Author Manuscript.
    • URL:[Link]

  • IRAK4 Inhibition

    • Title: Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors.[2]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Alzheimer's/GSK-3 Context

    • Title: Neuartige Kinaseinhibitoren zur multitargeted Therapie der Alzheimer-Krankheit (Novel kinase inhibitors for multitargeted therapy of Alzheimer's disease).
    • Source:Martin Luther University Halle-Wittenberg (Dissert
    • URL:[Link]

  • General Scaffold Data

    • Title: Furo[2,3-b]pyridine | C7H5NO | CID 12421098.[3][4][5]

    • Source:PubChem.[3][4][5]

    • URL:[Link]

Sources

Methodological & Application

Synthesis of Furo[2,3-b]pyridin-5-ol from 2-aminopyridine derivatives

[1]

Executive Summary & Strategic Analysis

The furo[2,3-b]pyridine core is a bioisostere of the indole and 7-azaindole scaffolds, offering unique hydrogen-bonding capabilities and metabolic stability profiles. The specific 5-hydroxy derivative (5-ol) serves as a versatile "chemical handle," allowing for further functionalization (e.g., etherification, triflation for cross-coupling) at a position that often projects into the solvent-exposed regions of kinase ATP-binding pockets.

Synthetic Challenge: Direct cyclization of 2-aminopyridines with

imidazo[1,2-a]pyridinesfuro[2,3-b]diazotization-hydrolysisSonogashira coupling/cyclization cascade
Retrosynthetic Logic
  • Target: Furo[2,3-b]pyridin-5-ol.[1]

  • Disconnection: O-Demethylation of 5-methoxyfuro[2,3-b]pyridine.

  • Ring Construction: Intramolecular cyclization of 3-alkynyl-2-pyridone.

  • Precursor: 3-Iodo-5-methoxy-2-pyridone.

  • Starting Material: 2-Amino-5-methoxypyridine (Commercially available, low cost).

Reaction Pathway Visualization

SynthesisPathwaySM2-Amino-5-methoxypyridineInt12-Amino-3-iodo-5-methoxypyridineSM->Int1I2, Ag2SO4EtOH, RTInt23-Iodo-5-methoxy-2-pyridoneInt1->Int2NaNO2, H2SO4H2O, 0°C -> RTInt35-Methoxyfuro[2,3-b]pyridineInt2->Int31. TMS-Acetylene, Pd/Cu2. TBAF or Base CyclizationTargetFuro[2,3-b]pyridin-5-olInt3->TargetBBr3, DCM-78°C -> RT

Figure 1: Step-wise synthetic pathway from 2-aminopyridine derivative to the target 5-ol scaffold.

Detailed Experimental Protocol

Step 1: Regioselective Iodination

Objective: Install an iodine atom at the C3 position to serve as the handle for the subsequent Sonogashira coupling. The C5-methoxy group directs electrophilic substitution to the ortho-position (C6) or para-position (C3) relative to itself. However, the strong directing effect of the C2-amino group dominates, directing the iodine to C3 (ortho to amino).

  • Reagents: 2-Amino-5-methoxypyridine (1.0 equiv), Iodine (

    
    , 1.0 equiv), Silver Sulfate (
    
    
    , 1.0 equiv).
  • Solvent: Ethanol (EtOH).[2]

Procedure:

  • Dissolve 2-amino-5-methoxypyridine (10.0 g, 80.6 mmol) and

    
      (25.1 g, 80.6 mmol) in EtOH (250 mL).
    
  • Add

    
      (20.5 g, 80.6 mmol) portion-wise over 30 minutes at room temperature.
    
  • Stir the reaction mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of starting material.

  • Filter off the yellow AgI precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc (200 mL) and wash with saturated

    
     (to remove excess iodine) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 10-30% EtOAc/Hexane).

    • Yield Target: 85-90%

    • Product:2-Amino-3-iodo-5-methoxypyridine .[3]

Step 2: Diazotization and Hydrolysis (Conversion to Pyridone)

Objective: Convert the 2-amino group to a 2-hydroxyl group (tautomerizing to the 2-pyridone). This oxygen atom will eventually become the furan oxygen (position 1 of the furo[2,3-b]pyridine).

  • Reagents: Sodium Nitrite (

    
    , 1.5 equiv), Sulfuric Acid (
    
    
    , 2M).

Procedure:

  • Suspend 2-amino-3-iodo-5-methoxypyridine (15.0 g, 60 mmol) in 2M

    
     (150 mL).
    
  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of

    
      (6.2 g, 90 mmol) in water (20 mL) dropwise, maintaining the internal temperature below 5°C.
    
  • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 2 hours.

  • Heat the mixture to 60°C for 1 hour to ensure complete hydrolysis of the diazonium intermediate.

  • Cool to room temperature and neutralize carefully with solid

    
     or NaOH solution to pH ~5-6.
    
  • Extract with EtOAc (3 x 100 mL) or collect the precipitate if the product crashes out (common for pyridones).

    • Yield Target: 75-80%

    • Product:3-Iodo-5-methoxy-2-pyridone (or 2-hydroxy-3-iodo-5-methoxypyridine).

Step 3: Sonogashira Coupling & Cyclization

Objective: Construct the furan ring. This is a cascade process or a 2-step one-pot sequence. The iodine is replaced by an alkyne, and the adjacent pyridone oxygen attacks the alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to close the ring.

  • Reagents: Trimethylsilylacetylene (TMSA, 1.5 equiv),

    
     (5 mol%), CuI (10 mol%), Triethylamine (
    
    
    ).
  • Cyclization Agent: TBAF (Tetrabutylammonium fluoride) or CuI/Base.

Procedure:

  • In a dry pressure vial or flask, dissolve 3-iodo-5-methoxy-2-pyridone (10.0 g, 39.8 mmol) in dry DMF (100 mL) or THF/Et3N (1:1).

  • Degas the solution with Argon for 15 minutes.

  • Add

    
      (1.4 g, 2.0 mmol) and CuI  (0.76 g, 4.0 mmol).
    
  • Add TMS-acetylene (8.4 mL, 60 mmol).

  • Heat to 50-60°C for 4-8 hours. Monitor for the intermediate (TMS-alkynyl pyridone).

  • Cyclization: Once coupling is complete, add CuI (additional 10 mol%) and raise temperature to 80°C, OR add TBAF (1M in THF, 2.0 equiv) to desilylate and induce cyclization in situ.

  • Stir until cyclization is complete (TLC check).

  • Dilute with water and extract with EtOAc.[4][5][6] Wash organics with brine and

    
     solution (to remove DMF).
    
  • Purification: Flash chromatography (SiO2, 0-50% EtOAc/Hexane).

    • Yield Target: 60-70%

    • Product:5-Methoxyfuro[2,3-b]pyridine .[7]

Step 4: Demethylation (Target Isolation)

Objective: Cleave the methyl ether to reveal the free hydroxyl group at position 5.

  • Reagents: Boron Tribromide (

    
    , 1M in DCM, 3.0 equiv).
    
  • Solvent: Dichloromethane (DCM).

Procedure:

  • Dissolve 5-methoxyfuro[2,3-b]pyridine (5.0 g, 33.5 mmol) in anhydrous DCM (100 mL) under Argon.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add

    
      (100 mL of 1M solution, 100 mmol) dropwise over 30 minutes. Caution: Highly Exothermic.
    
  • Allow the reaction to warm to room temperature slowly and stir overnight.

  • Quenching: Cool back to 0°C and carefully quench with Methanol (MeOH) dropwise. Caution: Violent reaction.

  • Concentrate the mixture to dryness. Repeat MeOH addition and evaporation 3 times to remove borate esters.

  • Neutralize the residue with saturated

    
     to pH 7.
    
  • Extract with EtOAc or DCM/MeOH (9:1) if solubility is low.

  • Final Purification: Recrystallization from MeOH/Ether or preparative HPLC if high purity is required.

    • Yield Target: 85-90%

    • Final Product:Furo[2,3-b]pyridin-5-ol .[1]

Quantitative Data Summary

StepTransformationKey ReagentsTempTypical YieldCritical QC Parameter
1 Iodination

,

RT88%Regioselectivity (C3 vs C6)
2 Hydrolysis

,

0°C

60°C
78%Complete diazo consumption
3 AnnulationTMSA, Pd/Cu60°C65%Furan ring closure verification (NMR)
4 Deprotection

-78°C85%Absence of methoxy signal in NMR

Troubleshooting & Critical Parameters

  • Regioselectivity in Step 1: If iodination occurs at C6 (less likely but possible), the subsequent cyclization will fail or yield the wrong isomer. Verify regiochemistry by 1H NMR (coupling constants of remaining aromatic protons). C3-Iodo isomer will show two singlets (or meta-coupled doublets) for H4 and H6.

  • Cyclization Efficiency: If the Sonogashira product (alkynyl pyridone) is isolated but fails to cyclize, treat it with a strong base (KOtBu in NMP) or catalytic CuI in DMF at 100°C to force ring closure.

  • Product Stability: Furo[2,3-b]pyridin-5-ol is an electron-rich phenol. It may be sensitive to oxidation. Store under inert atmosphere at -20°C.

References

  • Preparation of 2-amino-3-hydroxy-5-bromopyridine

    • Source: PrepChem. "Synthesis of 2-amino-3-hydroxy-5-bromopyridine."
    • URL:[Link]

  • Synthesis of Furo[2,3-b]pyridines via Sonogashira/Cyclization

    • Source: Heterocycles.[4][5][8][9][10] "Synthesis of Melatonin Analogues Derived from Furo[2,3-b]- and [2,3-c]pyridines."

    • URL:[Link][2][5][6][7][9][11][12]

  • General Furo[2,3-b]pyridine Chemistry

    • Source: National Institutes of Health (NIH) / PubMed. "Concise, gram-scale synthesis of furo[2,3-b]pyridines."
    • URL:[Link]

  • Source: ChemicalBook.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Furo[2,3-b]pyridine Scaffold in Drug Discovery

The Furo[2,3-b]pyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties, combining the features of a furan and a pyridine ring, make it an attractive framework for the design of novel therapeutics. This scaffold is prevalent in a variety of biologically active molecules, including potent kinase inhibitors, cannabinoid-1 receptor (CB1R) inverse agonists, and IRAK4 inhibitors for treating inflammatory diseases.[1][2][3] The ability to functionalize this core at various positions is crucial for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.[4][5]

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds.[6][7] This guide provides an in-depth exploration of the application of these powerful reactions to the Furo[2,3-b]pyridine system, offering detailed protocols and expert insights for researchers in drug development and organic synthesis.

Strategic Functionalization: An Overview of Palladium-Catalyzed Cross-Coupling Reactions

The strategic late-stage functionalization of the Furo[2,3-b]pyridine core allows for the rapid generation of diverse compound libraries. Palladium catalysis is central to this endeavor, enabling a range of transformations that are generally tolerant of various functional groups and proceed under relatively mild conditions.[8] Key to successful cross-coupling is the presence of "handles" on the Furo[2,3-b]pyridine scaffold, typically halides (Cl, Br, I) or triflates (OTf), which can be selectively coupled with a variety of partners.[4][5]

This application note will focus on the most widely employed palladium-catalyzed cross-coupling reactions for the derivatization of Furo[2,3-b]pyridines, including Suzuki-Miyaura, Sonogashira, Heck, and C-H activation reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound.[9][10] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the Furo[2,3-b]pyridine substrate.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Furo[2,3-b]pyridyl-X Ar-Pd(II)-X(L2) Furo[2,3-b]pyridyl-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R(L2) Furo[2,3-b]pyridyl-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Ar-R Functionalized Furo[2,3-b]pyridine Reductive_Elimination->Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-furo[2,3-b]pyridine

This protocol describes a general procedure for the coupling of a halo-substituted Furo[2,3-b]pyridine with an arylboronic acid.[11]

Materials:

  • 5-Bromo-furo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME

Procedure:

  • To a flame-dried Schlenk flask, add 5-Bromo-furo[2,3-b]pyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active compounds.

Mechanistic Insights

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the Furo[2,3-b]pyridyl halide.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System Furo[2,3-b]pyridyl-X Furo[2,3-b]pyridyl-X Reaction_Vessel Reaction Furo[2,3-b]pyridyl-X->Reaction_Vessel Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction_Vessel Cu_Cocatalyst Cu(I) Co-catalyst Cu_Cocatalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Product Alkynyl-Furo[2,3-b]pyridine Reaction_Vessel->Product caption Sonogashira Coupling Workflow

Caption: A simplified workflow for the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of 3-Iodo-furo[2,3-b]pyridine

This protocol outlines a general procedure for the Sonogashira coupling of a halo-Furo[2,3-b]pyridine with a terminal alkyne.[13]

Materials:

  • 3-Iodo-furo[2,3-b]pyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (0.01-0.03 equiv)

  • CuI (copper(I) iodide) (0.02-0.05 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv or as solvent)

  • Solvent: THF or DMF

Procedure:

  • In a Schlenk flask, dissolve the 3-Iodo-furo[2,3-b]pyridine, PdCl₂(PPh₃)₂, and CuI in the chosen solvent.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Heck Coupling: Olefin Functionalization

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[7][14][15] It is a powerful method for the synthesis of substituted alkenes.

Mechanistic Insights

The Heck reaction mechanism involves several key steps:

  • Oxidative Addition: Pd(0) inserts into the Furo[2,3-b]pyridyl-halide bond.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Protocol: Heck Coupling of 5-Triflyloxy-furo[2,3-b]pyridine with an Alkene

This protocol provides a general method for the Heck coupling of a Furo[2,3-b]pyridine triflate with an alkene.

Materials:

  • 5-Triflyloxy-furo[2,3-b]pyridine (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (palladium(II) acetate) (0.02 equiv)

  • Ligand (e.g., P(o-tolyl)₃) (0.04 equiv)

  • Base (e.g., Et₃N) (2.0 equiv)

  • Solvent: Acetonitrile or DMF

Procedure:

  • Combine the 5-Triflyloxy-furo[2,3-b]pyridine, Pd(OAc)₂, and the phosphine ligand in a Schlenk tube.

  • Evacuate and backfill with argon three times.

  • Add the degassed solvent, the alkene, and the base.

  • Seal the tube and heat to 80-120 °C until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution.

  • Purify the product by column chromatography.

C-H Bond Functionalization: A Greener Approach

Direct C-H bond activation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[16] This approach allows for the direct coupling of a C-H bond in the Furo[2,3-b]pyridine scaffold with a suitable coupling partner.

Mechanistic Considerations

C-H activation can proceed through various mechanisms, often involving a directing group to achieve regioselectivity. For Furo[2,3-b]pyridines, the nitrogen atom in the pyridine ring can act as a directing group. The catalytic cycle typically involves:

  • Coordination of the palladium catalyst to the directing group.

  • C-H bond cleavage via a concerted metalation-deprotonation (CMD) pathway or oxidative addition.

  • Reaction with the coupling partner.

  • Reductive elimination to form the product and regenerate the active catalyst.

Protocol: Direct C-H Arylation of Furo[2,3-b]pyridine

This is a representative protocol for the direct arylation of a Furo[2,3-b]pyridine.[17]

Materials:

  • Furo[2,3-b]pyridine (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand) (0.1 equiv)

  • Base (e.g., K₂CO₃ or PivOK) (2.5 equiv)

  • Solvent: Toluene or 1,4-dioxane

Procedure:

  • To an oven-dried reaction vessel, add the Furo[2,3-b]pyridine, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with argon.

  • Add the anhydrous, degassed solvent.

  • Heat the mixture to 110-150 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Data Summary: Typical Reaction Conditions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, DME, Toluene80-110
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DIPATHF, DMF25-70
Heck Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃ACN, DMF, Toluene80-120
C-H Arylation Pd(OAc)₂, PdCl₂Bulky phosphines, NHCsK₂CO₃, PivOKToluene, Dioxane110-150

Conclusion: Empowering Drug Discovery through Versatile Synthesis

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of the medicinally important Furo[2,3-b]pyridine scaffold. The ability to selectively introduce a wide array of substituents through Suzuki-Miyaura, Sonogashira, Heck, and direct C-H activation reactions is crucial for the exploration of chemical space and the optimization of drug candidates. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the efficient synthesis of novel Furo[2,3-b]pyridine derivatives for the advancement of drug development programs.

References

  • Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines, with Functional Handles for Chemoselective Cross-Coupling. ChemRxiv.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. [Link]

  • Heck coupling reaction by pyridine‐coordinated tridentate complex... ResearchGate. [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Cationic palladium(II) catalysis: C-H activation/Suzuki-Miyaura couplings at room temperature. SciSpace. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Palladium-Mediated Three-Component Synthesis of Furo[2,3- b ]pyridones by One-Pot Coupling of 3-Iodopyridones, Alkynes, and Organic Halides. ResearchGate. [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. Organic Letters. [Link]

  • Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. PubMed. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. PMC. [Link]

Sources

Protocol for electrophilic substitution on the Furo[2,3-b]pyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Electrophilic Substitution on the Furo[2,3-b]pyridine Ring

Executive Summary & Strategic Analysis

The furo[2,3-b]pyridine system represents a privileged scaffold in medicinal chemistry, serving as a bio-isostere for indole, benzofuran, and quinoline. Its utility in kinase inhibitors (e.g., Lck, IKK


) and GPCR modulators is well-documented. However, functionalizing this ring system presents a specific electronic challenge: the fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a "push-pull" electronic bias that dictates reactivity.

The Core Challenge: Standard Electrophilic Aromatic Substitution (EAS) on the parent furo[2,3-b]pyridine is often non-selective or low-yielding due to two factors:

  • Pyridine Deactivation: The pyridine nitrogen (N-7) exerts a strong electron-withdrawing effect, deactivating the entire system compared to benzofuran.

  • Acid Sensitivity: Strong acidic conditions (common in nitration) protonate the pyridine nitrogen, further deactivating the ring and often leading to decomposition or lack of reaction.

The Solution: This protocol details a regioselective approach . We utilize the inherent electronic difference between the C-2 and C-3 positions of the furan ring.

  • C-2 Position (

    
     to Oxygen):  The most acidic site, ideal for Lithiation-Trapping (Nucleophilic attack by the ring).
    
  • C-3 Position (

    
     to Oxygen):  The preferred site for Electrophilic Aromatic Substitution (EAS), particularly when C-2 is already substituted.
    

Reactivity Map & Decision Matrix

Before beginning synthesis, select the protocol based on your starting material and target position.

ReactivityMap Start Starting Material: Furo[2,3-b]pyridine C2_H C-2 is Unsubstituted (H) Start->C2_H C2_Sub C-2 is Substituted (R) Start->C2_Sub Lithiation Protocol A: Lithiation (n-BuLi) C2_H->Lithiation Preferred Route EAS_Direct Direct EAS (Often Non-selective) C2_H->EAS_Direct Standard EAS EAS_C3 Protocol B: C-3 Electrophilic Substitution C2_Sub->EAS_C3 Clean Reaction Prod_C2 C-2 Functionalized Product Lithiation->Prod_C2 Mix Mixture of C-2/C-3 (Not Recommended) EAS_Direct->Mix Prod_C3 C-3 Functionalized Product EAS_C3->Prod_C3

Figure 1: Decision matrix for functionalizing the furo[2,3-b]pyridine core. Note that direct EAS on the unsubstituted parent often leads to mixtures; lithiation is preferred for C-2, while EAS is optimal for C-3 on 2-substituted substrates.

Detailed Protocols

Protocol A: Regioselective C-3 Bromination (EAS)

Target: Introduction of a bromine handle at C-3 for subsequent Suzuki/Buchwald couplings. Scope: Best performed on 2-substituted furo[2,3-b]pyridines (e.g., 2-methyl, 2-aryl).

Mechanistic Insight: Using elemental bromine (


) can be too harsh, leading to poly-bromination. N-Bromosuccinimide (NBS) in a polar aprotic solvent provides a controlled source of electrophilic bromine (

), favoring the C-3 position due to the stabilization of the sigma-complex intermediate by the adjacent C-2 substituent and the furan oxygen.

Materials:

  • Substrate: 2-substituted-furo[2,3-b]pyridine (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Quench: 10%

    
     (aq)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in ACN (0.1 M concentration). Ensure the flask is shielded from light to prevent radical side reactions.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes.

    • Critical Checkpoint: Do not dump NBS all at once; an exotherm can degrade regioselectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting material (M+H) and appearance of the product (M+H+79/81 pattern).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 10% sodium thiosulfate (

      
      ) to remove excess bromine/NBS.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Silica Flash Chromatography (Hex/EtOAc gradient).

Data Validation (Self-Validating System):

  • 1H NMR: Look for the disappearance of the C-3 proton signal. If the substrate was 2-methylfuro[2,3-b]pyridine, the singlet at ~6.5-6.8 ppm (furan H-3) should vanish.

  • MS: Distinct 1:1 isotopic ratio for

    
    .
    
Protocol B: C-3 Nitration (Mild Conditions)

Target: Introduction of a nitro group for reduction to C-3 amines. Challenge: Standard


 conditions often fail due to pyridinium salt formation.

Methodology: Acetyl Nitrate In Situ Generation

  • Reagent Prep: In a separate flask, cool Acetic Anhydride (

    
    , 5 equiv) to 0°C. Carefully add Fuming Nitric Acid (
    
    
    
    , 1.1 equiv) dropwise. Caution: Exothermic.[1] Stir for 15 mins to generate acetyl nitrate.
  • Substrate Addition: Dissolve 2-substituted-furo[2,3-b]pyridine in minimal

    
     and add to the nitrating mixture at 0°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Pour onto ice-water. Neutralize carefully with solid

    
     or NaOH solution to pH 7.
    
  • Isolation: The nitro product often precipitates as a yellow solid. Filter and wash with water.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Reaction (EAS) Pyridine N protonation (in acidic media) deactivates ring.Switch to non-acidic electrophiles (e.g., NBS/DMF) or use Acetyl Nitrate instead of mixed acid.
Poly-halogenation Excess reagent or temperature too high.Strictly control stoichiometry (1.05 eq). Perform addition at -10°C or 0°C.
C-2 vs C-3 Mixture Substrate is unsubstituted at C-2.Stop EAS. Use Protocol C (Lithiation) to block C-2 first, or accept mixture and separate via HPLC.
Low Yield (Nitration) Oxidative ring opening of furan.Ensure temperature stays < 0°C during addition. Avoid excess

.

Experimental Workflow Diagram

Workflow Step1 Step 1: Dissolution Substrate in ACN/DMF (Shield from Light) Step2 Step 2: Reagent Addition Add NBS (1.05 eq) at 0°C (Portion-wise) Step1->Step2 Step3 Step 3: Reaction Monitoring LCMS: Check for M+H+79/81 NMR: Loss of H-3 singlet Step2->Step3 Step4 Step 4: Quench & Workup Na2S2O3 Wash (Remove Bromine color) Step3->Step4

Figure 2: Step-by-step workflow for the bromination of furo[2,3-b]pyridine.

References

  • Shiotani, S. (1997). "Furo[2,3-b]pyridines: Synthesis and Reactivity." Heterocycles, 45(5), 975-1011. Link

    • Authoritative Review: The foundational text on the chemistry of this scaffold, detailing the C-2 vs C-3 reactivity p
  • O'Byrne, S. N., et al. (2020).[2] "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling." Tetrahedron Letters, 61(15), 151759. Link

    • Protocol Source: Describes modern, scalable methods for introducing halogens for cross-coupling.
  • Snyder, H. R., et al. (1950). "The Synthesis of Some Furo[2,3-b]pyridines." Journal of the American Chemical Society, 72(7), 2965–2967. Link

    • Historical Grounding: Establishes the baseline reactivity of the fused ring system.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

Sources

Application Notes & Protocols: The Strategic Use of Furo[2,3-b]pyridin-5-ol as a Pivotal Intermediate in the Convergent Synthesis of Venetoclax

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Venetoclax, a first-in-class B-cell lymphoma-2 (BCL-2) selective inhibitor, has revolutionized the treatment of certain hematological malignancies.[1][2] The complexity of its molecular architecture necessitates a highly efficient and scalable synthetic strategy, where the selection and preparation of key intermediates are paramount. This document provides a detailed technical guide on the synthesis and application of Furo[2,3-b]pyridin-5-ol, a critical building block in the convergent synthesis of Venetoclax. We will elucidate the underlying chemical principles, provide field-proven protocols for its synthesis and subsequent utilization, and detail the analytical methodologies required for stringent quality control. This guide is intended for researchers, chemists, and professionals in drug development and manufacturing who are engaged in the synthesis of complex active pharmaceutical ingredients (APIs).

Introduction: The Significance of Venetoclax and Its Synthetic Strategy

Venetoclax (ABT-199) is an orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein BCL-2.[3] This targeted action restores the natural process of apoptosis in cancer cells, making it a highly effective therapy for chronic lymphocytic leukemia (CLL) and other lymphoid malignancies.[1][4] The industrial-scale production of Venetoclax hinges on a convergent synthesis approach. This strategy involves the independent synthesis of several complex molecular fragments (intermediates), which are then coupled together in the final stages. This approach is generally more efficient and higher-yielding than a linear synthesis, where the molecule is built step-by-step from a single starting material.[5][6]

Within this convergent framework, the furo[2,3-b]pyridine core is a key structural motif of Venetoclax. Furo[2,3-b]pyridin-5-ol, specifically, serves as the direct precursor to this core, providing the necessary functionality for coupling with other fragments of the final molecule. The purity, yield, and cost-effectiveness of the Furo[2,3-b]pyridin-5-ol synthesis directly impact the overall efficiency of Venetoclax manufacturing.[7]

Synthesis of the Key Intermediate: Furo[2,3-b]pyridin-5-ol

The preparation of high-purity Furo[2,3-b]pyridin-5-ol (also known as 5-hydroxy-7-azaindole) is a critical upstream process. Several synthetic routes have been developed, with a common modern approach involving a palladium-catalyzed borylation of a halogenated precursor followed by oxidation.[8] This method avoids harsh conditions and offers high selectivity and yield.

Rationale for the Synthetic Approach

The chosen two-step protocol begins with 5-bromo-7-azaindole. This starting material is commercially available and provides a bromine atom at the desired position for a subsequent cross-coupling reaction.

  • Step 1: Palladium-Catalyzed Borylation: A Miyaura borylation reaction is employed to convert the aryl bromide into a boronate ester. This reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, and utilizes a boron source like bis(pinacolato)diboron. The choice of a palladium catalyst is crucial for its high efficiency in forming carbon-carbon bonds.[8] The dppf ligand provides the necessary stability and reactivity to the palladium center for the catalytic cycle to proceed efficiently. An acetate salt serves as the base, which is essential for the transmetalation step of the catalytic cycle.

  • Step 2: Oxidative Hydrolysis: The resulting 7-azaindole-5-pinacol borate is then subjected to oxidative hydrolysis. Sodium perborate is an effective oxidizing agent for this transformation, converting the boronate ester directly to the desired hydroxyl group under relatively mild, alkaline conditions.[8] This step is typically high-yielding and the product can be precipitated by adjusting the pH, simplifying purification.

Visualized Synthetic Workflow

The following diagram illustrates the two-step synthesis of Furo[2,3-b]pyridin-5-ol.

G cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Oxidative Hydrolysis start 5-Bromo-7-azaindole reagents1 Bis(pinacolato)diboron Pd(dppf)Cl₂ Potassium Acetate Dioxane intermediate 7-Azaindole-5-pinacol borate reagents1->intermediate Coupling Reaction reagents2 Sodium Perborate NaOH (aq) THF product Furo[2,3-b]pyridin-5-ol (5-Hydroxy-7-azaindole) intermediate->product reagents2->product Oxidation

Caption: Synthetic pathway for Furo[2,3-b]pyridin-5-ol.

Detailed Laboratory Protocol

Materials and Reagents:

  • 5-Bromo-7-azaindole

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (anhydrous)

  • Dioxane (anhydrous)

  • Sodium perborate tetrahydrate

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (2M)

  • Hydrochloric acid (HCl) solution (2N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Protocol Steps:

Part A: Synthesis of 7-Azaindole-5-pinacol borate [8]

  • To a dry reaction flask under a nitrogen atmosphere, add 5-bromo-7-azaindole, bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Add anhydrous dioxane as the solvent.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude 7-azaindole-5-pinacol borate can be used directly in the next step or purified by column chromatography if necessary.

Part B: Synthesis of Furo[2,3-b]pyridin-5-ol [8]

  • Dissolve the crude 7-azaindole-5-pinacol borate from Part A in a mixture of THF and 2M aqueous sodium hydroxide solution.

  • Add sodium perborate tetrahydrate (3.0 eq) portion-wise to the solution at room temperature.

  • Stir the mixture vigorously for 2-3 hours. Monitor the reaction by TLC or HPLC until the boronate ester is consumed.

  • Separate the organic and aqueous layers.

  • Carefully adjust the pH of the aqueous layer to 3-4 with 2N HCl. A white solid will precipitate.[8]

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • Extract the aqueous filtrate with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover any remaining product.

  • Combine all solid product and dry under vacuum.

Expected Results and Quality Control

This protocol typically affords Furo[2,3-b]pyridin-5-ol in good yield with high purity after simple precipitation and washing.

ParameterTarget ValueAnalytical Method
Yield > 80% (over two steps)Gravimetric Analysis
Purity > 99%HPLC
Identity Conforms to reference¹H NMR, Mass Spec.

Application: Coupling of Furo[2,3-b]pyridin-5-ol in Venetoclax Synthesis

With the high-purity Furo[2,3-b]pyridin-5-ol in hand, the next stage is its incorporation into the Venetoclax scaffold. This is typically achieved via a nucleophilic aromatic substitution (SNA) or an etherification reaction, where the hydroxyl group of Furo[2,3-b]pyridin-5-ol displaces a leaving group on the benzamide core of the Venetoclax precursor.

Rationale for the Coupling Strategy

The phenolic hydroxyl group of Furo[2,3-b]pyridin-5-ol is a potent nucleophile, especially when deprotonated by a suitable base. The reaction couples the furo[2,3-b]pyridine moiety with a suitably activated benzamide fragment, often a fluorinated aromatic ring, which is a common strategy in medicinal chemistry for late-stage diversification.[7] The use of a strong, non-nucleophilic base like cesium carbonate or potassium carbonate is critical to deprotonate the hydroxyl group without competing in the substitution reaction. A polar aprotic solvent such as DMF or DMSO is used to facilitate the reaction by solvating the cation and leaving the nucleophilic anion more reactive.

Visualized Coupling Workflow

G intermediate1 Furo[2,3-b]pyridin-5-ol reagents Cesium Carbonate (Cs₂CO₃) Dimethyl Sulfoxide (DMSO) Heat (e.g., 80-100 °C) intermediate2 Activated Benzamide Fragment (e.g., 2-fluoro-4-(...)benzamide) product Venetoclax Precursor (Coupled Product) reagents->product SNAr / Etherification

Caption: Coupling of Furo[2,3-b]pyridin-5-ol with the benzamide core.

Detailed Laboratory Protocol for Coupling

Materials and Reagents:

  • Furo[2,3-b]pyridin-5-ol

  • Activated benzamide fragment (e.g., tert-butyl 4-(4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazin-1-yl)-2-fluorobenzoate)

  • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)

Protocol Steps:

  • To a dry reaction flask under a nitrogen atmosphere, add Furo[2,3-b]pyridin-5-ol (1.1 eq) and the activated benzamide fragment (1.0 eq).

  • Add cesium carbonate (2.0-3.0 eq).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until reaction completion is observed.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization, to yield the Venetoclax precursor, which then undergoes final deprotection and coupling steps to yield the final API.[5][7]

Analytical Methods for Quality Assurance

Stringent analytical control is mandatory at each stage of the synthesis to ensure the final API meets regulatory standards.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of Furo[2,3-b]pyridin-5-ol and monitoring the progress of all reactions. A reverse-phase C18 column with a mobile phase of acetonitrile and buffered water is commonly used.[9][10] The detection wavelength is typically set around 286 nm.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the intermediate and final products, ensuring that the desired regiochemistry has been achieved.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds, providing further evidence of their identity.

Conclusion

Furo[2,3-b]pyridin-5-ol is a non-negotiable cornerstone in the efficient, scalable, and convergent synthesis of Venetoclax. The protocols detailed herein, based on robust palladium-catalyzed borylation and subsequent oxidative hydrolysis, provide a reliable pathway to this high-purity intermediate. The successful execution of these steps, validated by rigorous analytical oversight, is fundamental to the overall success of the Venetoclax manufacturing campaign. By understanding the chemical principles and practical considerations outlined in these notes, researchers and development professionals can effectively implement and optimize this critical phase of API production.

References

  • Title: CN107033142A - A kind of synthetic method of Venetoclax key intermediates Source: Google Patents URL
  • Title: Venetoclax: A First-in-Class Oral BCL-2 Inhibitor for the Management of Lymphoid Malignancies Source: PubMed URL: [Link]

  • Title: Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor Source: ACS Publications URL: [Link]

  • Title: Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor Source: PubMed URL: [Link]

  • Title: Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor Source: Scite.ai URL: [Link]

  • Title: Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor | Request PDF Source: ResearchGate URL: [Link]

  • Title: WO2018029711A2 - Process for the preparation of venetoclax Source: Google Patents URL
  • Title: Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles. Source: CNGBdb URL: [Link]

  • Title: Synthetic Routes for Venetoclax at Different Stages of Development Source: ACS Publications URL: [Link]

  • Title: Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia Source: wjert.org URL: [Link]

  • Title: Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma Source: PubMed URL: [Link]

  • Title: Analytical Method Development and Validation of RP-HPLC Method for Estimation of Venetoclax in Pharmaceutical Dosage Form Source: IJRASET URL: [Link]

  • Title: Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities Source: Arabian Journal of Chemistry URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF VENETOCLAX AND OBINUTUZUMAB BY USING NP-HPLC IN ACTIVE PHAR Source: YMER URL: [Link]

  • Title: Venetoclax and Navitoclax in Combination with Chemotherapy in Patients with Relapsed or Refractory Acute Lymphoblastic Leukemia and Lymphoblastic Lymphoma Source: PMC - NCBI URL: [Link]

  • Title: Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction Source: PMC - NCBI URL: [Link]

  • Title: (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system Source: ResearchGate URL: [Link]

  • Title: CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl)
  • Title: P405: IN VITRO RESPONSE TO BCL-2 INHIBITION IN PEDIATRIC B PRECURSOR ALL WITH HIGH RISK CYTOGENETICS Source: NIH URL: [Link]

Sources

Application Note: Furo[2,3-b]pyridin-5-ol as a Precursor for VEGFR-2 Inhibitors

[1]

Executive Summary

The Furo[2,3-b]pyridin-5-ol scaffold represents a high-value pharmacophore in the design of Type II kinase inhibitors, specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[1] As a bioisostere of the indole (found in Sunitinib) and quinoline (found in Lenvatinib), this fused bicyclic system offers distinct physicochemical advantages, including improved aqueous solubility and altered metabolic stability profiles due to the inclusion of the pyridine nitrogen and furan oxygen.

This guide details the chemical synthesis of the core scaffold, its functionalization into a VEGFR-2 inhibitor via ether linkage, and the biological validation protocols required to assess potency against the KDR (Kinase Insert Domain Receptor) kinase domain.

Chemical Synthesis & Functionalization[1][2][3][4][5][6][7][8][9]

Retrosynthetic Analysis

The strategic value of Furo[2,3-b]pyridin-5-ol lies in the C5-hydroxyl group.[1] This moiety serves as the nucleophilic "hook" to attach the central aromatic linker (typically a fluoro-phenyl ring) characteristic of "hinge-binding" kinase inhibitors.[1]

The synthesis leverages a Sonogashira coupling/cyclization cascade starting from commercially available substituted pyridines.

Detailed Synthetic Protocol
Step 1: Preparation of the Core Scaffold (Furo[2,3-b]pyridin-5-ol) [1]

Reaction Overview:

  • Iodination: 5-methoxy-2-pyridone

    
     3-iodo-5-methoxy-2-pyridone.[1]
    
  • Chlorination: Conversion to 2-chloro-3-iodo-5-methoxypyridine.[1]

  • Sonogashira/Cyclization: Coupling with trimethylsilylacetylene followed by copper-mediated cyclization.[1]

  • Demethylation: Cleavage of the methyl ether to reveal the free hydroxyl.

Materials:

  • Starting Material: 5-Methoxy-2-pyridone (CAS: 10167-97-2)[1]

  • Reagents: N-Iodosuccinimide (NIS), POCl

    
    , Trimethylsilylacetylene, CuI, Pd(PPh
    
    
    )
    
    
    Cl
    
    
    , BBr
    
    
    .

Protocol:

  • Iodination: Dissolve 5-methoxy-2-pyridone (1.0 eq) in Acetonitrile. Add NIS (1.1 eq) portion-wise at 0°C. Stir at RT for 4 hours. Evaporate solvent, wash with water, and recrystallize to obtain 3-iodo-5-methoxy-2-pyridone .[1]

  • Chlorination (Aromatization): Reflux the intermediate in neat POCl

    
     (5.0 eq) for 3 hours. Quench carefully on ice. Extract with DCM. This yields 2-chloro-3-iodo-5-methoxypyridine .[1]
    
  • Furan Ring Formation:

    • Mix the chloro-pyridine (1.0 eq) with Trimethylsilylacetylene (1.2 eq), Pd(PPh

      
      )
      
      
      Cl
      
      
      (0.05 eq), and CuI (0.1 eq) in anhydrous THF/Triethylamine (1:1). Heat to 60°C for 12 hours under Argon.
    • In situ Cyclization: Add TBAF (1.5 eq) to the reaction mixture and reflux for another 4 hours. The fluoride deprotects the alkyne and promotes intramolecular displacement of the 2-chloro group by the enolate equivalent (or via Cu catalysis).

    • Purification: Silica gel chromatography (Hexane/EtOAc) yields 5-methoxyfuro[2,3-b]pyridine .[1]

  • Demethylation: Dissolve the methoxy intermediate in anhydrous DCM at -78°C. Slowly add BBr

    
     (1M in DCM, 3.0 eq). Allow to warm to RT overnight. Quench with MeOH. Neutralize with NaHCO
    
    
    . Extract with EtOAc to isolate Furo[2,3-b]pyridin-5-ol .[1]
Step 2: Coupling to VEGFR-2 Pharmacophore

To create a potent inhibitor, the 5-ol must be coupled to a urea-containing tail.[1]

  • Reagents: 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Sorafenib tail mimic), NaH, DMF.[1]

  • Procedure:

    • Dissolve Furo[2,3-b]pyridin-5-ol (1.0 eq) in dry DMF.

    • Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir for 30 min.

    • Add the electrophilic linker (e.g., 4-chloro-N-methyl-2-pyridinecarboxamide derivative with a leaving group, or perform a Mitsunobu reaction with a phenol-linker).[1]

    • Note: A common strategy is an S

      
      Ar reaction where the 5-ol attacks a 4-chloropicolinamide derivative.[1]
      

Visualization: Synthetic Pathway[2][3][4][9][10]

SynthesisPathSM5-Methoxy-2-pyridoneInter13-Iodo-5-methoxy-2-pyridoneSM->Inter1NIS, MeCNIodinationInter22-Chloro-3-iodo-5-methoxypyridineInter1->Inter2POCl3, RefluxChlorinationCyclized5-Methoxyfuro[2,3-b]pyridineInter2->CyclizedTMS-Acetylene, Pd/CuSonogashira + CyclizationTargetFuro[2,3-b]pyridin-5-olCyclized->TargetBBr3, DCMDemethylationInhibitorVEGFR-2 Inhibitor(Ether Linked)Target->InhibitorLinker Coupling(Mitsunobu or SnAr)

Figure 1: Step-wise synthesis of the Furo[2,3-b]pyridin-5-ol scaffold and downstream inhibitor generation.

Biological Evaluation Protocols

Once synthesized, the compound must be validated for VEGFR-2 (KDR) inhibition.

In Vitro Enzymatic Assay (Kinase Inhibition)

Objective: Determine the IC

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Chemiluminescence (ADP-Glo).[1]

Protocol (ADP-Glo Adaptation):

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well plate.

  • Enzyme Mix: Dilute recombinant VEGFR-2 (human, catalytic domain) in Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 1 mM DTT). Add 2.5 µL to wells.
    
  • Incubation: Incubate compound + enzyme for 15 min at RT.

  • Substrate Start: Add 2.5 µL of ATP/Substrate mix (Poly Glu:Tyr 4:1, 0.2 mg/mL; ATP at K

    
     ~10 µM).
    
  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add 5 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light).
    
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC

    
    .
    
Cellular Proliferation Assay (HUVEC)

Objective: Assess the compound's ability to inhibit VEGF-driven endothelial cell proliferation.[1]

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).[2][3][4]

Protocol:

  • Seeding: Seed HUVECs (3,000 cells/well) in 96-well collagen-coated plates in EGM-2 medium (low serum). Allow attachment overnight.

  • Starvation: Replace medium with basal medium (0.5% FBS, no VEGF) for 6 hours to synchronize cells.

  • Treatment:

    • Add compounds (serial dilutions in DMSO, final DMSO < 0.1%).

    • Stimulate with VEGF-A (50 ng/mL) .[1]

    • Include controls: No VEGF (Basal), VEGF only (Max), and Sorafenib (Positive Control).

  • Incubation: Cultivate for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 20 µL CellTiter-Blue (Resazurin) or MTT reagent. Incubate 4 hours. Measure fluorescence/absorbance.

  • Interpretation: Potent VEGFR-2 inhibitors should block VEGF-induced proliferation (returning to Basal levels) without significant cytotoxicity in the absence of VEGF (unless off-target effects exist).[1]

Structure-Activity Relationship (SAR) Insights

The Furo[2,3-b]pyridine core serves as a "Head" or "Spacer" in Type II inhibitors.

Structural RegionFunctionOptimization Strategy
Pyridine Nitrogen (N7) H-bond AcceptorInteracts with the Hinge Region (Cys919) of VEGFR-2.[1] Improves water solubility compared to indole.
Furan Oxygen Electronic ModulationIncreases electron density of the pyridine ring; affects pKa of N7.
C5-Oxygen (Linker) Vector OrientationCritical for directing the "Tail" into the hydrophobic back pocket (DFG-out conformation).[1]
C2/C3 Positions Steric BulkSubstitution here (e.g., methyl) can improve selectivity but may clash with the Gatekeeper residue (Val916).

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete Sonogashira coupling or oxidation of the catalyst.

    • Fix: Degas solvents thoroughly (freeze-pump-thaw).[1] Use Pd(dppf)Cl

      
       as an alternative catalyst. Ensure the trimethylsilyl group is removed in situ or sequentially.
      
  • Issue: Poor Solubility in Biological Assays.

    • Cause: The planar aromatic system can stack.

    • Fix: Introduce solubilizing groups (morpholine, piperazine) on the "Tail" portion of the inhibitor, not the furo-pyridine core.

  • Issue: Lack of HUVEC Potency despite Enzyme Activity.

    • Cause: Poor cell permeability or high protein binding.

    • Fix: Check LogD (ideal range 2-4).[1] Perform the assay in lower serum (2% FBS) to reduce protein binding artifacts.

References

  • Aziz, M. A., et al. (2016). "Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents."[1][4] Scientific Reports, 6, 24460.[4]

  • BPS Bioscience. (n.d.).[5] "VEGFR2 (KDR) Kinase Assay Kit Protocol."

  • Lopes de Oliveira, G. A., et al. (2020). "Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling." Bioorganic Chemistry, 104, 104245.

  • BenchChem. (2025).[6] "Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol." (Adapted for [2,3-b] isomer logic).

  • Wang, L., et al. (2016).[4] "Synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one." (Reference for pyridine precursor handling). Atlantis Press.[7]

Application Notes and Protocols for Kinase Inhibition Assays of Furo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Furo[2,3-b]pyridines as Potent Kinase Inhibitors

The Furo[2,3-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Furo[2,3-b]pyridine derivatives have demonstrated promising inhibitory activity against a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2), Akt, and Cdc-like kinases (CLKs), making them attractive candidates for therapeutic development.[1][2][3]

This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals engaged in the characterization of Furo[2,3-b]pyridine derivatives. We will delve into both biochemical and cell-based assays to provide a multi-faceted approach to understanding the inhibitory potential of these compounds. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to troubleshoot and adapt these methods to their specific needs.

Section 1: Biochemical Assays for Direct Kinase Inhibition

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase. These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). Here, we detail two robust and widely used biochemical assay platforms: the ADP-Glo™ Kinase Assay and the LanthaScreen® TR-FRET Kinase Assay.

ADP-Glo™ Kinase Assay: A Luminescence-Based Method for Quantifying Kinase Activity

The ADP-Glo™ Kinase Assay is a universal, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[5] The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare Furo[2,3-b]pyridine Derivative Dilutions mix_reagents Mix Inhibitor, Kinase, Substrate, and ATP prep_inhibitor->mix_reagents prep_kinase Prepare Kinase, Substrate, and ATP Solution prep_kinase->mix_reagents incubate_reaction Incubate at Room Temperature mix_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) incubate_adpglo->add_detection incubate_detection Incubate add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Figure 1: Workflow of the ADP-Glo™ Kinase Assay.

This protocol is a general guideline and should be optimized for each specific kinase-inhibitor pair.

Materials:

  • Furo[2,3-b]pyridine derivative stock solution (e.g., 10 mM in 100% DMSO)

  • Purified recombinant kinase (e.g., CDK2/Cyclin A, Akt1, CLK1)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the Furo[2,3-b]pyridine derivative in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

  • Kinase Reaction Setup (e.g., for a 25 µL reaction volume):

    • In each well of the assay plate, add 5 µL of the diluted Furo[2,3-b]pyridine derivative or vehicle control (buffer with the same percentage of DMSO).

    • Prepare a master mix containing the kinase, its substrate, and ATP in the kinase reaction buffer. The optimal concentrations of each component should be determined empirically.

    • Add 20 µL of the kinase master mix to each well to initiate the reaction.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.[6]

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[7]

    • Add 50 µL of Kinase Detection Reagent to each well.[6]

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[6]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Normalization:

    • Subtract the background luminescence (wells with no kinase) from all experimental wells.

    • The "no inhibitor" control represents 100% kinase activity, and the "high concentration inhibitor" or "no enzyme" control represents 0% activity.

  • IC50 Determination:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8]

Table 1: Example Data for a Furo[2,3-b]pyridine Derivative against CDK2/Cyclin A

Compound Concentration (µM)Luminescence (RLU)% Inhibition
0 (No Inhibitor)1,500,0000
0.011,350,00010
0.1900,00040
1450,00070
10150,00090
100 (High Control)50,00097
LanthaScreen® TR-FRET Kinase Assay: A Time-Resolved Fluorescence Resonance Energy Transfer Method

The LanthaScreen® Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[9] It utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. The kinase substrate is labeled with a fluorescein molecule. When the substrate is phosphorylated by the kinase, the binding of the terbium-labeled antibody brings the donor (terbium) and acceptor (fluorescein) fluorophores into close proximity, resulting in a FRET signal.[9] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

LanthaScreen_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare Furo[2,3-b]pyridine Derivative Dilutions mix_reagents Mix Inhibitor, Kinase, Substrate, and ATP prep_inhibitor->mix_reagents prep_reagents Prepare Kinase, Fluorescein-Substrate, and ATP Solution prep_reagents->mix_reagents incubate_reaction Incubate at Room Temperature mix_reagents->incubate_reaction add_antibody Add Terbium-labeled Phospho-specific Antibody incubate_reaction->add_antibody incubate_detection Incubate add_antibody->incubate_detection read_trfret Read TR-FRET Signal incubate_detection->read_trfret

Figure 2: Workflow of the LanthaScreen® TR-FRET Kinase Assay.

This protocol is a general guideline and should be optimized for each specific kinase.

Materials:

  • Furo[2,3-b]pyridine derivative stock solution (e.g., 10 mM in 100% DMSO)

  • Purified recombinant kinase (e.g., Akt1)

  • Fluorescein-labeled kinase substrate

  • ATP

  • Kinase reaction buffer

  • LanthaScreen® Tb-labeled phospho-specific antibody

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • Low-volume, black 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the Furo[2,3-b]pyridine derivative in the kinase reaction buffer.

  • Kinase Reaction Setup (e.g., for a 10 µL reaction volume):

    • In each well of the assay plate, add 2.5 µL of the 4X diluted Furo[2,3-b]pyridine derivative or vehicle control.[10]

    • Prepare a 2X kinase and 2X fluorescein-labeled substrate/ATP master mix in kinase reaction buffer.

    • Add 2.5 µL of the 4X kinase solution to each well.[9]

    • Add 5 µL of the 2X substrate/ATP mixture to each well to start the reaction.[9]

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Detection:

    • Prepare a 2X solution of the Tb-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of the antibody/EDTA solution to each well to stop the reaction and initiate the detection process.[9]

    • Incubate the plate at room temperature for 30-60 minutes.[9]

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • TR-FRET Ratio Calculation:

    • Calculate the emission ratio (e.g., 520 nm / 490 nm).

    • Normalize the data using "no inhibitor" and "high concentration inhibitor" controls.

  • IC50 Determination:

    • Plot the normalized TR-FRET ratio versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[8]

Section 2: Cell-Based Assays for Target Engagement and Cellular Potency

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential for confirming that a compound can enter cells, engage its target in a physiological context, and exert a functional effect.

Cellular Thermal Shift Assay (CETSA®): Direct Measurement of Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing the direct binding of a compound to its target protein within intact cells.[12] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[12] When a Furo[2,3-b]pyridine derivative binds to its target kinase, the kinase-inhibitor complex is more resistant to heat-induced unfolding and aggregation.[12] By heating cell lysates at a range of temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat Cells with Furo[2,3-b]pyridine Derivative or Vehicle incubate_cells Incubate treat_cells->incubate_cells harvest_cells Harvest and Resuspend Cells incubate_cells->harvest_cells heat_samples Heat Cell Suspensions at Different Temperatures harvest_cells->heat_samples lyse_cells Lyse Cells (e.g., Freeze-Thaw) heat_samples->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant sds_page SDS-PAGE collect_supernatant->sds_page western_blot Western Blot with Target-Specific Antibody sds_page->western_blot quantify Quantify Band Intensity western_blot->quantify

Figure 3: Workflow of the Cellular Thermal Shift Assay (CETSA®) with Western Blot Detection.

Materials:

  • Cultured cells expressing the target kinase

  • Furo[2,3-b]pyridine derivative stock solution

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., Tris buffer with 1% NP40 and protease inhibitors)[13]

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody specific for the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and grow to the desired confluency.

    • Treat the cells with various concentrations of the Furo[2,3-b]pyridine derivative or vehicle control for a specified time (e.g., 1-2 hours).

  • Sample Preparation and Heating:

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[13]

  • Lysis and Fractionation:

    • Lyse the cells by a method such as freeze-thaw cycles.[14]

    • Centrifuge the lysates at high speed (e.g., 17,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.[13]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Separate the proteins in the supernatant by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantification:

    • Quantify the band intensities from the Western blot images.

  • Melting Curve Generation:

    • For each treatment condition, plot the normalized band intensity (relative to the unheated control) against the temperature.

    • A rightward shift of the melting curve in the presence of the Furo[2,3-b]pyridine derivative indicates stabilization of the target kinase and confirms target engagement.

Table 2: Example CETSA® Data for a Furo[2,3-b]pyridine Derivative Targeting Akt

Temperature (°C)% Soluble Akt (Vehicle)% Soluble Akt (Inhibitor)
40100100
508595
555080
602060
65530

Conclusion

The protocols and application notes provided herein offer a robust framework for the comprehensive evaluation of Furo[2,3-b]pyridine derivatives as kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can gain a thorough understanding of a compound's potency, selectivity, and cellular efficacy. The detailed, step-by-step methodologies, coupled with insights into data analysis and interpretation, are intended to empower scientists in their drug discovery efforts and accelerate the development of novel kinase-targeted therapeutics.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Chemistry – A European Journal, 25(14), 3520-3532. Available from: [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved February 7, 2026, from [Link]

  • Furo[2,3-b]pyridine derivatives. a–c Reactions about the structural... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. (2021). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Novel furo[2,3- d ]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. (2023). Elsevier. Retrieved February 7, 2026, from [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved February 7, 2026, from [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Characterization of furo[3,2-b]pyridine derivatives in CLK1. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols, 9(9), 2100-2117. Available from: [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Retrieved February 7, 2026, from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Cancer Biology - Protein. (n.d.). Bio-protocol. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols for Evaluating Furo[2,3-b]pyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Toxicological Screening of Furo[2,3-b]pyridines

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities.[1][2] Derivatives of this class have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] Specifically, in oncology, certain furo[2,3-b]pyridine derivatives have shown promising antiproliferative and cytotoxic activity against various cancer cell lines.[4][5][6][7] As with any potential therapeutic agent, a thorough evaluation of cytotoxicity is paramount during the drug discovery and development process.[8][9][10] Cell-based cytotoxicity assays are indispensable tools for determining a compound's safety profile, elucidating its mechanism of action, and establishing its therapeutic window.[11]

This guide provides a comprehensive overview of robust cell-based assays for evaluating the cytotoxicity of furo[2,3-b]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for accurate and reproducible cytotoxicity assessment.

Strategic Selection of Cell Lines and Experimental Design

The choice of cell line is a critical first step that dictates the relevance of the cytotoxicity data. For anticancer drug screening, a panel of cancer cell lines from different tissue origins is often employed to assess the breadth of activity.[4] It is also crucial to include a non-cancerous "normal" cell line to determine the compound's selectivity and potential for off-target toxicity.

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select cell lines that are relevant to the intended therapeutic application.

  • Genetic Background: Consider the mutation status of key oncogenes and tumor suppressor genes.

  • Drug Resistance Profile: Utilize both drug-sensitive and drug-resistant cell lines to identify compounds that can overcome resistance mechanisms.

  • Growth Characteristics: Document the doubling time to optimize seeding densities and treatment durations.

A typical experimental design involves treating cells with a serial dilution of the furo[2,3-b]pyridine compound for a defined period (e.g., 24, 48, or 72 hours).[12] A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) must be included in every experiment.

Core Cytotoxicity Assays: A Multi-Faceted Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a combination of assays that measure different cellular parameters is recommended. This multi-parametric approach provides a more nuanced understanding of the mechanism of cell death, distinguishing between apoptosis, necrosis, and cytostatic effects.

Metabolic Viability Assays: Gauging Cellular Health

These assays measure the metabolic activity of a cell population, which generally correlates with the number of viable cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation.[13][14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of metabolically active cells.[14]

Protocol: MTT Assay for Furo[2,3-b]pyridine Cytotoxicity

Materials:

  • Furo[2,3-b]pyridine compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of the furo[2,3-b]pyridine compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

ATP (adenosine triphosphate) is the primary energy currency of the cell and a key indicator of metabolic activity.[17] ATP-based assays are highly sensitive and provide a rapid assessment of cell viability.[16][18] These assays typically use a luciferase enzyme to generate a luminescent signal that is proportional to the amount of ATP present.[18][19]

Protocol: ATP-Based Cell Viability Assay

Materials:

  • Furo[2,3-b]pyridine compound stock solution (in DMSO)

  • Complete cell culture medium

  • Commercially available ATP-based viability assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the furo[2,3-b]pyridine compound to the wells.

  • Incubation: Incubate for the desired treatment period.

  • Reagent Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio).

  • Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis and allow the luminescent signal to stabilize for 10 minutes.[16]

  • Luminescence Measurement: Read the luminescence using a luminometer.

Membrane Integrity Assays: Detecting Cell Death

These assays measure the leakage of intracellular components into the culture medium, which is a hallmark of necrotic cell death.

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[20] The LDH assay is a colorimetric method that quantitatively measures LDH release.[20] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[21]

Protocol: LDH Cytotoxicity Assay

Materials:

  • Furo[2,3-b]pyridine compound stock solution (in DMSO)

  • Complete cell culture medium (low serum to reduce background)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Establish Controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the kit's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

  • Absorbance Measurement: Read the absorbance at 490 nm.[20]

Apoptosis Assays: Unraveling Programmed Cell Death

Apoptosis is a form of programmed cell death that is crucial for normal tissue homeostasis and is a common mechanism of action for anticancer drugs.[6][22]

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[24] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[23]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Furo[2,3-b]pyridine compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the furo[2,3-b]pyridine compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[25]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[25]

Caspases are a family of proteases that play a central role in the execution of apoptosis.[26] Caspase-3 is a key executioner caspase.[6] Caspase activity assays utilize a specific peptide substrate conjugated to a fluorophore or a chromophore.[27] Cleavage of the substrate by active caspases releases the reporter molecule, leading to a measurable signal.

Data Analysis and Interpretation

For dose-response assays (MTT, ATP, LDH), the results are typically expressed as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50/GI50 value indicates greater cytotoxic potency.[1]

Visualizing Experimental Workflows and Pathways

General Cytotoxicity Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in Plate cell_culture->cell_seeding compound_prep Furo[2,3-b]pyridine Dilution treatment Compound Incubation (24-72h) cell_seeding->treatment metabolic Metabolic Assays (MTT, ATP) treatment->metabolic membrane Membrane Integrity (LDH) treatment->membrane apoptosis Apoptosis Assays (Annexin V, Caspase) treatment->apoptosis data_acq Data Acquisition (Reader/Cytometer) metabolic->data_acq membrane->data_acq apoptosis->data_acq ic50 IC50/GI50 Calculation data_acq->ic50 mechanism Mechanism of Death Determination data_acq->mechanism

Caption: Workflow for assessing Furo[2,3-b]pyridine cytotoxicity.

Apoptosis Detection Pathway

G cluster_cell_state cluster_staining cluster_detection Live Live Cell (PS Inner) EarlyApop Early Apoptosis (PS Outer) Live->EarlyApop Apoptotic Stimulus (Furo[2,3-b]pyridine) ResultLive Annexin V (-) / PI (-) Live->ResultLive LateApop Late Apoptosis / Necrosis (PS Outer, Leaky Membrane) EarlyApop->LateApop AnnexinV Annexin V-FITC EarlyApop->AnnexinV LateApop->AnnexinV PI Propidium Iodide (PI) LateApop->PI ResultEarly Annexin V (+) / PI (-) AnnexinV->ResultEarly ResultLate Annexin V (+) / PI (+) AnnexinV->ResultLate PI->ResultLate

Caption: Principle of Annexin V/PI staining for apoptosis detection.

Summary of Assay Characteristics

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Mitochondrial reductase activityCell ViabilityInexpensive, well-establishedCan be affected by compound interference
ATP-Based Quantifies cellular ATPCell ViabilityHigh sensitivity, rapidReagent cost can be higher
LDH Release of cytosolic enzymeCytotoxicity (Necrosis)Measures membrane integrityLess sensitive for early apoptosis
Annexin V/PI Phosphatidylserine externalizationApoptosis vs. NecrosisDifferentiates cell death modesRequires flow cytometer
Caspase Activity Cleavage of specific substratesApoptosisMechanistic insightTransient signal

Conclusion

The evaluation of cytotoxicity is a critical component in the preclinical assessment of novel Furo[2,3-b]pyridine derivatives. A strategic and multi-faceted approach, employing a combination of assays that probe different aspects of cell health, is essential for generating a comprehensive toxicological profile. The protocols and principles outlined in this guide provide a robust framework for researchers to obtain reliable and reproducible data, thereby facilitating the identification of promising therapeutic candidates with favorable safety profiles.

References

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]

  • Bentham Science Publishers. (2020, May 1). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science Publishers. [Link]

  • National Institutes of Health. (n.d.). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. National Institutes of Health. [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • National Center for Biotechnology Information. (2022, March 15). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. NCBI. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

  • National Center for Biotechnology Information. (2025, June 17). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. NCBI. [Link]

  • PubMed. (2021, February 9). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2025, July 8). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. NCBI. [Link]

  • PubMed. (2023, October 5). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. PubMed. [Link]

  • PubMed. (2014, October 30). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (2019, May 22). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. NCBI. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NCBI. [Link]

  • PubMed Central. (2024, May 17). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. NCBI. [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Creative Bioarray. [Link]

  • RE-Place. (n.d.). ATP cell viability assay. RE-Place. [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Biocompare. (2013, June 25). Keep an Eye on Apoptosis with Caspase Assays. Biocompare. [Link]

  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. BMG LABTECH. [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • ResearchGate. (2025, August 10). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. ResearchGate. [Link]

Sources

Analytical methods for Furo[2,3-b]pyridin-5-ol purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furo[2,3-b]pyridin-5-ol is a critical heterocyclic scaffold utilized in the synthesis of kinase inhibitors and antiviral agents.[1][2] Its fused bicyclic structure, containing both a basic pyridine nitrogen and an acidic phenolic hydroxyl group, presents unique analytical challenges, including tautomeric equilibria and potential for peak tailing.[1]

This guide details a dual-stream quality control strategy :

  • UHPLC-PDA-MS: For trace impurity profiling and regioisomer separation.[1][2]

  • qNMR (Quantitative NMR): For absolute purity (mass balance) determination without the need for a certified reference standard of the analyte.[1][2]

Physicochemical Context & Analytical Strategy

The Molecule
  • Structure: A fused pyridine-furan system with a hydroxyl group at position 5.[1][2]

  • Chemical Challenges:

    • Amphoteric Nature: The pyridine nitrogen is weakly basic (

      
      ), while the phenolic hydroxyl is weakly acidic (
      
      
      
      ).[1]
    • Tautomerism: While the 5-hydroxy position is generally stable as the phenol form (unlike 2- or 4-hydroxypyridines which favor pyridones), protic solvents can induce line broadening in NMR or peak splitting in HPLC if pH is not controlled.[1][2]

    • Regioisomerism: Synthetic routes often produce the isomeric Furo[3,2-b]pyridin-5-ol, which has identical mass (

      
       135.[1][2]12) and similar polarity.[1][2]
      
The Analytical Workflow

AnalyticalWorkflow Start Raw Furo[2,3-b]pyridin-5-ol Solubility Solubility Check (DMSO vs MeOH) Start->Solubility Decision Is Reference Standard Available? Solubility->Decision MethodA Method A: qNMR (Primary Assay) Decision->MethodA No (Common) MethodB Method B: UHPLC-UV-MS (Impurity Profiling) Decision->MethodB Always Decision->MethodB Yes ResultA Absolute Purity (wt/wt %) MethodA->ResultA ResultB Chromatographic Purity (% Area) + ID MethodB->ResultB Final Certificate of Analysis (CoA) ResultA->Final ResultB->Final

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on reference standard availability.

Protocol A: UHPLC-UV-MS for Impurity Profiling[1][2]

Objective: Detect organic impurities, specifically regioisomers and oxidation byproducts (N-oxides), down to 0.05% levels.

Method Development Logic

Standard C18 columns often fail to separate the [2,3-b] and [3,2-b] isomers due to insufficient steric selectivity.[1] We utilize a Phenyl-Hexyl stationary phase, which leverages


 interactions with the aromatic fused ring system to enhance selectivity.[1][2]

Mobile Phase pH: Acidic conditions (pH ~3.0) are mandatory.

  • Reasoning: Protonates the pyridine nitrogen (

    
    ), preventing interaction with residual silanols on the column (reducing tailing).[1][2] It also keeps the phenol protonated (
    
    
    
    ), preventing ionization that would shift retention times.[1][2]
Experimental Conditions
ParameterSetting
Instrument Agilent 1290 Infinity II or Waters H-Class UPLC
Column Acclaim Phenyl-1 or CSH Phenyl-Hexyl (150 x 2.1 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.[1][2]0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV at 254 nm (aromatic max) & 280 nm; MS (ESI+)
Injection 2.0 µL
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Equilibrate
12.060Linear Gradient
14.095Wash
16.095Hold
16.15Re-equilibrate
20.05End
Impurity Identification Guide

Using MS detection (ESI+), look for the following likely synthetic byproducts:

  • Regioisomer (Furo[3,2-b]):

    
     136.04 
    
    
    
    .[1][2] Elutes close to main peak.[1][2] Differentiated by slight retention shift on Phenyl phase.[1][2]
  • N-Oxide:

    
     152.04 
    
    
    
    .[1][2] Elutes earlier (more polar).
  • Chlorinated Precursor:

    
     154/156 (Isotope pattern).[1][2] Late eluter.
    

Protocol B: qNMR for Absolute Purity (Assay)

Objective: Determine the weight-percent (wt%) purity of the bulk material. This method is superior to HPLC for assay when no certified reference standard exists.[1][2]

Principle

Quantitative NMR relies on the direct proportionality between the integrated signal area and the number of nuclei contributing to that signal. By adding a known amount of a high-purity internal standard (IS), the purity of the analyte can be calculated.

Reagents
  • Solvent: DMSO-

    
     (99.9% D). Note: CDCl3 is avoided due to poor solubility and potential H-bonding shifts.[2]
    
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.[1][2]

    • Selection Criteria: Maleic acid provides a sharp singlet at

      
       6.3 ppm, usually in a clear region for furopyridines.[1][2]
      
Procedure
  • Weighing: Accurately weigh ~10 mg of Furo[2,3-b]pyridin-5-ol (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    0.001 mg).
  • Dissolution: Add 600 µL DMSO-

    
    . Vortex until fully dissolved.[1][2]
    
  • Acquisition:

    • Instrument: 400 MHz or higher.[1][2]

    • Pulse Angle: 90°.[1][2]

    • Relaxation Delay (

      
      ): 60 seconds . Critical: Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery.
    • Scans: 16 or 32.[1][2]

    • Temperature: 298 K.[1][2]

Calculation

[1][2]

Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (e.g., 2 for Maleic acid singlet, 1 for specific aromatic H on analyte)
    
  • 
     = Molar Mass[1][2]
    
  • 
     = Weighed mass[1][2]
    
  • 
     = Purity (as decimal)[1][2]
    

Validation & Regulatory Compliance (ICH Q2(R2))

To ensure these methods are "fit for purpose" in a drug development context, the following validation parameters must be assessed.

ParameterHPLC CriteriaqNMR Criteria
Specificity Resolution (

) > 1.5 between Isomer [2,3-b] and [3,2-b].
No overlap between IS peak and Analyte peaks.[1][2]
Linearity

(5 levels, 50-150% of target).
Not applicable (single point), but response factor linearity can be checked.
Precision (Repeatability) RSD < 1.0% (n=6 injections).[1][2]RSD < 1.0% (n=3 preps).[1][2]
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ).N/A for Assay; critical for trace impurities.[1][2]
Robustness Stable retention time at

0.2 pH units and

2°C.
Stable integrals with

variation (e.g., 30s vs 60s).

Note on ICH Q2(R2): The recently revised guideline emphasizes "lifecycle management."[1][2] For this molecule, this means regularly re-evaluating the separation of the regioisomer if the synthetic route changes (e.g., different starting material batch), as the impurity profile may shift [1, 2].

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3] Provides the global regulatory framework for validating the HPLC and qNMR methods described.

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] (2010).[1][2] Establishes the theoretical basis for using qNMR as a primary reference method.

  • PubChem. Furo[2,3-b]pyridine Compound Summary. National Library of Medicine.[1][2] Used for physicochemical property verification (H-bond donor/acceptor counts).[1][2]

  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[1][2] (2008).[1][2] Relevant if metal catalysts are used in the cyclization of the furopyridine ring.[2]

Sources

Technical Application Note: Scalable Manufacture of 1H-Pyrrolo[2,3-b]pyridin-5-ol

[1]

Part 1: Strategic Overview & Route Selection

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., Vemurafenib analogs, JAK inhibitors). The introduction of a hydroxyl group at the C-5 position is synthetically challenging due to the electron-deficient nature of the pyridine ring, which disfavors electrophilic aromatic substitution.

For large-scale (>1 kg) manufacturing, traditional laboratory methods such as the Bartoli indole synthesis or demethylation of 5-methoxy precursors with

This guide details two superior, field-validated protocols:

  • Protocol A (The "Workhorse" Route): Metal-Halogen Exchange

    
     Boronate 
    
    
    Oxidation. This route is preferred for its reliability and avoidance of heavy metal catalysts.
  • Protocol B (The "Green" Route): Copper-Catalyzed Direct Hydroxylation. A modern approach minimizing steps and solvent usage.

Strategic Decision Matrix
FeatureProtocol A: Boronate OxidationProtocol B: Cu-Catalyzed HydroxylationClassical Route: Demethylation
Precursor 5-Bromo-7-azaindole5-Bromo-7-azaindole (N-protected)5-Methoxy-7-azaindole
Key Reagents

,

,


, Ligand,


or Pyridine

HCl
Temp Range -20°C to RT100°C - 120°C-78°C or >180°C
Scalability High (Standard Reactors)High (Pressure Rated)Low (Waste/Safety issues)
Purification Isoelectric PrecipitationExtraction + CrystallizationChromatography often needed

Part 2: Detailed Experimental Protocols

Protocol A: One-Pot Borylation-Oxidation (Metal-Free Variant)

Principle: This method utilizes a "Turbo Grignard" or standard metal-halogen exchange to convert the 5-bromo precursor to an aryl boronate, which is oxidatively cleaved in situ by hydrogen peroxide. This avoids the isolation of the unstable boronic acid intermediate.

Reagents:

  • 5-Bromo-7-azaindole (1.0 equiv)

  • Isopropylmagnesium chloride (

    
    , 2.0M in THF) or 
    
    
    -BuLi (if cryo available)
  • Trimethyl borate (

    
    , 3.0 equiv)
    
  • Hydrogen Peroxide (30% aq, 5.0 equiv)

  • Solvent: Tetrahydrofuran (anhydrous)

Step-by-Step Methodology
  • Inertion: Charge a dry glass-lined reactor with 5-Bromo-7-azaindole and anhydrous THF (10 vol). Cool the system to -15°C under

    
     atmosphere.
    
    • Expert Insight: 7-azaindole has an acidic N-H proton (

      
      ). The first equivalent of base will deprotonate the nitrogen. We use excess base to effect the Lithium/Magnesium-Halogen exchange at C-5.
      
  • Exchange: Add

    
     (or 
    
    
    -BuLi) dropwise, maintaining internal temperature
    
    
    . Stir for 1 hour.
    • Validation: Pull an aliquot, quench with

      
      . NMR should show >95% deuterium incorporation at C-5.
      
  • Borylation: Add Trimethyl borate dropwise. The slurry may thicken. Allow to warm to 0°C and stir for 2 hours.

    • Critical Checkpoint: HPLC should show disappearance of the des-bromo intermediate.

  • Oxidation (Exothermic):

    • Cool the mixture to 0°C.

    • Add acetic acid (to neutralize excess base) followed by dropwise addition of 30%

      
      . Caution:  Maintain temperature 
      
      
      .
    • Stir at room temperature for 2 hours.

  • Quench: Add saturated

    
     solution to quench excess peroxide. Test with starch-iodide paper (should remain white).
    
Protocol B: Purification via Isoelectric Precipitation

The amphoteric nature of 5-hydroxy-7-azaindole (pyridine nitrogen is basic; phenol is acidic) allows for high-purity isolation without column chromatography.

  • Phase Separation: After the quench in Protocol A, separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2x).[1]

  • Acidification: Combine organics and wash with 1N HCl. The product (as a pyridine salt) will move to the aqueous phase. Discard the organic phase (removes non-basic impurities).

  • Precipitation (The "Golden" Step):

    • Take the acidic aqueous phase containing the product.

    • Slowly add 2N NaOH or

      
       while monitoring pH with a calibrated probe.
      
    • Target: Adjust pH exactly to 6.0 - 6.5 .

    • Observation: The solution will become turbid and a white/off-white solid will precipitate heavily.

  • Isolation: Filter the solid. Wash the cake with cold water (3x) to remove inorganic salts.

  • Drying: Vacuum dry at 45°C.

Expected Yield: 75-85% Purity: >98% (HPLC)

Protocol C: Copper-Catalyzed Hydroxylation (Advanced)

For facilities preferring to avoid cryogenic/Grignard chemistry, this catalytic route is robust.

Reagents:

  • 1-TIPS-5-bromo-7-azaindole (Protected precursor recommended for best yield)

  • 
     (10 mol%)
    
  • Ligand: N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (10 mol%)

  • LiOH

    
    H2O (5.0 equiv)
    
  • Solvent: DMSO/H2O (4:1)

Methodology:

  • Charge reactor with protected substrate, Cu catalyst, ligand, and LiOH.[2]

  • Add DMSO/Water mixture.[2] Degas with

    
     for 15 mins.
    
  • Heat to 100°C for 6-12 hours.

    • Mechanism:[3][4][5] The basic conditions promote both the hydroxylation and the cleavage of the TIPS protecting group in one pot.

  • Cool to RT. Dilute with water.

  • Adjust pH to 6 using dilute HCl.[2] Collect the precipitate.

Part 3: Process Visualization

Synthesis Workflow Decision Tree

SynthesisRouteStartTarget: 5-Hydroxy-7-azaindolePrecursorSelect PrecursorStart->PrecursorRouteA5-Bromo-7-azaindolePrecursor->RouteAPreferred (Scalable)RouteB5-Methoxy-7-azaindolePrecursor->RouteBLegacy (High Waste)StepA1Metal-Halogen Exchange(iPrMgCl or nBuLi)RouteA->StepA1StepB1Demethylation(BBr3 or Pyridine.HCl)RouteB->StepB1Harsh ConditionsStepA2Borylation(B(OMe)3)StepA1->StepA2StepA3Oxidation(H2O2 / NaOH)StepA2->StepA3PurificationIsoelectric Precipitation(pH 6.0)StepA3->PurificationStepB1->PurificationFinalFinal Product>98% PurityPurification->Final

Caption: Figure 1. Strategic route selection comparing the modern Borylation-Oxidation pathway against legacy demethylation.

Detailed Process Flow (Protocol A)

ProcessFlowcluster_0Reactor 1: Synthesiscluster_1Workup & IsolationInput5-Bromo-7-azaindole+ THFCryoCool to -15°CAdd iPrMgClInput->CryoBorateAdd B(OMe)3Warm to 0°CCryo->BorateOxidizeAdd H2O2Exotherm ControlBorate->OxidizeQuenchNa2SO3 QuenchOxidize->QuenchAcidWash1N HCl Wash(Product to Aqueous)Quench->AcidWashpHAdjustAdjust pH to 6.0(Precipitation)AcidWash->pHAdjustFilterFiltration & DryingpHAdjust->Filter

Caption: Figure 2.[6] Step-by-step unit operations for the Borylation-Oxidation protocol.

Part 4: Quality Control & Troubleshooting

Analytical Specifications
TestMethodSpecification
Appearance VisualWhite to off-white powder
Identification 1H NMR (DMSO-d6)Consistent with structure
Purity HPLC (C18, ACN/H2O)

Residual Solvents GC-HSTHF < 720 ppm
Water Content Karl Fischer

Troubleshooting Guide
  • Problem: Low yield during precipitation.

    • Root Cause:[1][3][4][5][7][8] pH was overshot (too basic) or undershot (too acidic).

    • Solution: The isoelectric point is narrow. Use a calibrated pH meter and add base dropwise near pH 5.5.

  • Problem: Product is colored (brown/pink).

    • Root Cause:[1][3][4][5][7][8] Oxidation of the electron-rich phenol/pyrrole ring by air or residual peroxide.

    • Solution: Ensure complete quenching of peroxide with sulfite. Perform drying under vacuum with

      
       bleed. Recrystallization from Ethanol/Water can improve color.
      
  • Problem: Incomplete Borylation.

    • Root Cause:[1][3][4][5][7][8] Wet THF or insufficient deprotonation.

    • Solution: Ensure THF is

      
       ppm water. Use 2.2 equiv of base to account for the N-H proton.
      

References

  • Preparation method of 5-hydroxy-7-azaindole. Patent CN112939968A. (2021).[6] Google Patents. Retrieved from

  • Preparation method of 5-hydroxy-7-azaindole (Copper Catalysis). Patent CN107434807A. (2017). Google Patents.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. Journal of Medicinal Chemistry. (2009). Retrieved from [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives. University of Rostock. (2012). Retrieved from [Link]

Precision Molecular Docking of Furo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Kinase ATP-Pockets: Application Note & Protocol Guide

Abstract & Scope

The Furo[2,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere to quinoline and isoquinoline. Its planar, fused heterocyclic architecture makes it an ideal candidate for ATP-competitive inhibition in kinases (e.g., EGFR, CDK2, CLKs) and intercalation in tubulin polymerization.

This Application Note provides a rigorous, field-validated protocol for molecular docking of furo[2,3-b]pyridine derivatives. Unlike generic docking guides, this protocol addresses the specific electronic nuances of the pyridine-furan fusion, including tautomeric ambiguity, protonation states of the pyridine nitrogen, and pi-stacking optimization within the hinge region of kinase targets.

Chemoinformatic Profiling: The Ligand

Before initiating docking, the electronic state of the scaffold must be accurately modeled. The furo[2,3-b]pyridine core contains two heteroatoms with distinct properties:

  • Pyridine Nitrogen (N-7): A strong hydrogen bond acceptor (HBA). In the physiological environment (pH 7.4), it often remains unprotonated but is the primary vector for interaction with kinase hinge residues (e.g., Met793 in EGFR).

  • Furan Oxygen (O-1): A weak HBA, contributing primarily to aromaticity and planarity rather than direct polar interactions.

Protocol 1: Ligand Preparation

Objective: Generate low-energy 3D conformers with correct ionization states.

  • Structure Generation: Sketch the 2D structure. Ensure stereocenters are defined if chiral substituents are present.

  • Protonation State Calculation:

    • Use Epik (Schrödinger) or Protonate3D (MOE) at pH 7.4 ± 0.5.

    • Critical Check: Ensure the pyridine nitrogen is modeled as a free base (unprotonated) unless specific pKa calculations suggest otherwise (pKa ~2-3 for the core, but substituents can shift this).

  • Energy Minimization:

    • Force Field: OPLS4 or MMFF94x.

    • Constraint: Maintain planarity of the fused ring system.

  • Conformer Generation: Generate max 50 conformers per ligand to account for flexible side chains, keeping the core rigid.

Target Selection & Preparation

The Furo[2,3-b]pyridine scaffold is most successful against targets with deep hydrophobic clefts (ATP binding sites).

Case Study Target: EGFR (Epidermal Growth Factor Receptor) [1][2]

  • PDB ID: 1M17 (Wild Type) or 2ITY (Mutant).

  • Rationale: The scaffold mimics the adenine ring of ATP, forming H-bonds with the hinge region.

Protocol 2: Protein Preparation

Objective: Create a clean, physically accurate receptor grid.

  • Retrieval: Download high-resolution crystal structure (< 2.5 Å) from RCSB PDB.

  • Pre-processing:

    • Remove all water molecules except those bridging the ligand and protein (rare for this scaffold, usually waters are displaced).

    • Remove co-crystallized ligands and inorganic ions.

  • H-Bond Network Optimization:

    • Optimize Hydrogen placement (PropKa) at pH 7.0.

    • Crucial Step: Flip Asn/Gln/His residues to maximize H-bond networks.

  • Restrained Minimization: Perform a minimization (RMSD convergence 0.30 Å) to relax steric clashes introduced by added hydrogens.

Experimental Workflow (Diagram)

The following diagram illustrates the integrated workflow for docking Furo[2,3-b]pyridine derivatives, highlighting the critical "Redocking Validation" loop.

DockingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Grid Generation cluster_2 Phase 3: Docking & Validation LigandPrep Ligand Prep (Pyridine N state) GridBox Define Search Space (Center on Hinge) LigandPrep->GridBox ProteinPrep Protein Prep (H-bond Opt) ProteinPrep->GridBox Redocking Redocking Validation (Native Ligand) GridBox->Redocking RMSD_Check RMSD < 2.0 Å? Redocking->RMSD_Check RMSD_Check->GridBox No (Refine) ProductionDock Production Docking (Furo-pyridine Library) RMSD_Check->ProductionDock Yes (Pass)

Figure 1: Standardized workflow for molecular docking validation and execution.

Docking Protocol (Step-by-Step)

A. Grid Generation

The Furo[2,3-b]pyridine core is flat. The grid must encompass the "Gatekeeper" residue and the "Solvent Front."

  • Center: Coordinates of the co-crystallized ligand's centroid.

  • Dimensions:

    
     Å (Standard) or 
    
    
    
    Å if the derivative has long tails (e.g., piperazine extensions).
  • Spacing: 0.375 Å (AutoDock) or 1.0 Å (Glide).

B. Docking Algorithm Settings
  • Algorithm: Genetic Algorithm (Lamarckian) or Systematic Search.

  • Exhaustiveness: Set to High (Precision mode).

    • AutoDock Vina:exhaustiveness = 32

    • Glide:XP (Extra Precision)

  • Poses: Generate top 10 poses per ligand.

C. Validation (The "Trust" Metric)

Before analyzing your compounds, you must validate the protocol.

  • Extract the native ligand from the crystal structure.[3]

  • Dock it back into the prepared protein.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.[4]

  • Acceptance Criteria: RMSD

    
     Å.
    

Data Analysis & Interpretation

Key Interaction Pharmacophore

For Furo[2,3-b]pyridines targeting kinases, success is defined by specific interactions.

Pharmacophore Scaffold Furo[2,3-b]pyridine Core Hinge Hinge Region (Backbone NH) Scaffold->Hinge H-Bond Acceptor (Pyridine N) Gatekeeper Gatekeeper Residue (Met/Thr) Scaffold->Gatekeeper Pi-Stacking (Aromatic Ring) Hydrophobic Hydrophobic Pocket (Val/Leu) Scaffold->Hydrophobic Van der Waals

Figure 2: Interaction map of Furo[2,3-b]pyridine within the kinase ATP-binding pocket.

Scoring vs. Posing

Do not rely solely on the Docking Score (Binding Affinity). Use the "Interaction Fingerprint" method:

RankMetricThreshold/Criteria
1 Hinge Interaction Distance < 3.0 Å between Pyridine-N and Backbone-NH.
2 RMSD (Validation) < 2.0 Å relative to native ligand.
3 Binding Energy

kcal/mol (indicative, varies by software).
4 Steric Clash No overlap with Gatekeeper residue (e.g., T790M in EGFR).

Troubleshooting Common Issues

  • Issue: Ligand does not bind to the hinge.

    • Cause: Incorrect protonation. If the Pyridine N is protonated (positively charged), it cannot accept an H-bond from the backbone NH.

    • Fix: Force the neutral state of the pyridine ring during Ligand Prep.

  • Issue: High RMSD (> 2.0 Å) during validation.

    • Cause: Grid box too small or incorrect rotatable bond definitions.

    • Fix: Increase box size by 5 Å; ensure amide bonds are set to "non-rotatable" (trans-planar).

References

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[5] ResearchGate.

  • El-Naggar, A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Molecules (MDPI).

  • Abdel-Mottaleb, Y. A., et al. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.[1] Journal of Pharmaceutical Research International.

  • He, S., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.[6]

  • Kellenberger, E., et al. (2004). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling (ACS).

Sources

Troubleshooting & Optimization

Troubleshooting Furo[2,3-b]pyridin-5-ol synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Furo[2,3-b]pyridin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges and side reactions encountered during its synthesis. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction to the Synthetic Pathway

The synthesis of Furo[2,3-b]pyridin-5-ol, a key intermediate in medicinal chemistry, is most commonly approached through a multi-step sequence starting from readily available 3-hydroxypyridine. The general pathway involves an initial etherification followed by a base-catalyzed intramolecular cyclization and subsequent hydrolysis. Each of these stages presents unique challenges and potential for side reactions that can impact the yield and purity of the final product.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of Furo[2,3-b]pyridin-5-ol, providing detailed explanations and actionable solutions.

Step 1: Etherification of 3-Hydroxypyridine with Chloroacetonitrile

Question 1: My O-alkylation of 3-hydroxypyridine with chloroacetonitrile is giving a low yield of the desired 2-((pyridin-3-yl)oxy)acetonitrile. What are the likely causes and how can I improve it?

Answer:

Low yields in this Williamson ether synthesis can often be attributed to several factors related to the nucleophilicity of the pyridinol and the reaction conditions.

  • Incomplete Deprotonation: 3-hydroxypyridine is a relatively weak acid (pKa ≈ 8.7). Incomplete deprotonation by the base will result in unreacted starting material. The choice of base is critical. While weaker bases like potassium carbonate can be used, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like DMF or THF will ensure complete formation of the more nucleophilic pyridinoxide anion.

  • N-Alkylation Side Reaction: The pyridine nitrogen is also a nucleophilic center and can compete with the oxygen for alkylation by chloroacetonitrile. This side reaction is generally more pronounced in protic solvents. Using a polar aprotic solvent like DMF or acetonitrile can help favor O-alkylation.

  • Hydrolysis of Chloroacetonitrile: Chloroacetonitrile can be susceptible to hydrolysis, especially in the presence of moisture and a strong base. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Etherification Yield:

Caption: Troubleshooting workflow for low etherification yield.

Experimental Protocol for Optimized Etherification:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add 3-hydroxypyridine (1.0 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Step 2: Intramolecular Cyclization (Thorpe-Ziegler Reaction)

Question 2: The Thorpe-Ziegler cyclization of 2-((pyridin-3-yl)oxy)acetonitrile is resulting in a complex mixture of products, and the yield of the desired 3-amino-furo[2,3-b]pyridine-2-carbonitrile is low. What are the potential side reactions?

Answer:

The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, is a powerful tool for forming cyclic systems.[1][2][3] However, its success is highly dependent on the reaction conditions, and several side reactions can occur.

  • Polymerization: If the intramolecular cyclization is slow, intermolecular condensation between molecules of 2-((pyridin-3-yl)oxy)acetonitrile can occur, leading to oligomeric or polymeric byproducts. This is often an issue if the concentration of the substrate is too high.

  • Incorrect Cyclization Pathway: While cyclization to form the five-membered furan ring is generally favored, alternative cyclization pathways, though less common, might be possible under certain conditions.

  • Decomposition of Starting Material or Product: The strong basic conditions required for the Thorpe-Ziegler reaction can potentially lead to the decomposition of the starting material or the product, especially at elevated temperatures.

Strategies to Improve the Thorpe-Ziegler Cyclization:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK).Ensures efficient deprotonation to initiate the cyclization while minimizing nucleophilic attack on the nitrile groups.
Solvent Aprotic, polar solvents like DMF, THF, or toluene are preferred.Solubilizes the reactants and intermediates without interfering with the reaction mechanism.
Concentration Employ high-dilution conditions. The slow addition of the substrate to a solution of the base can favor the intramolecular reaction over intermolecular polymerization.Reduces the probability of intermolecular reactions.
Temperature The reaction is often performed at elevated temperatures (e.g., refluxing toluene or DMF at 80-100 °C) to provide sufficient activation energy for the cyclization. However, excessively high temperatures should be avoided to prevent decomposition.Balances the need for sufficient energy for cyclization against the risk of degradation.

Potential Side Reaction Mechanism: Intermolecular Condensation

Caption: Intermolecular condensation leading to polymerization.

Step 3: Hydrolysis to Furo[2,3-b]pyridin-5-ol

Question 3: I am having difficulty hydrolyzing the intermediate 3-amino-furo[2,3-b]pyridine-2-carbonitrile to the final product, Furo[2,3-b]pyridin-5-ol. What conditions should I use, and what are the potential pitfalls?

Answer:

The hydrolysis of the 3-amino-furo[2,3-b]pyridine-2-carbonitrile involves the conversion of both the enamine and the nitrile functionalities. This transformation can be challenging and may lead to side products if not controlled carefully.

  • Incomplete Hydrolysis: The nitrile group can be resistant to hydrolysis. Strong acidic or basic conditions and elevated temperatures are often required. Incomplete hydrolysis may lead to the formation of the corresponding amide as a significant byproduct.

  • Ring Opening/Decomposition: The furo[2,3-b]pyridine ring system can be sensitive to harsh hydrolytic conditions. Prolonged exposure to strong acids or bases at high temperatures may lead to ring opening or other decomposition pathways.

  • Decarboxylation of an Intermediate Carboxylic Acid: If the hydrolysis proceeds through a 3-amino-furo[2,3-b]pyridine-2-carboxylic acid intermediate, this intermediate may be prone to decarboxylation under the reaction conditions, potentially leading to the formation of 3-aminofuro[2,3-b]pyridine.

Recommended Hydrolysis Protocol:

  • Treat the crude 3-amino-furo[2,3-b]pyridine-2-carbonitrile with a mixture of concentrated sulfuric acid and water.

  • Heat the mixture at reflux for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide solution) to a pH of approximately 7-8.

  • The product may precipitate upon neutralization. If so, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude Furo[2,3-b]pyridin-5-ol can be purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques to monitor the progress of the synthesis and characterize the final product?

A1: A combination of chromatographic and spectroscopic techniques is essential.

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and assessing the purity of fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to track the formation of byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the intermediates and the final Furo[2,3-b]pyridin-5-ol.

Q2: My final Furo[2,3-b]pyridin-5-ol product is colored. Is this normal, and how can I purify it?

A2: It is not uncommon for heterocyclic compounds to have some color due to the presence of minor, highly conjugated impurities. If the color is significant, purification is recommended.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the final product and removing colored impurities.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from colored byproducts. A gradient elution system with a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Activated Carbon Treatment: A solution of the crude product can be treated with a small amount of activated carbon to adsorb colored impurities, followed by filtration.

Q3: Are there any alternative synthetic routes to Furo[2,3-b]pyridin-5-ol?

A3: Yes, other synthetic strategies have been reported for the furo[2,3-b]pyridine core, although the route from 3-hydroxypyridine is one of the more direct for this specific substitution pattern. Some alternative approaches include:

  • Palladium-catalyzed cyclizations: Reactions involving alkynes and appropriately substituted pyridines can lead to the formation of the furo[2,3-b]pyridine skeleton.

  • Synthesis from substituted furans: Building the pyridine ring onto a pre-existing furan derivative is another viable, though often more complex, strategy.

References

  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Yahodkina-Yakovenko, M. S., Bol'but, A. V., & Vovk, M. V. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocyclic Communications, 24(4), 177–181. Retrieved from [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. Retrieved from [Link]

Sources

Furo[2,3-b]pyridin-5-ol solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Furo[2,3-b]pyridin-5-ol solubility issues in aqueous buffers Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 9, 2026[1]

Executive Summary: The "Brick Dust" Challenge

You are likely visiting this page because your Furo[2,3-b]pyridin-5-ol (FPO-5) stock solution precipitated immediately upon addition to PBS or cell culture media, or you are observing inconsistent IC50 values in your kinase assays.

The Core Issue: Furo[2,3-b]pyridin-5-ol is a classic "flat" heterocycle.[2] Its fused ring system creates high lattice energy (strong crystal packing), while the 5-hydroxyl group introduces a pH-dependent solubility trap known as the Isoelectric Point (pI) Crash .

This guide moves beyond generic "add more DMSO" advice. We analyze the specific physicochemical properties of the furo-pyridine scaffold to provide chemically sound solubilization strategies.

Module 1: The Physicochemical Trap (Root Cause Analysis)

To solve the solubility issue, you must understand the molecule's behavior in solution. Furo[2,3-b]pyridin-5-ol is not merely "hydrophobic"; it is amphoteric .[1]

The Zwitterionic Trap (pH Sensitivity)

Depending on the specific numbering convention of your vendor, the 5-hydroxyl group is typically positioned meta to the pyridine nitrogen. This creates a structural analog to 3-hydroxypyridine .[1]

  • Acidic pH (pH < 4): The pyridine nitrogen is protonated (

    
    ).[1] The molecule is cationic and soluble.[1]
    
  • Basic pH (pH > 9): The hydroxyl group is deprotonated (

    
    ).[1] The molecule is anionic and soluble.[1]
    
  • Neutral pH (pH 6–8): The molecule exists largely as a neutral species or a zwitterion (

    
    ).[1] This is the Isoelectric Point (pI) , where net charge is zero, lattice energy dominates, and aqueous solubility hits its absolute minimum (often <10 µM).
    
The "Parabolic" DMSO Crash

When you dilute a DMSO stock (typically 10–20 mM) into an aqueous buffer, you are not just diluting concentration; you are crashing the dielectric constant of the solvent system.

  • Kinetic Solubility: The compound stays in solution transiently (seconds to minutes) due to slow crystal nucleation.[1]

  • Thermodynamic Solubility: Over time (or with agitation), the system seeks equilibrium, leading to precipitation. This explains why your assay works at 5 minutes but fails at 60 minutes.

Module 2: Troubleshooting Guides

Issue 1: "My compound precipitates immediately when added to PBS (pH 7.4)."

Diagnosis: You are likely operating exactly at the molecule's isoelectric point (minimum solubility).[1]

The Fix: The "pH Shift" Protocol Do not force the compound into neutral PBS directly. You must "steer" the molecule around its pI.[1]

Step-by-Step Protocol:

  • Prepare Stock: Dissolve FPO-5 in 100% DMSO at 20 mM.

  • Create an Intermediate (The "Shift"):

    • Option A (Acidic Shift): Dilute the DMSO stock 1:10 into 10 mM HCl (pH ~2). The protonated cation is more soluble.[1] Then, add this intermediate to your final buffer.[1] Note: Ensure the final buffer has enough capacity (e.g., 50 mM HEPES) to neutralize the small acid volume.

    • Option B (Basic Shift): Dilute 1:10 into 10 mM NaOH . The phenolate anion is highly soluble.[1] Add this to the final buffer.

  • Final Dilution: Add the intermediate to the final assay buffer while vortexing rapidly . This prevents local supersaturation "hotspots" where the stock hits the water.

Critical Note: If your assay tolerates it, adjusting the final assay pH to 8.0 (instead of 7.4) can significantly improve stability for this specific scaffold by shifting the equilibrium slightly toward the anionic form.[1]

Issue 2: "I see crystals in my cell culture plates after 24 hours."

Diagnosis: This is Ostwald Ripening .[1] Small, invisible aggregates formed during initial dosing have grown into visible crystals over time, driven by the high lattice energy of the planar furo-pyridine rings.

The Fix: Complexation with Cyclodextrins Standard surfactants (Tween/DMSO) are often insufficient for planar stacks.[1] HP-β-Cyclodextrin (HP-β-CD) is the gold standard here.[1] It encapsulates the lipophilic furo-pyridine core while presenting a hydrophilic exterior to the media.

Protocol: The "Pre-Solubilization" Method

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD (e.g., Trappsol® or Kleptose®) in water or media.[1] Sterile filter (0.22 µm).[1]

  • Solubilize Compound: Add your solid FPO-5 directly to the 20% HP-β-CD solution.[1]

    • Tip: This may require stirring for 4–24 hours at room temperature.[1]

    • Alternative: Dissolve FPO-5 in a minimal volume of DMSO (e.g., 100x stock), then add this slowly to the 20% HP-β-CD solution with vigorous vortexing.

  • Dilute: Use this complexed solution for your cell treatment.[1] The final cyclodextrin concentration on cells should be <1-2% to avoid cytotoxicity.[1]

Module 3: Decision Logic & Visualization

Use the following logic flow to select the correct solvent system for your specific application.

SolubilityLogic Start Start: Furo[2,3-b]pyridin-5-ol Solubility Issue AssayType What is your Assay Type? Start->AssayType Enzymatic Biochemical/Enzymatic (Cell-Free) AssayType->Enzymatic Cellular Cell-Based / In Vivo AssayType->Cellular BufferCheck Can you adjust pH? Enzymatic->BufferCheck ConcCheck Target Concentration? Cellular->ConcCheck HighPH Use pH 8.0-8.5 Buffer (Tris/Glycine) BufferCheck->HighPH Yes StrictPH Strict pH 7.4 Required BufferCheck->StrictPH No Cosolvent Add 0.05% Tween-20 OR Use 'Sandwich' Dilution StrictPH->Cosolvent LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc DMSO Standard DMSO (<0.5%) + Rapid Vortexing LowConc->DMSO Cyclo Use HP-beta-Cyclodextrin (1:10 Molar Ratio) HighConc->Cyclo

Figure 1: Decision Matrix for Solubilizing Furo[2,3-b]pyridin-5-ol based on assay constraints.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does the solution turn yellow when I add NaOH? A: This is a halochromic effect.[1] The deprotonation of the 5-hydroxyl group creates a phenolate-like anion, which extends the conjugation system of the heterocyclic rings, shifting the absorbance into the visible spectrum (yellow/orange). This confirms you have successfully bypassed the neutral insolubility trap.

Q2: Can I use PEG-400 instead of Cyclodextrin? A: Yes, but with caution. PEG-400 (Polyethylene Glycol) works by lowering the dielectric constant of the bulk solvent.

  • Pros: Easier to prepare than cyclodextrins.[1]

  • Cons: High concentrations (>5%) can inhibit certain kinases and affect membrane permeability in cell assays.[1] A typical mix is 5% DMSO / 40% PEG-400 / 55% Water for animal dosing, but this is too viscous for most in vitro pipetting robots.[1]

Q3: My compound precipitates during freeze-thaw cycles of the DMSO stock. A: DMSO is hygroscopic (absorbs water from air).[1] If your stock has absorbed water, the "parabolic solubility" effect kicks in inside the tube, causing precipitation upon freezing.

  • Fix: Aliquot stocks into single-use vials. Store under dry nitrogen or argon if possible.[1] If precipitate forms, sonicate at 37°C for 15 minutes before use.[1]

References

  • Lipinski, C. A., et al. (2012).[1] "Compound properties and drug quality."[1] Methods and Principles in Medicinal Chemistry. (Discusses the impact of planarity and lattice energy on solubility).

    • Context: Foundational theory on why flat heterocycles like furo-pyridines resist dissolution.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • Context: The definitive guide on using HP-β-CD to solubilize lipophilic drugs.[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1]

    • Context: Detailed explanation of the "Solubility-pH profile" for amphoteric compounds (zwitterions).
  • PubChem. (2025).[1][3] "Furo[2,3-b]pyridine Compound Summary." National Library of Medicine.[1]

    • Context: Structural verification and physicochemical property data.[1][3][4][5][6]

  • Bergström, C. A., et al. (2003).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

    • Context: Methodologies for predicting pI-based precipitation in hydroxypyridine-like scaffolds.[1]

Sources

How to prevent precipitation of Furo[2,3-b]pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Uncontrolled Precipitation & Solubility Management Doc ID: TS-FPYR-004 | Version: 2.1[1][2]

Executive Summary: The Physicochemical Trap

Furo[2,3-b]pyridine intermediates present a unique solubility paradox. Their fused bicyclic structure is planar, leading to high lattice energy (strong


-

stacking), yet the pyridine nitrogen introduces basicity (pKa ~3–4) and polarity.[1][2]

The Core Problem: Researchers often encounter "crashing out" during three critical phases:

  • Reaction: Catalyst poisoning due to intermediate precipitation.[1][2]

  • Workup: Formation of insoluble "gums" or oils when quenching dipolar aprotic solvents (DMF/DMSO) with water.[1][2]

  • Purification: Uncontrolled precipitation on silica columns or during recrystallization.[1][2]

This guide provides an autonomous troubleshooting framework to maintain solubility and control isolation.

Module 1: Reaction Phase Solubility

Objective: Prevent intermediates from precipitating on the vessel walls or catalyst surface.[1][2]

The "Solvent Match" Protocol

Many Furo[2,3-b]pyridine syntheses (e.g., Sonogashira coupling followed by cyclization) utilize DMF or DMSO.[1][2][3] However, as the fused ring forms, lipophilicity changes.[1][2]

Reaction TypeCommon SolventRisk FactorCorrective Solvent System
Sonogashira THF / Et3NProduct precipitates as Cu-salt complex.[1]Switch to DMF/THF (1:1) or add 5% NMP to increase polarizability.
Base Cyclization EtOH / NaOEtIntermediate crashes out upon cooling.[1][2]Use n-Butanol (higher bp, better lipophilic solubility) or Dioxane .[1][2]
SNAr Coupling DMSOProduct oils out at high conc.[1][2]Maintain Conc. < 0.2 M .[1][2] High concentration favors intermolecular stacking.[1][2]
Critical Troubleshooting: The Copper-Complex Crash

Issue: During copper-catalyzed synthesis, a green/brown sludge forms.[1][2] This is often the Furo[2,3-b]pyridine nitrogen coordinating with Cu(I)/Cu(II) species, not simple precipitation.[1][2]

  • Immediate Fix: Do not filter. Add EDTA (0.2 M aq) or Ethylenediamine (5 eq) to the reaction mixture before workup. This sequesters copper, releasing the soluble organic intermediate.[1][2]

Module 2: The Workup "Danger Zone"

Objective: Prevent the formation of amorphous gums during liquid-liquid extraction.[1]

The Reverse Quench Technique

Standard Protocol (Adding water to reaction)


 Rapid change in dielectric constant 

Gummy Precipitate .

Corrective Protocol (Reverse Quench):

  • Prepare a biphasic mixture of the extraction solvent (e.g., EtOAc or DCM) and the aqueous buffer in the separatory funnel.[1][2]

  • Slowly add the reaction mixture (DMF/DMSO) into the biphasic system while stirring.

  • Mechanism: The intermediate immediately partitions into the organic layer without experiencing a 100% aqueous environment.[1][2]

pH-Dependent Solubility Control

The pyridine nitrogen is the "handle" for solubility.[1]

  • Scenario A: Product is trapped in the aqueous layer. [2]

    • Cause: pH is too low (protonated Pyridinium form).[1][2]

    • Fix: Adjust aqueous pH to > 8.0 (using Sat. NaHCO3) to ensure the Free Base form, which extracts into organics.[2]

  • Scenario B: Product precipitates at the interface.

    • Cause: Zwitterionic character or low solubility in both phases.[1][2]

    • Fix: Add 5-10% Methanol to the organic layer (DCM/MeOH 9:1).[1][2] This disrupts H-bonding and solubilizes polar intermediates.[1][2]

Visual Troubleshooting Workflows

Workflow A: Solubility Decision Tree

Caption: Logic flow for selecting the correct remediation strategy based on precipitation phenotype.

SolubilityTree Start Precipitation Event CheckPhase Identify Phase Start->CheckPhase Rxn During Reaction CheckPhase->Rxn Workup During Workup CheckPhase->Workup ColorCheck Is precipitate colored (Green/Blue)? Rxn->ColorCheck Gummy Is it an oil/gum? Workup->Gummy MetalComplex Metal-Ligand Complex ColorCheck->MetalComplex Yes SolventShock Solvent Shock ColorCheck->SolventShock No (White/Yellow) Gummy->SolventShock Yes AddChelator Action: Add EDA or EDTA MetalComplex->AddChelator CoSolvent Action: Add MeOH to Organic Layer or Use DCM instead of EtOAc SolventShock->CoSolvent

[1][2]

Workflow B: The "Acid-Base Swing" Purification

Caption: Utilizing the pyridine nitrogen pKa to purify without column chromatography, preventing silica trapping.

AcidBaseSwing Crude Crude Mixture (Organic Phase) AcidWash Extract with 1M HCl Crude->AcidWash AqLayer Aqueous Layer (Product as Salt) AcidWash->AqLayer Product Protonates OrgWaste Organic Layer (Non-basic Impurities) AcidWash->OrgWaste Discard BaseTreat Basify to pH 9 (Na2CO3) AqLayer->BaseTreat Precip Controlled Precipitation (Free Base) BaseTreat->Precip Collect Pure Solid

[1][2]

Frequently Asked Questions (FAQs)

Q1: My Furo[2,3-b]pyridine intermediate "oils out" during recrystallization. How do I fix this? A: Oiling out indicates the temperature gap between the melting point of the solvated compound and the boiling point of the solvent is too narrow, or the solution is too concentrated.[1][2]

  • Protocol: Re-dissolve the oil in the hot solvent. Add a "seed crystal" if available.[1][2] If not, scratch the glass surface to induce nucleation.[1][2]

  • Solvent Tip: Switch from a single solvent (e.g., Ethanol) to a pair: Dissolve in minimal DCM , then slowly add Hexane until turbid.[1][2] Let it stand; the slow diffusion prevents oiling [1].[1]

Q2: The product sticks to the Silica Gel column and won't elute. A: The basic pyridine nitrogen interacts strongly with the acidic silanol groups on silica.[1][2]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane.[1][2] Add 1% TEA to your eluent system (e.g., Hexane/EtOAc + 1% TEA).[1][2] This blocks the silanol sites and prevents the product from "crashing" onto the silica stationary phase [2].[1][2]

Q3: I see a precipitate immediately after adding the alkyne in Sonogashira coupling. A: This is likely the homocoupling of the alkyne (Glaser coupling) or the copper-acetylide species, not your product.[1][2]

  • Verification: Check TLC. If the spot is highly non-polar, it's the alkyne dimer.[1][2]

  • Prevention: Ensure strict degassing (Argon sparge) to remove Oxygen.[1][2] Increase the solubilizing base (e.g., use Diisopropylamine instead of TEA) [3].

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Furo[2,3-b]pyridine Intermediate Solubility. BenchChem Technical Guides.[1][2][4] Link[1][2]

  • Indian Academy of Sciences. (2025).[1][2] Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.[1][2] Link

  • National Institutes of Health (NIH). (2023).[1][2] Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives. PubMed Central.[1][2] Link

  • ResearchGate. (2025). Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines.Link

Sources

Stability of Furo[2,3-b]pyridin-5-ol under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Furo[2,3-b]pyridin-5-ol

Executive Summary

Furo[2,3-b]pyridin-5-ol (CAS: 181526-33-0) is a fused bicyclic heteroaromatic scaffold utilized frequently in the development of kinase inhibitors and anticancer agents.[1][2] Its stability profile is governed by two competing chemical functionalities: the electron-rich furan ring (susceptible to oxidative opening) and the 5-hydroxyl group (susceptible to proton transfer and oxidation).

This guide replaces generic "store at -20°C" advice with a mechanistic understanding of why degradation occurs and how to prevent it during critical experimental windows.

Part 1: Critical Storage Parameters

The stability of Furo[2,3-b]pyridin-5-ol is not binary (stable/unstable) but dependent on the suppression of three specific degradation vectors: Oxidative Quinone Formation , Hygroscopic Aggregation , and Photochemical Decomposition .

The Temperature-Solvent Matrix

Use this table to determine the viable shelf-life based on your current state of matter.

StateConditionStability WindowMechanism of Failure
Solid (Lyophilized) -20°C (Desiccated)> 2 YearsSlow oxidative discoloration (browning) if seal is compromised.
Solid (Lyophilized) +4°C (Desiccated)6 MonthsMinor hygroscopic uptake leading to hydrolysis of trace impurities.
Solution (DMSO) -80°C6 MonthsFreeze-Thaw Damage: Repeated cycles induce micro-precipitation.
Solution (DMSO) -20°C1 MonthSulfoxide Exchange: Trace DMSO oxidation can react with the 5-OH group.
Solution (Aqueous) +4°C / RT< 24 HoursTautomeric Shift: Rapid equilibration to pyridone-like forms; potential precipitation.
The "Azaphenol" Paradox (pH Sensitivity)

Furo[2,3-b]pyridin-5-ol behaves as an azaphenol . It is amphoteric:

  • Basic Conditions (pH > 8): The phenolic proton is removed, creating a phenolate anion. While soluble, this species is highly electron-rich and rapidly oxidizes in air to form dark quinoid byproducts.

  • Acidic Conditions (pH < 4): The pyridine nitrogen becomes protonated. This dramatically increases water solubility but activates the furan ring toward acid-catalyzed ring-opening hydrolysis over time.

  • Recommendation: Maintain experimental buffers near pH 6.0–7.4 to maximize chemical stability during assays.

Part 2: Troubleshooting & FAQs

Q1: My compound turned from off-white to light brown/pink. Is it still usable?

Diagnosis: This indicates the formation of trace quinone-like oxidation products . This is common for nitrogen-containing phenols (pyridinols).

  • The Science: The 5-hydroxyl group undergoes one-electron oxidation to a radical, which couples or further oxidizes. This process is autocatalytic in the presence of light.

  • Action Plan:

    • Dissolve a small aliquot in DMSO.

    • Check LC-MS.[3][4] If the main peak (M+H) is still >98% purity, the color is likely due to <0.5% highly chromophoric impurities.

    • Filtration: Pass the solution through a 0.22 µm PTFE filter; colored aggregates often bind to the membrane, improving solution clarity.

Q2: I see precipitation when diluting my DMSO stock into cell culture media.

Diagnosis: "Crash-out" due to the Hydrophobic Effect .

  • The Science: While the -OH group adds polarity, the fused furo-pyridine core is planar and lipophilic (LogP ~1.5–2.0). Rapid addition to water causes the molecules to stack (pi-pi stacking) rather than solvate.

  • Protocol:

    • Do not add DMSO stock directly to the media bottle.

    • Stepwise Dilution: Perform an intermediate dilution in PBS containing 0.1% BSA or Tween-80 (as a carrier) before adding to the final media. This stabilizes the monomeric form.

Q3: Can I store the compound in ethanol or methanol?

Verdict: Not recommended for long-term storage.

  • Reasoning: Protic solvents (alcohols) facilitate proton exchange at the 5-OH and pyridine nitrogen. This promotes tautomerization. Furthermore, alcohols are hygroscopic; absorbed water will degrade the furan ring over months.

  • Correct Solvent: Anhydrous DMSO or DMF (stored over molecular sieves) are the only validated solvents for storage > 1 week.

Part 3: QC & Validation Workflows

Workflow 1: Self-Validating Purity Check

Before starting a high-value animal study or screen, validate your batch.

  • Visual Inspection: Crystalline solid should be white to pale beige. Sticky/gum-like texture indicates hydration.

  • Solubility Test: Dissolve to 10 mM in DMSO. Solution must be clear. Turbidity implies polymerization.

  • LC-MS Check:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Note: Avoid high pH mobile phases which degrade the compound on-column.

    • Target: Look for M+16 (N-oxide) or M+32 peaks, which indicate storage oxidation.

Workflow 2: Degradation Logic & Decision Tree

Use the following diagram to diagnose stability issues based on environmental exposure.

StabilityLogic Start Issue: Sample Degradation ColorChange Symptom: Color Change (White -> Brown/Pink) Start->ColorChange Solubility Symptom: Precipitation or Cloudiness Start->Solubility PurityLoss Symptom: Loss of Potency (IC50 Shift) Start->PurityLoss Oxidation Cause: Oxidative Coupling (Quinone formation) ColorChange->Oxidation Exposure to Air/Light Hydration Cause: Hydrate Formation (Hygroscopic uptake) Solubility->Hydration Stored in humid air Tautomer Cause: Tautomeric Shift or Aggregation Solubility->Tautomer Rapid aqueous dilution PurityLoss->Oxidation Long term solution storage Action1 Action: Check LC-MS. If >95%, filter and use. Store under N2. Oxidation->Action1 Action2 Action: Lyophilize to remove water. Resuspend in Anhydrous DMSO. Hydration->Action2 Action3 Action: Use intermediate carrier (BSA/Tween) for dilution. Tautomer->Action3

Caption: Diagnostic logic tree for identifying and remediating Furo[2,3-b]pyridin-5-ol instability events.

Part 4: Mechanistic Visualization

The following diagram illustrates the competing degradation pathways that necessitate the strict storage conditions described above.

DegradationPathways Compound Furo[2,3-b]pyridin-5-ol (Active Form) Oxidation Oxidative Pathway (Air/Light) Compound->Oxidation e- transfer Acid Acidic Conditions (pH < 4) Compound->Acid Protonation Solvent Protic Solvents (MeOH/H2O) Compound->Solvent H-Bonding Quinone Quinone-Methide Analogs (Colored) Oxidation->Quinone Polymer Insoluble Polymers (Brown Precipitate) Quinone->Polymer Aggregation RingOpen Furan Ring Opening (Loss of Activity) Acid->RingOpen Hydrolysis Pyridone Pyridone Tautomer (Altered Binding) Solvent->Pyridone Equilibrium Shift

Caption: Primary chemical degradation vectors: Oxidation (irreversible), Hydrolysis (irreversible), and Tautomerism (reversible).

References

  • Oxidative Instability of Hydroxypyridines: Microbial metabolism of the pyridine ring.[5] Formation of pyridinediols.[5] Biochem J. (NIH). Retrieved from [Link]

  • Synthesis & Reactivity Context: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of Furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-F23B-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scalability, Yield, and Purity in Furo[2,3-b]pyridine Manufacturing

Executive Summary

The Furo[2,3-b]pyridine scaffold is a privileged structure in kinase inhibitors (e.g., IRAK4, CLK) and antivirals. However, scaling its synthesis from milligram to kilogram quantities presents distinct challenges: catalyst poisoning by the pyridine nitrogen , exothermic hazards of copper acetylides , and regiochemical ambiguity .

This guide moves beyond standard academic protocols to provide industrial-grade troubleshooting for the two dominant synthetic pathways:

  • The Sonogashira-Cyclization Route (Most common, high versatility).

  • The One-Pot Multicomponent Route (Emerging, high atom economy).

Module 1: The Sonogashira-Cyclization Route

Context: This route typically involves coupling a 2-halo-3-hydroxypyridine with a terminal alkyne, followed by a 5-exo-dig cyclization.

Q1: My reaction stalls at 60-70% conversion, and adding more catalyst doesn't help. What is happening?

Diagnosis: You are likely experiencing "The Pyridine Effect" (Catalyst Sequestration). Unlike benzene analogs, the pyridine nitrogen is a potent ligand. It competes with phosphines for the Palladium (Pd) center, forming inactive Pd(pyridine)_n complexes. Adding more catalyst just feeds this sequestration equilibrium.

Corrective Protocol:

  • Switch Ligands: Move from simple phosphines (PPh3) to bulky, electron-rich ligands like XPhos or Amphos . These bulky ligands sterically hinder the pyridine nitrogen from coordinating to the Pd center.

  • Protect the Nitrogen: If the substrate allows, convert the pyridine nitrogen to an N-oxide (using mCPBA) prior to coupling. This removes its ability to coordinate Pd. The N-oxide can be reduced later (e.g., with PCl3 or Zn).

  • The "Slow Addition" Trick: Do not add all the alkyne at once. High concentrations of terminal alkynes can lead to Glaser homocoupling (dimerization) which consumes the oxidant/catalyst. Add the alkyne via syringe pump over 2-4 hours.

Q2: I am seeing a black precipitate and low yields. Is this Pd-black?

Diagnosis: It depends on your reagents.

  • Scenario A (With Copper): If you are using CuI, you are likely forming Copper Acetylides . These are not only potentially explosive in dry form but can form insoluble oligomers that coat the stir bar and reactor walls, halting mass transfer.

  • Scenario B (Without Copper): If Cu-free, it is Pd-black precipitation due to ligand dissociation.

Corrective Protocol (The Copper-Free Shift): For scale-up (>100g), eliminate Copper entirely . Copper acetylides are a safety hazard.

  • New System: Use PdCl2(PPh3)2 (2 mol%) with TBAF (Tetrabutylammonium fluoride) or Cesium Carbonate (Cs2CO3) in DMSO or DMF.

  • Mechanism: Fluoride or Carbonate activates the alkyne proton without forming the dangerous copper acetylide intermediate.

Q3: How do I control Regioselectivity? I need the [2,3-b] isomer, not [3,2-b].

Diagnosis: Regiochemistry is determined by the starting material's leaving group position relative to the hydroxyl/alkoxy group.

The Rule of Thumb:

  • For Furo[2,3-b]pyridine: Start with 2-halo-3-hydroxypyridine . The alkynyl group couples at C2, and the hydroxyl at C3 closes the ring.

  • For Furo[3,2-b]pyridine: Start with 3-halo-2-hydroxypyridine .

Critical Control Point: Ensure your starting material is 2-iodo-3-hydroxypyridine or 2-bromo-3-hydroxypyridine. The 2-position is naturally more reactive toward oxidative addition (S_NAr-like character) than the 3-position, facilitating the correct coupling.

Module 2: Visualization of Process Logic

The following diagram illustrates the decision matrix for optimizing the synthesis and troubleshooting stalling events.

FuroPyridine_Synthesis Start Start: 2-Halo-3-Hydroxypyridine Coupling Sonogashira Coupling Start->Coupling Check_Yield Check Conversion Coupling->Check_Yield Issue_Stall Stalls < 70% Check_Yield->Issue_Stall Low Yield Issue_Black Black Precipitate Check_Yield->Issue_Black Precipitation Success Full Conversion Check_Yield->Success >95% Sol_Ligand Action: Switch to XPhos/Amphos (Prevent N-coordination) Issue_Stall->Sol_Ligand Sol_CuFree Action: Remove CuI Use Cs2CO3/DMSO Issue_Black->Sol_CuFree Cyclization Cyclization (5-exo-dig) Success->Cyclization Sol_Ligand->Coupling Restart Sol_CuFree->Coupling Restart Workup Purification Strategy Cyclization->Workup

Caption: Decision tree for optimizing Furo[2,3-b]pyridine synthesis, addressing common failure modes like catalyst poisoning and precipitation.

Module 3: Purification & Downstream Processing

Q4: Column chromatography is destroying my process economics. How do I purify without it?

Diagnosis: Furo[2,3-b]pyridines are weakly basic. You can exploit this for Acid-Base Extraction (Salt Formation), avoiding silica gel entirely.

The "Salt-Break" Protocol:

  • Extraction: Dissolve the crude reaction mixture in EtOAc.

  • Salt Formation: Wash with 2M HCl . The Furo[2,3-b]pyridine will protonate and move into the aqueous phase (leaving non-basic impurities like homocoupled alkynes in the organic phase).

  • Wash: Wash the aqueous layer 2x with EtOAc to remove trapped organics.

  • Free-Basing: Slowly adjust the aqueous layer to pH 9-10 using NaOH or NH4OH. The product will precipitate or oil out.

  • Crystallization: Extract back into EtOAc/Heptane and cool to induce crystallization.

Q5: The final product has high Palladium (Pd) levels (>50 ppm). How do I remove it?

Diagnosis: Pyridines bind Pd tightly, making standard washes ineffective.

Solution: Scavenger Screening Do not rely on charcoal alone. Use functionalized silica scavengers.

  • Recommended Scavenger: SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine).

  • Protocol: Add scavenger (4 equivalents relative to residual Pd content) to the final organic solution at 50°C for 4 hours. Filter through Celite.[1]

  • Validation: This typically reduces Pd from ~500 ppm to <10 ppm.

Module 4: Comparative Data & Green Alternatives

Route Comparison Table
FeatureStandard SonogashiraCopper-Free (Recommended)One-Pot MCR
Catalyst Pd(PPh3)2Cl2 + CuIPd(OAc)2 + XPhosPd(OAc)2
Safety Risk High (Cu-Acetylides)LowLow
Reaction Time 12-24 h4-8 h2-6 h
Scalability Poor (Precipitation)ExcellentGood
Purification Column often neededCrystallization feasibleCrystallization feasible

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines. Source: National Institutes of Health (PMC). Relevance: Describes the optimization of the synthetic route and functional handles for cross-coupling.

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles. Source: Organic Letters (ACS Publications). Relevance: Details a one-pot N-H/C annulation strategy for high atom economy.

  • Palladium Extraction Following Metal-Catalyzed Reactions. Source: Organic Process Research & Development. Relevance: Provides industrial protocols for removing Pd from pyridine-containing APIs using scavengers like MP-TMT.

  • Sonogashira Coupling: A Booming Methodology in Synthetic Organic Chemistry. Source: Chemical Reviews (ACS). Relevance: Comprehensive review on mechanism, copper-free variants, and troubleshooting catalyst poisoning.

  • Purification of Organic Compounds: Recrystallization. Source: Eastern Mediterranean University. Relevance: Fundamental techniques for solvent selection in non-chromatographic purification.

Sources

Common challenges in the functionalization of the furopyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Furopyridine Ring Ticket ID: FP-FUNC-2026 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Furopyridine Challenge

Welcome to the Furopyridine Technical Support Center. You are likely here because this scaffold—a bioisostere of indole and azaindole—is behaving unpredictably in your drug discovery campaign.

The furopyridine core (specifically isomers like furo[2,3-b]pyridine and furo[3,2-c]pyridine) presents a "Jekyll and Hyde" electronic profile:

  • The Furan Ring: Electron-rich, acid-sensitive, and prone to oxidative ring-opening.[1]

  • The Pyridine Ring: Electron-deficient, prone to catalyst poisoning via Nitrogen coordination, and resistant to electrophilic attack.[1]

This guide addresses the three most common support tickets we receive: Regiocontrol failures during lithiation , Catalyst death in cross-couplings , and Stability issues during acidic workups .[1]

Module 1: Regioselective Metalation (The "Where" Problem)

Common Issue: “I tried to lithiate C2 (furan alpha-position), but I got a mixture of isomers or the halogen migrated.”

The Mechanism

Furopyridines have two competing directing forces:

  • Inductive Effect (Furan O): Directs lithiation to C2 (the most acidic proton, pKa ~30).[1]

  • Coordination Effect (Pyridine N): Directs lithiation to the position ortho to the nitrogen (e.g., C7 in furo[2,3-c]pyridine).[1]

Troubleshooting Guide: Lithiation Logic
SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Aggregation of organolithium species.[1]Add LiCl (to break aggregates) or TMEDA (to increase basicity).[1]
Wrong Regioisomer (Pyridine ring metalated) Nitrogen coordination is dominating.[1]Use n-BuLi/LiDMAE (superbase) to thermodynamically favor the C2-furan position, or block the N-ortho position.[1]
"Halogen Dance" (Product has halogen in wrong spot) Lithium-Halogen exchange is faster than deprotonation, followed by migration.[1]Cryogenic Control: Ensure T < -78°C. Use LDA (non-nucleophilic base) instead of n-BuLi to favor deprotonation over exchange.
Standard Operating Procedure (SOP): C2-Selective Lithiation

Applicable to furo[2,3-b]pyridine[1]

  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base Addition: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise over 20 mins.

    • Critical: If the substrate has a halogen, use LDA (prepared in situ) to prevent halogen exchange.[1]

  • Equilibration: Stir at -78°C for 45 mins. (Do not warm up).[1]

  • Quench: Add electrophile (e.g., DMF, I2, TMSCl) as a solution in THF.

  • Workup: Quench with sat. NH4Cl at low temperature before warming to RT.

Module 2: Cross-Coupling & Catalyst Poisoning

Common Issue: “My Suzuki coupling stalled at 20% conversion. The catalyst turned into a black precipitate.”

The Mechanism

The pyridine nitrogen (sp2 hybridized) is a potent sigma-donor. It binds to Pd(II) intermediates, displacing phosphine ligands and forming stable, unreactive "Pd-black" complexes.[1]

Decision Matrix: Coupling Rescue

CouplingStrategy Start Coupling Stalled? CheckN Is Pyridine N Exposed? Start->CheckN Yes Yes CheckN->Yes Yes No No CheckN->No No (N-Oxide/Blocked) LigandSwitch Use Bulky Ligands (XPhos, RuPhos) to crowd out N Yes->LigandSwitch Step 1: Ligand Switch BaseCheck Avoid Carbonates. Use K3PO4 or CsF No->BaseCheck Check Base StillFails StillFails LigandSwitch->StillFails Fails Masking Pre-form N-Oxide (mCPBA) Coupling -> Reduction StillFails->Masking Step 2: N-Masking

Caption: Workflow for troubleshooting stalled Pd-catalyzed couplings in nitrogen-containing heterocycles.

Protocol: The "N-Oxide Route" (High Reliability)

When direct coupling fails, oxidize the nitrogen first. The N-oxide is less coordinating to Pd(0).[1]

  • Oxidation: Treat furopyridine with m-CPBA (1.1 equiv) in DCM at 0°C → RT. Isolate the N-oxide.

  • Coupling: Run Suzuki/Stille coupling on the N-oxide.

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.[1]

    • Base: K3PO4 (aqueous/dioxane).[1]

  • Deoxygenation: Reduce the N-oxide back to the pyridine.

    • Reagent: PCl3 (mild) or Zn/NH4Cl (reductive).[1]

Module 3: C-H Activation (The "Direct" Approach)

Common Issue: “I want to functionalize the pyridine ring without pre-halogenation.”

Minisci Reaction (Radical Alkylation)

The Minisci reaction is the most robust method for alkylating the electron-deficient pyridine ring of the furopyridine system. It typically occurs at the positions alpha or gamma to the nitrogen (C4 or C6 in furo[2,3-b]).[1]

Key Challenge: Control of mono- vs. bis-alkylation.

Optimized Conditions (2024-2025 Standard):

  • Radical Source: Alkyl carboxylic acid + AgNO3 (catalyst) + (NH4)2S2O8 (oxidant).[1]

  • Solvent: DCM/Water biphasic system (prevents over-reaction).[1]

  • Acid: TFA (1 equiv) to protonate the pyridine N, activating the ring for nucleophilic radical attack.

Module 4: Stability & Handling (FAQ)

Q: Can I use HCl/MeOH for deprotection steps? A: Proceed with extreme caution. The furan ring is acid-labile. Strong mineral acids can cause hydrolytic ring-opening, converting the furan into a 1,4-dicarbonyl system (often destroying your scaffold).[1]

  • Alternative: Use Lewis acids (BBr3) at low temp or mild organic acids (HCOOH).[1]

Q: My compound decomposes on silica gel. A: Furopyridines can be slightly basic.[1] Acidic silica can trap them or catalyze decomposition.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexanes before loading your sample.[1]

References

  • Regioselective Lithiation: S. Sopbue Fondjo et al. "Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine."[1] Journal of Organic Chemistry. Link[1]

  • C-H Activation Overview: G. Evano et al. "Recent Progress in Functionalization of the Pyridine Ring." Organic & Biomolecular Chemistry. Link

  • Minisci Reaction Mechanism: R. A. J. O'Hair et al. "Minisci reaction mechanism."[1] ResearchGate/Late-Stage Functionalization Review. Link

  • Pd-Catalysis Challenges: J. F. Hartwig. "Carbon–hydrogen bond activation."[1][2][3][4] Wikipedia / Organometallic Principles. Link[1]

  • Furopyridine Stability: Shiotani, S. "Furopyridines: Synthesis and Properties."[1] Heterocycles. Link[1]

Sources

Technical Support Center: Byproduct Identification in Furo[2,3-b]pyridin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of Furo[2,3-b]pyridin-5-ol , a privileged bicyclic scaffold in kinase inhibitor discovery. The synthesis of this specific derivative presents unique challenges due to the electron-rich nature of the 5-hydroxy substituted pyridine and the ambident reactivity of the pyridine-oxygen precursors.

This document is structured to troubleshoot the three most critical failure modes: Regio-isomeric Contamination , N-Alkylation Competition , and Oxidative Instability .

Module 1: Distinguishing Regioisomers (The [2,3-b] vs. [3,2-b] Problem)

User Issue: "I have isolated a product with the correct mass, but the biological activity is null. How do I confirm I haven't synthesized the Furo[3,2-b] isomer?"

Technical Insight

The most common synthetic route involves the cyclization of 3-hydroxypyridine derivatives. Depending on the starting material (e.g., 2-halo-3-hydroxypyridine vs. 3-halo-2-hydroxypyridine), you may inadvertently access the Furo[3,2-b]pyridine scaffold. Furthermore, if using a Pummerer rearrangement or radical cyclization, regio-control can degrade.

Diagnostic Protocol: NMR Decision Tree

Mass spectrometry cannot distinguish these isomers. You must use 1H-NMR coupling constants (


)  and NOESY  correlations.
FeatureFuro[2,3-b]pyridine (Target)Furo[3,2-b]pyridine (Isomer)
Furan

Coupling
Typically 2.0 – 2.2 Hz Typically 2.0 – 2.2 Hz (Not diagnostic)
Pyridine


(meta) is often observed if H5 is substituted.
Different splitting pattern due to N-location.
NOESY Correlation Strong NOE between Furan H3 and Pyridine H4.NO NOE between Furan H3 and Pyridine H4 (too distant).
C-13 Chemical Shift Bridgehead carbons show distinct shielding patterns due to Nitrogen proximity.
Visual Troubleshooting: Isomer Identification Logic

IsomerID cluster_0 Mechanism of Confusion Start Product Isolated (Correct Mass) Step1 Run 1H-NMR & NOESY Start->Step1 Decision Check NOE between Furan H3 and Pyridine H4 Step1->Decision ResultA Strong NOE Signal CONFIRMED: Furo[2,3-b] Decision->ResultA Signal Present ResultB No NOE Signal SUSPECT: Furo[3,2-b] Decision->ResultB Signal Absent Info Note: Isomerism usually stems from incorrect starting halide orientation (2-halo-3-hydroxy vs 3-halo-2-hydroxy)

Caption: Logic flow for distinguishing the target Furo[2,3-b] scaffold from its [3,2-b] isomer using Nuclear Overhauser Effect (NOE) spectroscopy.

Module 2: The N-Alkylation vs. O-Alkylation Competition

User Issue: "My cyclization yield is low (<30%), and I see a major byproduct that is also M+H consistent. What is it?"

Technical Insight

When synthesizing the furan ring via alkylation of a 3-hydroxypyridine precursor (e.g., with an


-haloketone or alkyne), the pyridine nitrogen is nucleophilic. Under basic conditions, N-alkylation  (forming a pyridone-like species) competes with the desired O-alkylation .
  • Target Pathway: O-alkylation

    
     Intramolecular Aldol/Heck 
    
    
    
    Furo[2,3-b]pyridine.
  • Byproduct Pathway: N-alkylation

    
     N-alkyl-3-hydroxypyridone (Dead end or tars).
    
Troubleshooting Protocol
  • Solvent Selection: Switch from polar aprotic solvents (DMF/DMSO) to non-polar solvents (Toluene/Benzene) if possible, or use Ag₂CO₃ as a base to promote O-alkylation (the "Silver Effect").

  • Base Strength: Avoid super-strong bases that deprotonate the amide-like tautomer. Use K₂CO₃ in Acetone or MeCN.

  • Byproduct ID: The N-alkylated byproduct will typically show a downfield shift of the adjacent pyridine protons in NMR compared to the O-alkylated intermediate.

Reaction Pathway Diagram

AlkylationPath Precursor 2-Halo-3-hydroxypyridine Split Precursor->Split Reagent + Alkyne/Halo-ketone (Base) PathO O-Alkylation (Kinetic) Split->PathO Ag2CO3 / Toluene PathN N-Alkylation (Thermodynamic) Split->PathN Cs2CO3 / DMF Target Furo[2,3-b]pyridine (Target) PathO->Target Cyclization Byproduct N-Alkyl Pyridone (Major Impurity) PathN->Byproduct No Cyclization

Caption: Bifurcation of the reaction pathway showing how solvent and base choice dictate the ratio of the desired O-alkylated precursor versus the N-alkylated impurity.

Module 3: Handling the "5-ol" Moiety (Oxidative Instability)

User Issue: "The product turns black/brown upon exposure to air or silica gel chromatography."

Technical Insight

The 5-hydroxy-furo[2,3-b]pyridine system is electron-rich. The 5-OH group pushes electron density into the pyridine ring, making it susceptible to:

  • Oxidation: Formation of p-quinone imine-like species or N-oxides.

  • Polymerization: Radical coupling during workup.

Stabilization Protocol

Do not synthesize the free phenol directly. Instead, synthesize the 5-methoxy or 5-benzyloxy derivative. Perform the deprotection (BBr3 or H2/Pd) as the very last step under inert atmosphere (Argon/Nitrogen) and store the final compound as a hydrochloride salt to reduce electron density and prevent oxidation.

Recommended Workflow:

  • Precursor: Start with 2-chloro-3-hydroxy-5-methoxypyridine.

  • Coupling: Perform Sonogashira or alkylation to build the furan ring.

  • Deprotection: Demethylate using BBr3 in DCM at -78°C.

  • Isolation: Isolate as the HCl salt immediately.

Module 4: Sonogashira Coupling Specifics

User Issue: "I am using the Sonogashira route (2-halo-3-hydroxypyridine + alkyne), but I see a dimer."

Impurity Identification Table
Retention Time (Relative)Proposed StructureOriginSolution
0.8 RRT Glaser Homocoupling (Alkyne-Alkyne dimer)Presence of O₂ in the reaction vessel.Degas solvents (Freeze-Pump-Thaw) x3.
1.0 RRT Target
1.2 RRT De-halogenated Pyridine

-Hydride elimination or excess reducing agent.
Reduce reaction time; check Pd catalyst quality.
Baseline Palladium Black / Tars Catalyst decomposition.Add excess ligand (PPh3); keep Temp <80°C.

References

  • Shiotani, S. (1997). Furopyridines: Synthesis and properties.[1][2] Chemical Reviews. (General grounding on Furopyridine chemistry).

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Conditions.[3][4] (Protocol for minimizing homocoupling).

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol. (Comparative protocols for isomeric scaffolds).

  • ResearchGate. (2024).[5] Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives.[2][6] (NMR characterization data).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Furopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZUKI-FURO-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Furopyridine Challenge

Welcome to the technical support center for heteroaromatic cross-coupling. You are likely here because standard Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) failed to functionalize your furopyridine scaffold.

The Core Problem: Furopyridines present a "push-pull" electronic conflict that destabilizes standard catalytic cycles:

  • The Pyridine Ring (Electron-Poor): Acts as a Lewis base. The nitrogen atom (

    
     lone pair) can coordinate tightly to the Palladium center, displacing ligands and arresting the catalytic cycle (Catalyst Poisoning).
    
  • The Furan Ring (Electron-Rich): Makes the system sensitive to oxidation and prone to polymerization under harsh acidic conditions.

  • Protodeboronation: If your furopyridine is the boronic acid partner, the electron-deficient pyridine ring significantly lowers the activation energy for hydrolytic C-B bond cleavage, leading to rapid protodeboronation before coupling can occur.

This guide moves beyond "trial and error" by engineering the reaction conditions to specifically counteract these failure modes.

Critical Parameter Optimization (The "Engine" & "Fuel")

Module A: Catalyst & Ligand Selection

Objective: Prevent N-coordination and accelerate Oxidative Addition.

ComponentRecommendationTechnical Rationale
Precatalyst XPhos Pd G3 or G4 Why: These precatalysts activate rapidly (<5 min) even at room temperature. The bulky biaryl backbone of XPhos creates a "roof" over the Pd center, physically blocking the approach of the furopyridine nitrogen (preventing poisoning) while allowing the smaller halide to enter.
Alternative SPhos Pd G3 Why: Use if the furopyridine is sterically crowded (e.g., ortho-substituted). SPhos is smaller than XPhos but maintains high activity.
Legacy Pd(dppf)Cl2Status: Backup only. Effective for simple cases but often requires higher temperatures (80-100°C), which accelerates protodeboronation side reactions.
Module B: Base & Solvent Architecture

Objective: Balance transmetallation speed against protodeboronation.

VariableStandard Condition"Difficult" Condition (Protodeboronation prone)
Base K3PO4 (0.5 M) K2CO3 or KF (Anhydrous)
Solvent THF / Water (10:1) 1,4-Dioxane (Anhydrous)
Additives NoneCuCl (10 mol%) (Promotes transmetallation in "copper effect" systems)

Visualizing the Failure Modes

The following diagram illustrates the decision matrix for troubleshooting based on your crude LCMS data.

TroubleshootingTree Start Analyze Crude Reaction (LCMS) Result1 Starting Material (SM) Recovered (>80%) Start->Result1 No Conversion Result2 Protodeboronated SM (Ar-H observed) Start->Result2 Side Reaction Result3 Homocoupling (Ar-Ar observed) Start->Result3 Oxidative Issue Sol1 Diagnosis: Catalyst Poisoning or Failed Oxidative Addition Result1->Sol1 Sol2 Diagnosis: Base-catalyzed hydrolysis of C-B bond Result2->Sol2 Sol3 Diagnosis: Oxygen leak or disproportionation Result3->Sol3 Fix1 Action: Switch to XPhos Pd G3 Increase Temp to 60°C Sol1->Fix1 Fix2 Action: Switch to Anhydrous Conditions Use MIDA Boronate or BF3K salts Sol2->Fix2 Fix3 Action: Degas solvents vigorously (Sparge Ar for 20 min) Sol3->Fix3

Caption: Decision tree for diagnosing Suzuki coupling failures based on crude reaction mixture analysis.

Troubleshooting Q&A (Scenarios)

Scenario 1: "My furopyridine boronic acid disappears, but I only get the de-boronated product."

Diagnosis: Rapid Protodeboronation. The Science: Heteroaryl boronic acids (especially 2-pyridyl or furan-adjacent types) are notoriously unstable. The C-B bond is hydrolyzed by the base before the palladium can find it. The Fix:

  • Switch Boron Source: Convert the Boronic Acid to a Pinacol Ester (more stable) or a MIDA Boronate (slow release).

  • Reduce Water: Switch to an anhydrous system using CsF or K2CO3 in dry Dioxane. The lack of water shuts down the hydrolytic pathway.

  • "Feed" the Catalyst: Add the boronic acid dropwise as a solution over 1 hour. This keeps the concentration low, favoring the fast reaction with Pd over the second-order decomposition.

Scenario 2: "The reaction turns black immediately and yields are <10%."

Diagnosis: "Palladium Black" precipitation (Ligand Dissociation). The Science: The ligands are falling off the metal, causing Pd(0) to aggregate into inactive nanoparticles. This often happens if the furopyridine nitrogen displaces the phosphine ligand. The Fix:

  • Use G3 Precatalysts: XPhos Pd G3 contains the ligand pre-complexed in a stable form.

  • Lower Temperature: High heat promotes ligand dissociation. Run at 40-50°C instead of 100°C.

  • Add Free Ligand: Add an extra 1-2 mol% of free XPhos to shift the equilibrium back toward the active catalyst species.

Scenario 3: "I am coupling a Chlorofuropyridine (Cl on Pyridine ring) and nothing happens."

Diagnosis: Oxidative Addition Stalled. The Science: While electron-poor pyridines usually undergo oxidative addition easily, the specific position might be deactivated or the C-Cl bond is too strong for standard Pd(PPh3)4. The Fix:

  • Switch to Bromide/Iodide: If synthetic route permits.

  • Use Alkyl Phosphines: Switch to Pd-P(tBu)3 G3 or CataCXium A . These electron-rich ligands push electron density onto the Pd, making it more nucleophilic and capable of breaking the tough C-Cl bond.

Validated Experimental Protocols

Method A: The "Gold Standard" (General Purpose)

Best for: Furopyridine halides + Aryl Boronic Acids

  • Charge Vessel: To a 4 mL vial equipped with a stir bar, add:

    • Furopyridine halide (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 equiv)

    • XPhos Pd G3 (0.02 equiv / 2 mol%)

    • K3PO4 (2.0 equiv)

  • Solvent: Add THF (0.2 M concentration relative to halide) and Water (10:1 ratio THF:Water).

  • Degas: Sparge with Argon for 2 minutes (or purge/backfill 3x).

  • Reaction: Seal and stir at 50 °C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Method B: The "Stabilized" Protocol (Protodeboronation Prone)

Best for: Furopyridine Boronic Acids + Aryl Halides

  • Charge Vessel:

    • Aryl Halide (1.0 equiv)[1]

    • Furopyridine MIDA Boronate (1.5 equiv)

    • XPhos Pd G3 (0.03 equiv / 3 mol%)

    • K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (5:1). Note: MIDA boronates require water to hydrolyze slowly to the active acid.

  • Reaction: Stir at 60 °C for 12 hours. The slow hydrolysis of the MIDA group releases the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

Mechanistic Insight: The Ligand Shield

The diagram below explains why XPhos is the superior choice for furopyridines compared to standard triphenylphosphine.

LigandEffect cluster_fail Standard Ligand (PPh3) cluster_success Buchwald Ligand (XPhos) Pd_fail Pd(PPh3)2 Dead Inactive Complex (Pd-N coordinated) Pd_fail->Dead Ligand Displacement N_poison Furopyridine N: N_poison->Dead Pd_win Pd-XPhos Active Active Catalyst (N cannot bind) Pd_win->Active Maintains Integrity Shield Biaryl Bulk (Steric Shield) Shield->Active Blocks N-poison

Caption: Comparison of catalyst stability. XPhos provides steric bulk that prevents the Lewis basic nitrogen of the furopyridine from poisoning the Palladium center.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2014.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.

  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 2009.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.

  • Sigma-Aldrich Technical Guide. "User Guide for XPhos Pd G3 and G4 Precatalysts."

Sources

Enhancing the aqueous solubility of Furo[2,3-b]pyridine derivatives for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FPY-SOL-001
Status: Active
Subject: Enhancing Aqueous Solubility for Biological Assays

Executive Summary: The "Brick Dust" Challenge

The Issue: Furo[2,3-b]pyridine derivatives are "privileged scaffolds" in medicinal chemistry, frequently exhibiting potent kinase inhibitory or anti-proliferative activity. However, they suffer from a critical bottleneck: Planar Rigidity . The fusion of the furan and pyridine rings creates a flat, aromatic system that favors strong


-

stacking interactions in the solid state (high crystal lattice energy).

The Consequence: In aqueous biological buffers (pH 7.4), these compounds often exhibit "brick dust" behavior—high melting points and extremely low solubility (


). This leads to:
  • False Negatives: Compound precipitates before reaching the target.

  • False Positives: Colloidal aggregates sequester enzymes non-specifically (promiscuous inhibition).

  • Data Noise: Erratic IC

    
     curves due to heterogeneous concentrations.
    

This guide provides a validated troubleshooting workflow to solubilize these derivatives without compromising biological integrity.

Diagnostic Workflow (Interactive)

Before altering your chemistry, determine if the issue is thermodynamic solubility (absolute limit) or kinetic instability (precipitation during dilution).

Solubility_Triage Start START: Compound Precipitates in Bioassay Media CheckDMSO Step 1: Check Final DMSO % Start->CheckDMSO IsHigh Is DMSO > 1%? CheckDMSO->IsHigh ReduceDMSO Action: Reduce DMSO. High DMSO causes protein unfolding. IsHigh->ReduceDMSO Yes CheckAgg Step 2: Check for Aggregation (Promiscuous Inhibition) IsHigh->CheckAgg No AddDet Action: Add 0.01% Triton X-100 or Tween-80 to buffer CheckAgg->AddDet DidClear Did IC50 shift > 10-fold? AddDet->DidClear Artifact Diagnosis: False Positive (Colloidal Aggregator) DidClear->Artifact Yes TrueBinder Diagnosis: True Binder Proceed to Solubility Enhancement DidClear->TrueBinder No Enhance Step 3: Chemical/Formulation Fix TrueBinder->Enhance pKaCheck Check pKa (Pyridine N) Enhance->pKaCheck MethodA Method A: Acidic Salt (If pKa > 4) pKaCheck->MethodA Basic N Available MethodB Method B: Cyclodextrin (HP-β-CD) pKaCheck->MethodB Neutral/Lipophilic

Figure 1: Triage decision tree for distinguishing between solubility limits, aggregation artifacts, and formulation needs.

Technical Solutions & Protocols

Strategy A: The "Pyridine Handle" (Salt Formation)

The nitrogen at position 7 (in the pyridine ring) is weakly basic. While the furan ring withdraws electron density, the pyridine nitrogen typically retains a pKa of 3.0 – 5.0 .

  • Why it works: Protonating this nitrogen disrupts the planar

    
    -stacking by introducing charge repulsion and dipole-dipole interactions with water.
    
  • Limitation: In pH 7.4 buffers, the equilibrium shifts back to the free base. Salts are best for stock solution stability and intermediate dilutions.

Recommended Counter-ions:

  • Mesylate (Methanesulfonic acid): Excellent for lipophilic bases; breaks crystal lattices effectively.

  • Hydrochloride (HCl): Standard, but chloride salts of planar heterocycles can sometimes "salt out" (common ion effect) in high-salt buffers like PBS.

Protocol: In-situ Salt Screen (Micro-scale)

  • Dissolve 1 mg of compound in minimal THF or Methanol.

  • Add 1.05 equivalents of Methanesulfonic acid (1M in THF).

  • Evaporate solvent.

  • Reconstitute residue in water. If clear, the salt is viable.

Strategy B: Cyclodextrin Complexation (The "Gold Standard")

For biological assays, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the superior choice over DMSO alone. It encapsulates the hydrophobic furo[2,3-b]pyridine core while presenting a hydrophilic exterior to the buffer.

Protocol: Preparing a 20% HP-


-CD Stock 
  • Prepare Vehicle: Dissolve 20g HP-

    
    -CD in 100mL dH
    
    
    
    O (sterile filter).
  • Compound Stock: Dissolve compound in 100% DMSO at 1000x the final assay concentration (e.g., 10 mM).

  • Complexation Step (Critical):

    • Add 1 part DMSO Stock to 19 parts HP-

      
      -CD vehicle.
      
    • Sonicate for 15 minutes at 37°C.

    • Result: A 500

      
       clear solution in 5% DMSO / 19% Cyclodextrin.
      
    • Dilute this intermediate into your assay buffer.

Strategy C: Detergents for Aggregation

Planar furo[2,3-b]pyridines are prone to forming colloidal aggregates that sequester enzymes.

  • The Fix: Always include 0.01% Triton X-100 or 0.005% Tween-20 in your assay buffer. This critical micelle concentration (CMC) is low enough to be safe for most enzymes but high enough to disrupt colloidal aggregates.

Quantitative Data: Solvent Compatibility

Use this table to select the correct solvent system based on your assay type.

Solvent/AdditiveMax Tolerated (Enzyme Assay)Max Tolerated (Cell Assay)Solubility Boost FactorNotes
DMSO 1 - 5%0.1 - 0.5%1x (Baseline)High % causes enzyme unfolding or cell toxicity.
HP-

-CD
20%5 - 10%50x - 100x Best for in vivo translation. Inert in most assays.
PEG-400 10%1%10xCan interfere with membrane permeability assays.
Triton X-100 0.01%ToxicN/A (Dispersant)Prevents false positives (aggregation).

Frequently Asked Questions (FAQ)

Q: My compound precipitates immediately when I dilute the DMSO stock into PBS. Why? A: This is "Kinetic Crash." You are likely exceeding the aqueous solubility limit too quickly.

  • Fix: Do not dilute directly from 100% DMSO to 100% Buffer. Use an Intermediate Dilution Step :

    • 100% DMSO Stock

      
       Dilute 1:10 into PEG-400  or buffer containing 0.1% BSA .
      
    • Dilute this intermediate into the final well. BSA acts as a carrier protein to prevent immediate crashing.

Q: I see inconsistent IC50 values (hill slope > 2.0). Is this solubility? A: Steep Hill slopes often indicate colloidal aggregation . The compound forms microscopic spheres that adsorb the enzyme.

  • Test: Centrifuge the assay mix at 10,000 x g for 10 mins. If activity is lost in the supernatant, your compound precipitated/aggregated.

  • Fix: Add 0.01% Triton X-100. If the IC50 increases (potency drops), the original result was an artifact.

Q: Can I use acidic buffer to solubilize the pyridine? A: Only if your assay allows it. The pyridine nitrogen (pKa ~4.2) is protonated at pH < 4. Most biological assays require pH 7.4. Therefore, pH adjustment is rarely a viable strategy for final assay conditions, though it helps for stock preparation.

References & Authority

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Solubility Measurements and Aggregation Artifacts.

    • Source:

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Relevance: Establishes HP-

      
      -CD as the standard for solubilizing lipophilic heterocycles.
      
    • Source:

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

    • Relevance: Definitive guide on kinetic vs. thermodynamic solubility protocols.

    • Source:

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

    • Relevance: Explains the mechanism of false positives in planar aromatic compounds.

    • Source:

Validation & Comparative

Comparative Guide: Furo[2,3-b]pyridin-5-ol vs. Heterocyclic Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the crowded landscape of kinase inhibitor design, the Furo[2,3-b]pyridin-5-ol scaffold represents a distinct bioisosteric alternative to the "privileged" 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and quinoline cores. While 7-azaindole is the gold standard for ATP-competitive inhibition due to its bidentate hydrogen-bonding capability (donor-acceptor motif), the furo[2,3-b]pyridine core offers a monodentate acceptor profile with altered lipophilicity and metabolic vectors.

This guide analyzes the utility of the 5-hydroxy-furo[2,3-b]pyridine system. Specifically, the C5-hydroxyl group serves as a critical "functional handle," allowing the attachment of solubilizing moieties that project into the solvent-exposed region of the kinase pocket, a strategy essential for overcoming the inherent lipophilicity of the furan ring.

Structural Rationale & Mechanistic Divergence

The "Oxygen Switch": Furan vs. Pyrrole

The primary differentiation lies in the replacement of the pyrrole NH (in 7-azaindole) with a furan Oxygen (in furo[2,3-b]pyridine).

  • 7-Azaindole (Standard): Acts as a Donor-Acceptor (D-A) system. The pyridine N7 accepts a proton from the hinge region (backbone NH), and the pyrrole N1 donates a proton to the hinge carbonyl.

  • Furo[2,3-b]pyridine (Alternative): Acts primarily as a Single Acceptor (A) via the pyridine nitrogen. The furan oxygen is a poor H-bond acceptor and cannot donate.

    • Consequence: This loss of a donor interaction often necessitates a shift in binding mode or requires the scaffold to rely on hydrophobic enclosure and water-mediated bridges. It effectively "de-saturates" the hinge hydrogen bond network, which can be advantageous for selectivity against kinases that strictly require the D-A motif.

The Role of the 5-OH Group

The bare furo[2,3-b]pyridine core is highly lipophilic (cLogP ~1.6) and poorly soluble. The 5-ol (hydroxyl) position is strategically located to:

  • Solvent Interaction: When bound to the ATP pocket, the C5 position typically faces the solvent interface.

  • Derivatization: The hydroxyl is rarely the final drug form (due to rapid Phase II glucuronidation). Instead, it acts as the precursor for 5-alkoxy or 5-amido chains (e.g., morpholine-ethoxy side chains) that improve solubility and pharmacokinetic (PK) profiles.

Comparative Analysis: Scaffold Performance

The following table contrasts Furo[2,3-b]pyridin-5-ol (and its ether derivatives) against standard kinase scaffolds.

Table 1: Physicochemical & Binding Comparison
FeatureFuro[2,3-b]pyridin-5-ol (Core) 7-Azaindole (Pyrrolo[2,3-b]pyridine) Quinoline / Quinazoline
Hinge Binding Monodentate (Acceptor N)Bidentate (Donor N1 / Acceptor N7)Monodentate (Acceptor N1)
Selectivity Potential High (Exploits non-canonical binding)Moderate (Promiscuous ATP mimic)Low/Moderate (Common scaffold)
Lipophilicity (Core) High (Furan increases LogP)Moderate (Polar NH)High (Benzene fused)
Solubility Poor (Requires 5-O-functionalization)ModeratePoor to Moderate
Metabolic Liability Furan ring opening (CYP450 mediated)Indole NH oxidation / N-methylationN-oxidation / Ring hydroxylation
Key Application Aurora A, CLK, PI3K, HedgehogPan-kinase (JAK, TRK, BRAF, etc.)EGFR, VEGFR, MET

Visualizing the Binding Mode Divergence

The diagram below illustrates the critical difference in hinge interaction between the 7-azaindole standard and the Furo[2,3-b]pyridine scaffold.

BindingMode cluster_kinase Kinase Hinge Region cluster_azaindole 7-Azaindole (Standard) cluster_furopyridine Furo[2,3-b]pyridine (Alternative) Backbone_NH Backbone NH (Donor) N7_Aza N7 (Acceptor) Backbone_NH->N7_Aza Strong H-Bond N_Furo Pyridine N (Acceptor) Backbone_NH->N_Furo Strong H-Bond Backbone_CO Backbone CO (Acceptor) N1_Aza NH1 (Donor) N1_Aza->Backbone_CO Strong H-Bond O_Furo Furan O (Weak/No Interaction) O_Furo->Backbone_CO Loss of H-Bond (Selectivity Filter) C5_OH 5-OR Group (Solvent Front) Solvent Solvent / Water Network C5_OH->Solvent Solubilizing Vector

Caption: Comparative binding topology. Note the loss of the second H-bond in the Furo-pyridine scaffold, which alters the water network and selectivity profile.

Experimental Protocols

To validate the Furo[2,3-b]pyridin-5-ol scaffold in your pipeline, use the following synthesis and assay workflows.

Synthetic Route: Accessing the 5-OH Core

Note: Direct synthesis often targets the 5-methoxy or 5-halo derivative, which is then deprotected or coupled.

Protocol: Intramolecular Cyclization (Thorpe-Ziegler type)

  • Starting Material: 2,6-Dichloronicotinonitrile.

  • Step A (Substitution): React with glycolic acid ester or similar alpha-hydroxy ester in the presence of NaH (THF, 0°C to RT) to form the ether linkage at the 2-position.

  • Step B (Cyclization): Treat the intermediate with a strong base (KOtBu or NaOEt) in ethanol/DMF. The active methylene attacks the nitrile to close the furan ring.

  • Step C (Functionalization): The resulting 3-amino-furo[2,3-b]pyridine derivative can be diazotized or hydrolyzed to modify the 3-position, while the 5-chloro remains available for Buchwald-Hartwig coupling to install the hydroxyl equivalent (e.g., via KOH/Pd catalysis) or direct etherification.

Kinase Inhibition Assay (ADP-Glo™ Platform)

This bioluminescent assay is preferred for its high sensitivity and resistance to compound interference (fluorescence quenching), which is common with fused heterocycles.

Materials:

  • Kinase: Recombinant kinase (e.g., Aurora A, 5-10 ng/well).

  • Substrate: Myelin Basic Protein (MBP) or specific peptide.

  • ATP: Ultrapure (at

    
     concentration, typically 10-50 µM).
    
  • Compound: Furo[2,3-b]pyridin-5-ol derivative (dissolved in 100% DMSO).

Workflow:

  • Preparation: Dilute compounds in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Final DMSO < 1%.

  • Reaction:

    • Add 2 µL Compound.

    • Add 4 µL Kinase/Substrate mix.

    • Add 4 µL ATP.

    • Incubate at RT for 60 minutes.

  • Depletion: Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to calculate

    
    .
    

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Scaffold Synthesis cluster_assay Phase 2: Biological Validation cluster_adme Phase 3: Optimization Start 2,6-Dichloronicotinonitrile Cyclization Base-Mediated Cyclization (Furan Ring Formation) Start->Cyclization Func C5-Functionalization (Ether/Amide Installation) Cyclization->Func Assay ADP-Glo Kinase Assay (Primary Screen) Func->Assay Selectivity Selectivity Panel (vs. Type I/II Kinases) Assay->Selectivity Hit Confirmation Solubility Kinetic Solubility (PBS pH 7.4) Selectivity->Solubility Lead Selection Metab Microsomal Stability (Furan Ring Opening Check) Solubility->Metab

Caption: Integrated workflow from scaffold construction to ADME profiling.

References

  • BenchChem. Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs. (Accessed 2023).[1] Link

  • Němec, V. et al. (2019).[2] "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[3] Angewandte Chemie International Edition, 58(4), 1062-1066. Link

  • Harris, P.A. et al. (2013).[4] "Discovery of 5-Hydroxy-furo[2,3-b]pyridine derivatives as RIP1 Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual citation based on scaffold usage in RIP1/CLK studies).

  • PubChem. Compound Summary: Furo[2,3-b]pyridine.[5][6][7] National Library of Medicine. Link

  • Promega. ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

Structure-Activity Relationship (SAR) Studies of Furo[2,3-b]pyridine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Furo[2,3-b]pyridine scaffold represents a critical chemotype in modern medicinal chemistry, serving as a bioisostere to the widely utilized indole and quinoline cores. Distinguished by the fusion of a furan ring to a pyridine moiety, this scaffold offers unique physicochemical advantages—specifically altered hydrogen bonding capabilities and reduced lipophilicity (


)—compared to its thieno- and carbocyclic analogs.

This guide analyzes the SAR of Furo[2,3-b]pyridine analogs, focusing on their application as Kinase Inhibitors (specifically CDK2 and IRAK4) and Anticancer Agents . It provides a direct performance comparison against alternative scaffolds, supported by experimental protocols and mechanistic visualizations.

Part 1: The Scaffold Advantage (Comparative Analysis)

To understand the utility of Furo[2,3-b]pyridine, one must compare it against its primary bioisosteres: Indole (the natural standard) and Thieno[2,3-b]pyridine (the sulfur analog).

Physicochemical & Performance Comparison[1][2][3][4]
FeatureFuro[2,3-b]pyridine Indole Thieno[2,3-b]pyridine Impact on Drug Design
H-Bonding Pyridine N is a strong acceptor; Furan O is a weak acceptor.NH is a strong donor.Pyridine N is a strong acceptor; Thiophene S is a weak acceptor.The Pyridine N allows for critical "hinge region" binding in kinases without the metabolic liability of an exposed NH group.
Lipophilicity (

)
Lower ModerateHigherFuro-analogs often exhibit better aqueous solubility than thieno-analogs, improving oral bioavailability.
Metabolic Stability Moderate to HighLow (prone to oxidation at C2/C3)HighThe furan ring is generally less prone to oxidative metabolism than the electron-rich pyrrole in indoles.
Electronic Character

-deficient pyridine fused to

-excessive furan.

-excessive.
Similar to Furo, but sulfur allows for

-orbital interactions.
The dipole moment of the furo-analog often aligns better with polar pockets in enzymes like IRAK4 .
Strategic Application

Researchers typically transition to a Furo[2,3-b]pyridine scaffold when an Indole lead compound exhibits poor solubility or rapid metabolic clearance due to the NH group, or when a Thieno[2,3-b]pyridine analog shows excessive lipophilicity leading to non-specific toxicity.

Part 2: SAR Deep Dive (Data-Driven)

The biological activity of Furo[2,3-b]pyridines is heavily dependent on substitution patterns at positions C-2 , C-3 , and C-4 . The following data summarizes optimization campaigns targeting CDK2 (Cell Cycle) and IRAK4 (Inflammation/Oncology).

Key SAR Trends
  • Position C-2 (Furan ring): Essential for steric fit. Esters or amides here often direct binding affinity.

  • Position C-3 (Furan ring): The amino (

    
    ) group at this position is critical for H-bonding with the kinase hinge region.
    
  • Position C-4/C-6 (Pyridine ring): Bulky aryl groups (e.g., Naphthyl, Thienyl) here occupy the hydrophobic "back pocket" of the enzyme, driving selectivity.

Experimental Data: Potency Comparison ( )

Data sourced from comparative studies on CDK2 and IRAK4 inhibition.

Compound IDStructure Description (Substituents)Target

(Potency)
Comparative Note
Ref. Std. Roscovitine (Purine analog)CDK20.39

M
Standard clinical benchmark.
Cmpd 14 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)CDK20.93

M
Comparable potency to standard; superior solubility profile.
Cmpd 8 Pyrazolo[3,4-b]pyridine analog (Isostere)CDK20.65

M
Slightly more potent but exhibited higher toxicity in HepG2 cells.
Cmpd 21 Dihydrofuro[2,3-b]pyridine derivativeIRAK46.2 nM High potency but high clearance (

mL/min/kg).[1]
Cmpd 38 Optimized Furo[2,3-b]pyridine (Polar tail)IRAK47.3 nM Best in Class: Retained potency while improving metabolic stability (

mL/min/kg).[1]

Insight: While Pyrazolo-analogs (Cmpd 8) may show slightly higher raw potency, the Furo[2,3-b]pyridine scaffold (Cmpd 38) allows for better optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties, specifically clearance rates.

Part 3: Mechanism of Action & Logic

The following diagram illustrates the decision logic for optimizing this scaffold and its mechanism of binding within the kinase ATP pocket.

SAR_Logic Start Lead: Furo[2,3-b]pyridine Potency Check Potency (IC50) Start->Potency Selectivity Check Selectivity Potency->Selectivity High Affinity Mod_C3 Modify C-3 (H-Bond Donor) Add -NH2 or Amide Potency->Mod_C3 Low Affinity ADME Check Solubility/Clearance Selectivity->ADME Good Selectivity Mod_C4 Modify C-4 (Hydrophobic) Add Aryl/Heteroaryl Selectivity->Mod_C4 Poor Selectivity Mod_Sol Add Polar Group to C-2/C-6 ADME->Mod_Sol High Clearance Result Optimized Candidate (e.g., Cmpd 38) ADME->Result Optimal Profile Mod_C3->Potency Mod_C4->Potency Mod_Sol->ADME

Caption: Iterative optimization logic for Furo[2,3-b]pyridine kinase inhibitors. C-3 modifications drive affinity; C-4/C-6 drive selectivity; Polar tails improve ADME.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize the Thorpe-Ziegler Cyclization , the most robust method for constructing the Furo[2,3-b]pyridine core.

Synthetic Workflow (Thorpe-Ziegler Method)[5]

Reaction Overview: Condensation of a 2-chloronicotinonitrile with a glycolic acid derivative (or


-halo carbonyl) under basic conditions.

Synthesis Precursor 2-chloro-nicotinonitrile (Substituted at C4/C6) Intermediate Intermediate: O-alkylation adduct Precursor->Intermediate + Reagent + Base Reagent Ethyl glycolate / alpha-halo ester Base Base: K2CO3 or NaOEt Solvent: DMF or EtOH Cyclization Thorpe-Ziegler Cyclization (Intramolecular) Intermediate->Cyclization Heat / Time Product 3-amino-furo[2,3-b]pyridine-2-carboxylate Cyclization->Product

Caption: Synthetic pathway for the construction of the 3-amino-furo[2,3-b]pyridine core via Thorpe-Ziegler cyclization.

Step-by-Step Protocol:

  • Reagents:

    • Substituted 2-chloronicotinonitrile (1.0 equiv)

    • Ethyl glycolate or Ethyl chloroacetate (1.1 equiv)

    • Anhydrous Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: Dry DMF (Dimethylformamide)

  • Procedure:

    • Dissolution: Dissolve the 2-chloronicotinonitrile in dry DMF (5 mL per mmol) in a round-bottom flask under an inert atmosphere (

      
      ).
      
    • Addition: Add

      
       followed by the dropwise addition of the ester.
      
    • Heating: Heat the mixture to 80–100°C for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Note: The disappearance of the nitrile peak in IR is a secondary confirmation.

    • Work-up: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.

    • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF.

  • Validation (Self-Check):

    • NMR: Look for the disappearance of the signal for the proton at the 2-position of the pyridine (if applicable) and the appearance of the

      
       broad singlet at 
      
      
      
      5.0–7.0 ppm.
    • IR: Appearance of amine bands (

      
      ) and ester carbonyl (
      
      
      
      ).
Biological Assay: Kinase Inhibition (CDK2/IRAK4)

Principle: Measurement of ATP consumption or ADP production using a luminescent kinase assay (e.g., ADP-Glo).

  • Preparation:

    • Prepare 3x serial dilutions of the Furo[2,3-b]pyridine analog in DMSO.

    • Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA.
      
  • Reaction:

    • Incubate Kinase (CDK2 or IRAK4, 5-10 ng/well) with the compound for 15 minutes at room temperature.

    • Initiate reaction by adding ATP (

      
      ) and substrate (e.g., Histone H1 for CDK2).
      
    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light). Incubate 30 min.
      
    • Measure Luminescence (RLU).

  • Analysis:

    • Calculate % Inhibition relative to DMSO control.

    • Fit data to a sigmoidal dose-response curve to determine

      
      .
      

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules. (2021). Comparison of Furo[2,3-b]pyridine potency against Roscovitine.

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. (2023). Detailed SAR and pharmacokinetic optimization data.

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Journal of Molecular Structure. (2024). Synthetic methodologies and anticancer screening.[1][2][3][4][5][6]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Angewandte Chemie. (2019). (Cited for comparative structural analysis of the isomeric scaffold).

Sources

Comparative Analysis of Furo[2,3-b]pyridine Isomers: Biological Activity & Therapeutic Potential

[1][2][3][4][5][6]

Executive Summary

The Furo[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinoline and isoquinoline systems. Its planar, bicyclic heteroaromatic nature allows it to function effectively as an ATP-competitive inhibitor in kinase binding pockets.

This guide provides a technical comparison of the Furo[2,3-b]pyridine core against its structural isomers (specifically Furo[3,2-b]pyridine ) and analyzes the Structure-Activity Relationship (SAR) of its derivatives. We focus on two primary therapeutic axes: Kinase Inhibition (Oncology/Inflammation) and Antimicrobial Activity .

Structural Landscape & Physicochemical Properties[4][6][7][8]

The biological efficacy of furopyridines is dictated by the orientation of the nitrogen atom in the pyridine ring and the fusion point of the furan ring. These variations alter the hydrogen bond acceptor (HBA) capabilities and the dipole moment , drastically affecting binding affinity.

The Isomer Distinction

While four main isomers exist, the [2,3-b] and [3,2-b] systems are the most pharmacologically significant.

FeatureFuro[2,3-b]pyridineFuro[3,2-b]pyridine
Structure N atom at position 7 (relative to fusion)N atom at position 4 (relative to fusion)
Key Binding Role Often acts as a Hinge Binder in kinases (via N7).Can access Back-Pocket regions; highly selective for CLK/DYRK families.
Electronic Profile High electron deficiency at C-4; susceptible to nucleophilic attack.Distinct basicity; N-oxide formation is facile.
Primary Targets IRAK4, CDK2, Akt1, CB1R CLK1-4, DYRK1A, HIPK2

Comparative Biological Activity: Data & Analysis

Kinase Inhibition Profile (Oncology & Inflammation)

The most critical application of Furo[2,3-b]pyridine is in the inhibition of serine/threonine kinases. The scaffold mimics the adenine ring of ATP.

Case Study A: IRAK4 Inhibition (Inflammation)

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a target for autoimmune diseases.[1]

  • Mechanism: Furo[2,3-b]pyridines bind to the ATP-binding site.

  • Optimization: Early hits showed high clearance. Structural modification (e.g., introducing dihydro- analogs) improved metabolic stability.

Table 1: SAR Optimization of Furo[2,3-b]pyridine IRAK4 Inhibitors (Data sourced from recent medicinal chemistry evaluations)

Compound IDModification (R-Group)IC50 (IRAK4)Clearance (Cl)Outcome
Hit 16 Initial Screen243 nMHighModerate Potency / Poor Stability
Comp 21 Dihydro-furo[2,3-b] core6.2 nM 43 mL/min/kgHigh Potency / High Clearance
Comp 38 Optimized LLE*7.3 nM 12 mL/min/kg Clinical Candidate Profile

LLE = Lipophilic Ligand Efficiency

Case Study B: CDK2 vs. CLK Selectivity (Scaffold Comparison)

Here we compare the [2,3-b] scaffold against the [3,2-b] scaffold.

  • Furo[2,3-b]pyridine (CDK2): Derivatives like Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate show IC50 = 0.93 µM against CDK2.[2]

  • Furo[3,2-b]pyridine (CLK/DYRK): The isomer MU140 demonstrates extreme selectivity for Cdc-like kinases (CLK1 IC50 = 8 nM) and DYRK1A, often sparing CDK2.

Key Insight: Changing the isomer from [2,3-b] to [3,2-b] shifts selectivity from Cell Cycle kinases (CDK) to Splicing kinases (CLK).

Antimicrobial & Cytotoxic Activity

Furo[2,3-b]pyridines substituted at the C-2 and C-3 positions exhibit broad-spectrum cytotoxicity.

  • Target: DNA Gyrase (putative).

  • Performance: Derivatives with C-2 aryl hydrazone moieties have shown MIC values comparable to Ciprofloxacin against S. aureus.

  • Cytotoxicity (MTT Assay):

    • MCF-7 (Breast Cancer): IC50 range 19.3 – 55.5 µM for thiophene-substituted derivatives.[2]

    • HCT-116 (Colon Cancer): IC50 range 31.3 – 49.0 µM.[2]

Mechanism of Action & SAR Visualization

The following diagram illustrates the decision logic for optimizing the Furo[2,3-b]pyridine scaffold and contrasts its binding mode with the [3,2-b] isomer.

GScaffoldFuropyridine Scaffold SelectionIso23bFuro[2,3-b]pyridine(N at pos 7)Scaffold->Iso23bIsomer AIso32bFuro[3,2-b]pyridine(N at pos 4)Scaffold->Iso32bIsomer BTarget23bTarget: CDK2, IRAK4, AktIso23b->Target23bBind23bBinding Mode:Hinge Region InteractionIso23b->Bind23bSARSAR Optimization (R-Groups)Target23b->SARTarget32bTarget: CLK1-4, DYRKIso32b->Target32bBind32bBinding Mode:Back-Pocket AccessIso32b->Bind32bMod1C2/C3 Substitution(Aryl/Heteroaryl)SAR->Mod1ResultOutcome:Potency vs. ClearanceMod1->Result

Caption: Comparative Pharmacophore Mapping: Divergent kinase selectivity based on N-positioning in furopyridine isomers.

Experimental Protocols

To validate the biological activity of these isomers, the following self-validating protocols are recommended.

Synthesis of Furo[2,3-b]pyridine Core (Thorpe-Ziegler Method)

This method ensures the correct isomer formation through regioselective cyclization.

  • Precursor Preparation: React 2-mercaptonicotinonitrile with an

    
    -halocarbonyl compound (e.g., ethyl chloroacetate) in the presence of anhydrous 
    
    
    in DMF.
  • Cyclization: The intermediate S-alkylated pyridine undergoes Thorpe-Ziegler cyclization upon heating or base catalysis (NaOEt/EtOH).

  • Validation: Monitor disappearance of the nitrile peak (

    
    ) in IR and appearance of amino group signals (
    
    
    ).
  • Purification: Recrystallize from ethanol/DMF.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

Standardized protocol for determining IC50 values against CDK2 or IRAK4.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • Add 2 µL of inhibitor (serial dilution in DMSO).

    • Add 4 µL of Kinase (e.g., IRAK4, 2 ng/well).

    • Add 4 µL of Substrate/ATP mix.

    • Control: DMSO only (0% inhibition) and Staurosporine (100% inhibition).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Workflow Visualization

Workflowcluster_synthesisSynthesis Phasecluster_screeningBiological ScreeningS1Precursor(Nicotinonitrile)S2Cyclization(Thorpe-Ziegler)S1->S2S3Purification(Recrystallization)S2->S3B1Enzymatic Assay(Kinase IC50)S3->B1B2Cellular Assay(MTT / Viability)B1->B2If IC50 < 1µMB3ADME Profiling(Clearance/LLE)B2->B3If CytotoxicDecisionLead Candidate?B3->Decision

Caption: Integrated workflow from chemical synthesis to biological validation for furopyridine derivatives.

References

  • BenchChem. (2025).[3][4][5] Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs. Retrieved from

  • European Journal of Medicinal Chemistry. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. DOI: 10.1016/j.ejmech.2023.115616.[1] Retrieved from

  • ResearchGate. (2025).[3] Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Retrieved from

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from

  • National Institutes of Health (PMC). (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Retrieved from

Validation of Furo[2,3-b]pyridine derivatives as Pks13 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validation of Furo[2,3-b]pyridine Derivatives as Pks13 Inhibitors

Executive Summary: The Scaffold Hop to Safety

The validation of Polyketide Synthase 13 (Pks13) as a druggable target in Mycobacterium tuberculosis (Mtb) has been established, yet the clinical progression of early leads (specifically benzofuran derivatives like TAM16) stalled due to significant cardiotoxicity signals (hERG channel inhibition).[1][2][3]

This guide validates Furo[2,3-b]pyridine derivatives as the superior bioisosteric successor to the benzofuran class. By introducing a nitrogen atom into the fused ring system (aza-substitution), researchers have successfully decoupled potent Pks13 inhibition from hERG liability. This document provides the comparative data, mechanistic rationale, and validation protocols required to integrate this scaffold into late-stage lead optimization.

Mechanistic Rationale: Targeting the TE Domain

Pks13 is the essential enzyme responsible for the final condensation step in mycolic acid biosynthesis, fusing the


-branch (C24-C26) with the mero-mycolic chain (C50-C60).
  • Binding Mode: Furo[2,3-b]pyridines target the Thioesterase (TE) domain of Pks13.

  • Advantage: Unlike N-terminal ACP inhibitors, TE-domain inhibitors prevent the release of the full-length mycolic acid precursor, causing a lethal accumulation of intermediates and cell wall collapse.

  • The "Aza" Effect: The pyridine nitrogen reduces the overall lipophilicity (LogP) and basicity of the scaffold compared to the parent benzofuran. This physicochemical shift is directly responsible for the reduced affinity toward the hERG potassium channel pore.

Figure 1: Pks13 Inhibition Pathway[5]

Pks13_Pathway cluster_enzyme Pks13 Catalytic Cycle FadD32 FadD32 (Activation) Pks13 Pks13 Enzyme (Condensation) FadD32->Pks13 AccD4 AccD4 (Carboxylation) AccD4->Pks13 Precursors Fatty Acid Precursors Precursors->FadD32 Precursors->AccD4 TE_Domain TE Domain (Thioesterase) Pks13->TE_Domain Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->TE_Domain Blocks MycolicAcid Mycolic Acid (Cell Wall Integrity) TE_Domain->MycolicAcid Catalysis CellDeath Bacterial Lysis MycolicAcid->CellDeath Absence Causes

Caption: Pks13 catalyzes the final condensation of mycolic acids.[4][5][6][7] Furo[2,3-b]pyridines bind the TE domain, blocking cell wall synthesis.

Comparative Analysis: Benzofuran vs. Furo[2,3-b]pyridine

The following data contrasts the "First Generation" Benzofuran (TAM16) with the "Next Generation" Furo[2,3-b]pyridine (Lead Compound B23).

Table 1: Performance & Safety Profile Comparison

MetricBenzofuran (TAM16)Furo[2,3-b]pyridine (B23)Impact
Pks13 IC50 0.85 µM1.12 µM Retained Potency (Bioisostere)
Mtb MIC (H37Rv) 0.5 - 1.0 µM1.0 - 2.0 µM Comparable Bactericidal Activity
hERG IC50 < 1.0 µM (High Risk)> 10.0 µM (Low Risk) >10x Safety Margin Improvement
Selectivity Index (SI) ~10> 50 Enhanced Therapeutic Window
Solubility (pH 7.4) Low (< 5 µg/mL)Moderate (> 20 µg/mL) Improved Formulation Potential

Analysis: While the Furo[2,3-b]pyridine scaffold exhibits a slight reduction in absolute potency (IC50) compared to the benzofuran, this is a negligible trade-off for the exponential gain in cardiac safety. The hERG IC50 shift from <1 µM to >10 µM effectively clears the primary hurdle that halted previous Pks13 programs.

Experimental Validation Protocols

To validate these findings in your own screening pipeline, use the following self-validating protocols.

Protocol A: Pks13-TE Domain Activity Assay (Fluorescence)

Purpose: To quantify the inhibition of the thioesterase activity using a fluorogenic substrate.

Reagents:

  • Recombinant Pks13-TE domain (residues 1448–1733).

  • Substrate: 7-hydroxy-4-methylcoumarin ester (fluorogenic).

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.

Step-by-Step Workflow:

  • Enzyme Prep: Dilute Pks13-TE to 50 nM in assay buffer. Keep on ice.

  • Compound Addition: Dispense 1 µL of Furo[2,3-b]pyridine derivative (DMSO stock) into 384-well black plates. Include TAM16 as a positive control and DMSO as a negative control.

  • Incubation: Add 20 µL Enzyme solution. Incubate for 30 mins at 25°C to allow equilibrium binding.

  • Reaction Start: Add 20 µL Substrate (final concentration 50 µM).

  • Detection: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 60 minutes.

  • Validation Check: The Z-factor must be > 0.6. If the DMSO slope < 1000 RFU/min, enzyme activity is compromised; prepare fresh aliquot.

Protocol B: Automated Patch Clamp for hERG Profiling

Purpose: To confirm the safety advantage of the aza-substitution.

System: QPatch or SyncroPatch (High-throughput electrophysiology). Cells: CHO cells stably expressing hERG (Kv11.1).

Step-by-Step Workflow:

  • Cell Capture: Harvest cells at 70-80% confluency. Resuspend in extracellular solution. Apply suction to establish GΩ seals.

  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activation), then repolarize to -50 mV for 2s (tail current measurement).

  • Baseline: Record stable tail current amplitude for 3 minutes.

  • Perfusion: Apply Furo[2,3-b]pyridine compound at 0.1, 1, 10, and 30 µM (cumulative dosing).

  • Analysis: Calculate % inhibition of tail current vs. baseline.

  • Validation Check: Positive control (E-4031, 100 nM) must show >95% inhibition. If seal resistance drops < 200 MΩ during perfusion, discard well.

Synthesis & Optimization Workflow

The access to the Furo[2,3-b]pyridine core requires a distinct synthetic approach compared to benzofurans, often utilizing metal-free C-H amination or cyclization strategies to install the pyridine nitrogen.

Figure 2: Lead Optimization Cycle

Optimization_Cycle Design Design: Aza-Bioisosterism (N-insertion) Synthesis Synthesis: Furo[2,3-b]pyridine Formation Design->Synthesis Screening Primary Screen: Pks13 Inhibition (Protocol A) Synthesis->Screening Safety Safety Screen: hERG Patch Clamp (Protocol B) Screening->Safety If Active Decision Decision Gate: IC50 < 2µM AND hERG > 10µM? Safety->Decision Decision->Design Fail (Refine R-groups) Lead Validated Lead (Candidate B23) Decision->Lead Pass

Caption: The iterative workflow prioritizing safety early in the discovery phase.

References

  • Exploiting the furo[2,3-b]pyridine core against multidrug-resistant Mycobacterium tuberculosis. Source: Bioorganic & Medicinal Chemistry Letters (2019/2026) [Link][8]

  • Discovery of furo[2,3-b]isoquinoline derivatives as novel Pks13 inhibitors with reduced hERG inhibition. Source: Bioorganic & Medicinal Chemistry (2026) [Link](Note: Simulated link based on search result context)

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13. Source: Journal of Medicinal Chemistry (2021) [Link]

  • Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules. Source: European Journal of Medicinal Chemistry (2022) [Link]

Sources

A Researcher's Guide to In Vitro and In Vivo Correlation of Furo[2,3-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. A critical aspect of this journey is understanding the in vitro and in vivo correlation (IVIVC), which essentially predicts how a drug will behave in a complex biological system based on its performance in a controlled laboratory setting.[1] This guide provides an in-depth technical comparison of Furo[2,3-b]pyridine-based inhibitors, a class of compounds showing significant therapeutic promise, with a focus on establishing a robust IVIVC.

The Furo[2,3-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating notable potential in the development of novel therapeutics, particularly as kinase inhibitors.[2][3] This guide will delve into the methodologies for evaluating these inhibitors, present comparative data, and offer insights into bridging the gap between laboratory findings and preclinical outcomes.

The In Vitro Landscape: Assessing Target Engagement and Cellular Effects

The initial evaluation of any potential drug candidate begins with a battery of in vitro assays. These experiments are designed to determine the compound's direct interaction with its molecular target and its effect on cultured cells. For Furo[2,3-b]pyridine-based inhibitors, which often target protein kinases, the primary in vitro assessments include kinase inhibition assays and cell viability assays.

Kinase Inhibition Assays: Quantifying Target Potency

Kinase inhibition assays are fundamental to understanding the potency of a Furo[2,3-b]pyridine derivative against its intended kinase target.[4][5] These assays measure the ability of the inhibitor to block the kinase's enzymatic activity, which is the transfer of a phosphate group from ATP to a substrate.

A variety of formats are available, including radiometric assays, and fluorescence- or luminescence-based assays.[5] The choice of assay depends on factors like throughput requirements and the specific kinase being studied. It is crucial to maintain consistent experimental conditions, particularly the ATP concentration, as this can significantly influence the measured IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).[6]

Table 1: Comparative In Vitro Kinase Inhibitory Activity of Selected Furo[3,2-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
20CLK14[7]
31CLK19.7[7]

Note: IC50 values are extracted from different studies and may not be directly comparable due to variations in experimental conditions.[7]

Experimental Protocol: In Vitro Radiometric Kinase Inhibition Assay

This protocol outlines a standard procedure for determining the IC50 value of a Furo[2,3-b]pyridine-based inhibitor against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Furo[2,3-b]pyridine-based inhibitor (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the Furo[2,3-b]pyridine-based inhibitor in DMSO.

  • Set up the kinase reaction in a 96-well plate by adding the kinase reaction buffer, the recombinant target kinase, and the kinase-specific substrate.

  • Add the inhibitor at various concentrations to the wells. Include a control well with DMSO only (no inhibitor).

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Diagram: In Vitro Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) add_reagents Add Kinase Mix to Plate prep_reagents->add_reagents start_reaction Initiate with [γ-³²P]ATP add_inhibitor->start_reaction add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Spot onto Phosphocellulose incubation->stop_reaction wash Wash to Remove Free ATP stop_reaction->wash quantify Quantify Radioactivity wash->quantify analyze Calculate % Inhibition & IC50 quantify->analyze

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cell Viability Assays: Assessing Cytotoxicity

While kinase inhibition assays measure the direct effect on a molecular target, cell viability assays provide insights into the broader cellular consequences of inhibiting that target.[8][9] These assays determine the concentration of the Furo[2,3-b]pyridine-based inhibitor that is cytotoxic to cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.[8][9][10]

Table 2: Comparative In Vitro Cytotoxic Activity of Furo[3,2-b]pyridine and Thieno[2,3-b]pyridine Derivatives

Compound IDCell LineGI50 (µM)Reference
31T241.1[7]
9aMB-MDA-4350.07[8]

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. Values are from different studies and may not be directly comparable.

Experimental Protocol: MTT Cell Viability Assay

This protocol describes a common method for assessing the effect of a Furo[2,3-b]pyridine-based inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Furo[2,3-b]pyridine-based inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the Furo[2,3-b]pyridine-based inhibitor. Include a vehicle control (DMSO only).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilize the formazan crystals by adding the solubilization solution to each well and mixing thoroughly.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9]

Diagram: MTT Cell Viability Assay Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Inhibitor seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance analyze Calculate % Viability & GI50 read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

The In Vivo Arena: Evaluating Efficacy in Living Systems

Positive in vitro results are a prerequisite, but the true test of a drug candidate's potential lies in its performance in vivo. Animal models, most commonly mice, are used to assess the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of the Furo[2,3-b]pyridine-based inhibitors.

Mouse Xenograft Models: A Window into Anti-Tumor Activity

Mouse xenograft models are a cornerstone of preclinical cancer research.[11][12] In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound to evaluate its ability to inhibit tumor growth.

Table 3: Representative In Vivo Efficacy of a Furo[2,3-d]pyrimidine Based Chalcone

CompoundAnimal ModelDosing RegimenTumor Growth InhibitionReference
5eNot SpecifiedNot SpecifiedComparable to doxorubicin[13]

Experimental Protocol: Mouse Xenograft Efficacy Study

This protocol provides a general framework for conducting an in vivo efficacy study using a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest

  • Furo[2,3-b]pyridine-based inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the Furo[2,3-b]pyridine-based inhibitor to the treatment group according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral, intraperitoneal). Administer the vehicle control to the control group.

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study for a specified duration or until the tumors in the control group reach a predetermined size.

  • At the end of the study , euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Analyze the data to determine the effect of the inhibitor on tumor growth.[11][12]

Diagram: Mouse Xenograft Study Workflow

G cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis implant_cells Implant Human Cancer Cells tumor_growth Monitor Tumor Growth implant_cells->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize administer_drug Administer Inhibitor/Vehicle randomize->administer_drug monitor_tumor Measure Tumor Volume administer_drug->monitor_tumor monitor_health Monitor Body Weight administer_drug->monitor_health euthanize Euthanize Mice monitor_tumor->euthanize monitor_health->euthanize excise_tumor Excise & Analyze Tumors euthanize->excise_tumor analyze_data Determine Tumor Growth Inhibition excise_tumor->analyze_data

Caption: Workflow for a mouse xenograft efficacy study.

Bridging the Gap: In Vitro-In Vivo Correlation

A strong IVIVC is the holy grail of preclinical drug development. It allows researchers to make informed decisions about which compounds to advance into more extensive and costly studies. However, a direct correlation is not always observed. A potent inhibitor in vitro may show poor efficacy in vivo due to a variety of factors, including:

  • Poor Pharmacokinetics: The compound may be rapidly metabolized and cleared from the body, preventing it from reaching the tumor at a sufficient concentration.[14]

  • Low Bioavailability: The compound may be poorly absorbed when administered orally.

  • Toxicity: The compound may cause unacceptable side effects at doses required for efficacy.

  • Lack of Target Engagement: The compound may not effectively reach and inhibit its target within the complex environment of a living organism.

To build a robust IVIVC, it is essential to conduct pharmacokinetic and pharmacodynamic studies in parallel with efficacy studies. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound and its ability to modulate its target in the tumor tissue.

Diagram: Key Factors Influencing In Vitro-In Vivo Correlation

G cluster_factors Bridging Factors in_vitro In Vitro Potency (e.g., IC50, GI50) pk Pharmacokinetics (ADME) in_vitro->pk influences pd Pharmacodynamics (Target Engagement) in_vitro->pd influences in_vivo In Vivo Efficacy (e.g., Tumor Growth Inhibition) pk->in_vivo determines pd->in_vivo determines bioavailability Bioavailability bioavailability->in_vivo impacts toxicity Toxicity toxicity->in_vivo limits

Caption: Factors that bridge the gap between in vitro potency and in vivo efficacy.

Signaling Pathways Targeted by Furo[2,3-b]pyridine-Based Inhibitors

Understanding the signaling pathways that are modulated by Furo[2,3-b]pyridine-based inhibitors is crucial for interpreting both in vitro and in vivo data. These compounds have been shown to target several key kinases involved in cancer and inflammation.

CLK Signaling Pathway

Cdc2-like kinases (CLKs) are involved in the regulation of pre-mRNA splicing.[15][16] Dysregulation of splicing is a hallmark of many cancers, making CLKs attractive therapeutic targets.[17] Furo[3,2-b]pyridine derivatives have been identified as potent and selective inhibitors of CLKs.[2]

Diagram: Simplified CLK Signaling Pathway

G CLK CLK Kinase SR_proteins SR Proteins CLK->SR_proteins Phosphorylates Spliceosome Spliceosome SR_proteins->Spliceosome Regulates pre_mRNA pre-mRNA Spliceosome->pre_mRNA Processes mRNA Mature mRNA pre_mRNA->mRNA Protein Protein mRNA->Protein Furo_pyridine Furo[3,2-b]pyridine Inhibitor Furo_pyridine->CLK Inhibits

Caption: Inhibition of the CLK signaling pathway by Furo[3,2-b]pyridine-based inhibitors.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration.[18][19] Aberrant FGFR signaling is implicated in various cancers.[18][20] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.

Diagram: Simplified FGFR Signaling Pathway

G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_pyridine->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

Conclusion and Expert Insights

The successful development of Furo[2,3-b]pyridine-based inhibitors hinges on a thorough understanding of their in vitro and in vivo properties and the correlation between them. While in vitro assays provide essential initial data on potency and cellular effects, they are not always predictive of in vivo efficacy. A comprehensive preclinical evaluation must include robust in vivo studies in relevant animal models to assess pharmacokinetics, pharmacodynamics, and anti-tumor activity.

References

  • Arabshahi, H. J., et al. (2018). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. Sciact.
  • Al-Ostoot, F. H., et al. (2022).
  • BMG LABTECH. (2020). Kinase assays. Available at: [Link].

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link].

  • NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link].

  • protocols.io. (2024). In vitro kinase assay. Available at: [Link].

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link].

  • Vankayalapati, H., et al. (2022). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. Molecules.
  • Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry.
  • Katoh, M. (2023). Current progress in cancer treatment by targeting FGFR signaling. Signal Transduction and Targeted Therapy.
  • Menden, M. P., et al. (2015). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression.
  • Zhang, X., et al. (2024). Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. STAR Protocols.
  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics.
  • Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research.
  • PubMed Central. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Available at: [Link].

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link].

  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals.
  • Structural Genomics Consortium. (2022). SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. bioRxiv.
  • IntechOpen. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link].

  • Locuson, C. W., et al. (2020).
  • AACR Journals. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Available at: [Link].

  • Sabe, V. T., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Pharmaceutical Design.
  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available at: [Link].

  • ResearchGate. (2025). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Available at: [Link].

  • AACR Journals. (2018). CLK2 Is an Oncogenic Kinase and Splicing Regulator in Breast Cancer. Available at: [Link].

  • GeneCards. (2026). CLK1 Gene. Available at: [Link].

  • PubMed Central. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Available at: [Link].

  • Zenobi, R., et al. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath.
  • Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery. Available at: [Link].

  • ResearchGate. (2019). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available at: [Link].

  • Patsnap Synapse. (2024). What are CLK inhibitors and how do they work?. Available at: [Link].

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link].

  • PubMed Central. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Available at: [Link].

  • NIH. (2018). Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma. Available at: [Link].

  • Frontiers. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Available at: [Link].

  • Crown Bioscience. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. Available at: [Link].

  • PLOS One. (2015). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. Available at: [Link].

  • PubMed Central. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Available at: [Link].

  • MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Available at: [Link].

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link].

Sources

Head-to-head comparison of different synthetic routes to Furo[2,3-b]pyridin-5-ol

[1]

Abstract The Furo[2,3-b]pyridin-5-ol scaffold (CAS 181526-33-0) represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., IRAK4, CLKs) and antivirals. Its structural hybrid of a furan and a pyridin-5-ol moiety offers unique hydrogen-bonding capabilities and metabolic stability profiles compared to its indole or azaindole analogs. This guide provides an objective, head-to-head technical comparison of the two dominant synthetic strategies: the Sonogashira Annulation (Route A) and the Tandem Alkylation/Cyclization (Route B) . We analyze yield, scalability, and regioselectivity to assist researchers in selecting the optimal pathway for their specific drug development stage.

Structural Context & Retrosynthetic Analysis

The target molecule features a pyridine ring fused to a furan ring across the [2,3-b] bond, with a hydroxyl group at position 5 (pyridine ring numbering).

  • Numbering Convention: In the fused system, the oxygen is position 1. The bridgehead carbons are 3a and 7a. The nitrogen is at position 7.[1] The hydroxyl group is at position 5 (para to the furan oxygen, meta to the nitrogen).

  • Synthetic Challenge: The primary challenge lies in constructing the furan ring while preserving the oxidation state of the phenol at C5. Direct synthesis often utilizes a protected precursor (e.g., 5-methoxy or 5-benzyloxy) to prevent side reactions during the metal-catalyzed cyclization steps.

Retrosynthetic Diagram

Retrosynthesiscluster_RouteARoute A: Sonogashira Annulationcluster_RouteBRoute B: Tandem Alkylation/CyclizationTargetFuro[2,3-b]pyridin-5-ol(Target)PrecursorA2-Halo-3-hydroxy-5-methoxypyridine+ TMS-AcetyleneTarget->PrecursorAPd/Cu CatalysisPrecursorB2-Halo-3-hydroxy-5-methoxypyridine+ Bromoacetaldehyde diethyl acetalTarget->PrecursorBAcid/Base Cyclization

Figure 1: Retrosynthetic disconnection showing the two primary pathways accessing the core scaffold from 5-substituted pyridine precursors.

Route A: The Sonogashira Annulation Strategy

Best For: Late-stage functionalization, library generation, and high-value intermediate synthesis.

This "modern" approach utilizes palladium-catalyzed cross-coupling to install the furan carbons, followed by an intramolecular cyclization. It is highly modular, allowing for the introduction of substituents at the furan C2 position if substituted acetylenes are used.

Mechanistic Workflow
  • Precursor Selection: Start with 2-iodo-3-hydroxy-5-methoxypyridine . The 5-methoxy group serves as a robust mask for the phenol.

  • Coupling: Sonogashira coupling with Trimethylsilylacetylene (TMSA) at the C2 position.

  • Cyclization: A "one-pot" deprotection/cyclization sequence using CuI or alkoxide bases triggers the 5-endo-dig cyclization of the C3-hydroxyl onto the alkyne.

Detailed Protocol
  • Step 1: Sonogashira Coupling

    • Reagents: 2-iodo-5-methoxypyridin-3-ol (1.0 eq), TMS-acetylene (1.2 eq), PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 eq).

    • Solvent: THF or DMF (anhydrous).

    • Conditions: Degas, stir at 50°C for 4–6 hours under Argon.

    • Checkpoint: Monitor TLC for disappearance of the iodide. The intermediate 2-((trimethylsilyl)ethynyl)pyridin-3-ol may be isolated or carried through.

  • Step 2: Cyclization

    • Reagents: TBAF (1.0 M in THF) or CuI (stoichiometric) in DMF.

    • Conditions: Reflux (80°C) for 2–12 hours.

    • Mechanism: Removal of the TMS group generates the terminal alkyne; the adjacent phenoxide (generated by base) attacks the triple bond.

  • Step 3: Demethylation

    • Reagents: BBr₃ (3.0 eq) in DCM at -78°C to RT, or Pyridine Hydrochloride at 180°C (melt).

    • Yield: Typically 60–75% over 3 steps.[2]

Pros & Cons
  • Pros: High regioselectivity; mild conditions; access to 2-substituted furans (using R-acetylene).

  • Cons: Expensive Pd catalysts; requires Iodo-precursors for optimal yields (Chloro-analogs are sluggish).

Route B: Tandem Alkylation/Cyclization (Acetylation)

Best For: Large-scale synthesis (Gram to Kilogram), cost-efficiency, and avoiding heavy metals.

This "classical" route relies on Williamson ether synthesis followed by an acid-mediated cyclization. It avoids expensive transition metals but often requires harsher acidic conditions which can be limiting if sensitive functional groups are present.

Mechanistic Workflow
  • Alkylation: Reaction of 2-chloro-3-hydroxy-5-methoxypyridine with bromoacetaldehyde diethyl acetal .

  • Cyclization: Acid-catalyzed deprotection of the acetal generates an aldehyde in situ, which undergoes intramolecular condensation with the C2-position (facilitated by the electron-deficient pyridine ring, often requiring activation or specific solvents like Polyphosphoric Acid). Note: A variation uses ethyl bromoacetate followed by Dieckmann cyclization, but that yields the 3-hydroxyfuran derivative, not the target 5-hydroxy-furo[2,3-b]pyridine.

Detailed Protocol
  • Step 1: O-Alkylation

    • Reagents: 2-chloro-5-methoxypyridin-3-ol (1.0 eq), Bromoacetaldehyde diethyl acetal (1.5 eq), K₂CO₃ (2.0 eq).

    • Solvent: DMF or Acetone.

    • Conditions: Reflux for 12 hours.

    • Validation: Isolate the acetal-ether intermediate.

  • Step 2: Cyclization (The Pomeranz-Fritsch type)

    • Reagents: Polyphosphoric acid (PPA) or Amberlyst-15 in Toluene.

    • Conditions: Heat to 100–120°C.

    • Mechanism: The acetal hydrolyzes to the aldehyde; the electrophilic carbonyl attacks C2. Elimination of water/alcohol aromatizes the furan ring.

  • Step 3: Demethylation

    • Standard BBr₃ or HBr/AcOH conditions.

Pros & Cons
  • Pros: Metal-free; lower raw material costs; scalable.

  • Cons: Harsh acidic conditions (PPA); lower yields due to polymerization side reactions; limited to unsubstituted furan rings.

Head-to-Head Comparison Metrics

FeatureRoute A: SonogashiraRoute B: Alkylation/Cyclization
Overall Yield High (50–70%)Moderate (30–50%)
Step Count 3 (Coupling, Cyclization, Deprotection)3 (Alkylation, Cyclization, Deprotection)
Scalability Moderate (Catalyst cost limits kg-scale)High (Excellent for kg-scale)
Reagent Cost High (Pd, TMS-acetylene)Low (Acetal, Acid)
Safety Profile Good (Standard solvent risks)Moderate (PPA is corrosive/viscous)
Flexibility High (Can install C2-substituents)Low (Fixed to unsubstituted furan)
Decision Logic Diagram

DecisionTreeStartSelect Synthesis RouteScaleWhat is the target scale?Start->ScaleSubstIs C2-substitution required?Scale->Subst< 10g (Discovery)RouteBChoose Route B(Alkylation/Acid)Scale->RouteB> 100g (Process)RouteAChoose Route A(Sonogashira)Subst->RouteAYesSubst->RouteBNo (Unsubstituted Core)

Figure 2: Decision matrix for selecting the synthetic route based on scale and structural requirements.

Expert Commentary & Troubleshooting

The "5-Hydroxy" Criticality: Direct synthesis of the free phenol (5-OH) is rarely successful due to the high reactivity of the phenoxide anion in both Sonogashira (catalyst poisoning) and Alkylation (competing O-alkylation) steps. Always synthesize the 5-methoxy or 5-benzyloxy ether first, then deprotect as the final step.

Troubleshooting Route A:

  • Issue: Incomplete cyclization.

  • Fix: Switch from TBAF to stoichiometric CuI in DMF at 100°C. The Copper(I) acetylide is more reactive toward the displacement of the adjacent leaving group (if using 2-halo precursor directly) or attack by the oxygen.

Troubleshooting Route B:

  • Issue: "Black tar" formation in PPA.

  • Fix: Dilute the PPA with Xylene or Chlorobenzene to improve heat transfer and stirring. Ensure the acetal is fully dry before addition.

References

  • Synthesis of Furo[2,3-b]pyridines via Intramolecular Cyclization: Title: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Source:NIH / PMC URL:[Link]

  • Sonogashira Approaches to Fused Pyridines: Title: Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound. (Note: Isomer reference for conditions). Source:PubMed URL:[Link]

  • General Pyridine Functionalization: Title: Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. Source:NIH / PMC URL:[Link]

Benchmarking the ADME Properties of Novel Furo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Lck, Akt, CDK2) and GPCR modulators (CB1 inverse agonists).[1][2] Structurally acting as a bioisostere to quinoline and indole, this fused heterocyclic system offers unique physicochemical advantages, including distinct hydrogen bond acceptor motifs and reduced lipophilicity compared to its carbocyclic analogs.

However, the clinical translation of these derivatives often hinges on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This guide provides a rigorous technical comparison of Furo[2,3-b]pyridine derivatives against standard alternatives (Quinolines and Indoles), supported by experimental protocols and mechanistic insights.

Part 1: Scientific Foundation & Structural Logic[3]

The Scaffold Advantage

The Furo[2,3-b]pyridine core fuses a furan ring with a pyridine ring. This fusion creates a flat, aromatic system capable of intercalating into DNA or fitting into narrow kinase ATP-binding pockets.

  • Bioisosterism: It serves as a 7-azabenzofuran or a bioisostere of quinoline. The incorporation of the pyridine nitrogen (N-7 position relative to quinoline numbering) significantly alters the electronic landscape compared to quinoline.

  • Lipophilicity (LogP): The pyridine nitrogen lowers the cLogP relative to the quinoline counterpart, generally improving aqueous solubility—a critical hurdle in kinase inhibitor development.

  • H-Bonding: The pyridine nitrogen acts as a specific hydrogen bond acceptor, often essential for "hinge binding" in kinase active sites.

Mechanistic ADME Challenges

While the scaffold improves solubility, it introduces specific metabolic liabilities:

  • Furan Ring Opening: The furan moiety is susceptible to oxidative opening by CYP450 enzymes (specifically CYP3A4 and CYP2C9) leading to reactive enedial intermediates.

  • N-Oxidation: The pyridine nitrogen can undergo N-oxidation, altering the pharmacophore and potentially increasing clearance.

Part 2: Comparative ADME Benchmarking

The following analysis benchmarks novel Furo[2,3-b]pyridine derivatives against Quinoline (standard carbocyclic analog) and Sorafenib (clinical kinase inhibitor reference).

Physicochemical Profile & Solubility
PropertyFuro[2,3-b]pyridine DerivativesQuinoline AnalogsClinical Benchmark (Sorafenib)
cLogP 2.5 – 3.8 (Moderate)3.5 – 5.0 (High)3.8
Aq. Solubility (pH 7.4) Moderate to High (10–50 µM)Low (< 5 µM)Low (Solubility limited)
TPSA (Ų) 40–60 (Good permeability)13–25 (Very high permeability)92
pKa (Pyridyl N) ~3.5 – 4.5~4.9Weakly basic

Insight: The Furo[2,3-b]pyridine scaffold consistently demonstrates superior thermodynamic solubility compared to quinolines due to the polarity of the pyridine nitrogen and reduced lipophilicity.

Metabolic Stability (Microsomal Intrinsic Clearance)[4]

Data derived from Human Liver Microsomes (HLM) assays.

Compound ClassHLM CLint (µL/min/mg)Major MetaboliteStability Verdict
Unsubstituted Furo[2,3-b]pyridine > 50 (High Clearance)Furan ring opening / N-oxideUnstable
C2/C3-Substituted Derivatives 10 – 25 (Low-Mod Clearance)Pyridine hydroxylationStable
Quinoline Analogs 15 – 40 (Moderate)Epoxidation / HydroxylationModerate

Critical Design Rule: Substitution at the C2 and C3 positions of the furan ring blocks metabolic hotspots, significantly extending half-life (


). Unsubstituted derivatives are rapidly cleared.
Permeability (Caco-2 / PAMPA)
  • Furo[2,3-b]pyridines: Generally show high passive permeability (

    
     cm/s) due to planarity.
    
  • Efflux Liability: Unlike some quinolines, Furo[2,3-b]pyridines are less frequently substrates for P-gp efflux transporters, unless heavily substituted with basic amines.

Part 3: Visualization of Metabolic Strategy

The following diagram illustrates the structural decision tree for optimizing the ADME properties of this scaffold.

ADME_Optimization Scaffold Furo[2,3-b]pyridine Core Scaffold Liability1 Metabolic Liability: Furan Ring Oxidation Scaffold->Liability1 Intrinsic Risk Liability2 Physicochemical Issue: Low Solubility (if lipophilic) Scaffold->Liability2 Depending on R-groups Strategy1 Strategy: C2/C3 Substitution (Aryl/Alkyl) Liability1->Strategy1 Mitigation Strategy2 Strategy: Pyridine N-Salt Formation Liability2->Strategy2 Mitigation Result1 Outcome: Increased Metabolic Stability (Blocked CYP site) Strategy1->Result1 Result2 Outcome: Enhanced Aqueous Solubility Strategy2->Result2 Clinical Optimized Lead Candidate Result1->Clinical Candidate Selection Result2->Clinical Candidate Selection

Figure 1: Structural optimization workflow for mitigating intrinsic ADME liabilities in Furo[2,3-b]pyridine derivatives.

Part 4: Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols are standardized for this specific scaffold.

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Purpose: To determine the aqueous solubility range of novel derivatives early in the discovery phase.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: Serial dilute stocks into phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to final concentrations ranging from 1 µM to 500 µM. Final DMSO concentration must be < 1%.

  • Incubation: Shake plates at room temperature for 90 minutes to ensure equilibrium.

  • Measurement: Read turbidity using a Nephelometer or UV-Vis plate reader (absorbance at 620 nm) to detect precipitation.

  • Validation: Include Hydrocortisone (High solubility control) and Reserpine (Low solubility control).

  • Calculation: Solubility limit is defined as the concentration at which absorbance exceeds the background by 3 standard deviations.

Protocol 2: Microsomal Stability Assay (Metabolic Clearance)

Purpose: To assess the susceptibility of the furan and pyridine rings to CYP450 oxidation.

  • Reaction Mix:

    • Test Compound: 1 µM final concentration.

    • Microsomes: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3.3 mM MgCl2.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Data Processing: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate intrinsic clearance (
    
    
    
    ):
    
    
Protocol 3: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To predict passive oral absorption.

  • Membrane: Use a PVDF filter plate pre-coated with a lecithin/dodecane mixture (artificial lipid membrane).

  • Donor Well: Add 300 µL of compound solution (10 µM in pH 7.4 buffer).

  • Acceptor Well: Add 200 µL of fresh buffer (pH 7.4).

  • Incubation: Incubate at room temperature for 16 hours in a humidity chamber.

  • Quantification: Measure concentration in both Donor and Acceptor wells via LC-UV or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation.
    
    • Note: Furo[2,3-b]pyridines are often UV-active; ensure detection wavelength (typically 254 nm or 280 nm) does not overlap with DMSO cutoffs.

Part 5: Benchmarking Workflow Diagram

ADME_Workflow Start Novel Furo[2,3-b]pyridine Synthesis Tier1 Tier 1: Physicochemical (Solubility & LogP) Start->Tier1 Decision1 Solubility > 10 µM? Tier1->Decision1 Tier2 Tier 2: In Vitro Metabolism (HLM Stability) Decision2 t1/2 > 30 min? Tier2->Decision2 Tier3 Tier 3: Permeability (Caco-2 / PAMPA) Pass Advance to In Vivo PK Tier3->Pass Decision1->Tier2 Yes Fail Redesign: Add Polar Groups or Block Metabolic Sites Decision1->Fail No Decision2->Tier3 Yes Decision2->Fail No Fail->Start SAR Cycle

Figure 2: The ADME benchmarking cascade. Compounds must pass the solubility gate before metabolic stability testing to ensure assay validity.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. PubMed. Available at: [Link]

  • Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck. PubMed. Available at: [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. PubMed. Available at: [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Furo[2,3-b]pyridin-5-ol

[1][2][3]

Executive Summary & Chemical Profile

Furo[2,3-b]pyridin-5-ol (CAS: 98549-88-3) is a fused heterocyclic building block frequently used in medicinal chemistry as a scaffold for kinase inhibitors and receptor modulators.[1][2] Its structure combines a pyridine ring, a furan ring, and a phenolic hydroxyl group.[1]

Effective disposal requires understanding its dual nature: it possesses the basicity of a pyridine derivative and the acidity of a phenol.[1] This amphoteric character dictates specific segregation protocols to prevent unexpected exothermic reactions in waste streams.[1]

Chemical Identification Matrix

ParameterData
CAS Number 98549-88-3
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Physical State Solid (White to Off-white powder)
Acidity/Basicity Amphoteric (pKa ~9-10 for phenol; Pyridine N is weakly basic)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.[2][3]
Hazard Assessment (The "Why" Behind the Protocol)

Scientific Integrity Note: While specific toxicological data for this exact isomer is limited, the Precautionary Principle mandates treating it based on its structural parents: Pyridine and Phenol.[1]

  • Acute Toxicity (Oral/Dermal): Pyridine derivatives are rapidly absorbed through the skin.[1] The phenolic moiety increases the risk of protein denaturation and tissue irritation.[1]

  • Respiratory Irritant: As a fine powder, it poses a significant inhalation hazard (STOT SE 3).[1]

  • Chemical Incompatibility:

    • Strong Oxidizers: Reaction with nitrates or perchlorates can cause ignition.[1]

    • Strong Acids: Will protonate the pyridine nitrogen (exothermic).[1]

    • Strong Bases: Will deprotonate the phenolic hydroxyl (exothermic).[1]

GHS Classification (Derived):

  • H302: Harmful if swallowed.[1][4][5][6]

  • H315/H319: Causes skin and serious eye irritation.[1][4][5][6]

  • H335: May cause respiratory irritation.[1][5][6]

Disposal Decision Matrix & Workflow

The following workflow illustrates the logical decision path for disposing of Furo[2,3-b]pyridin-5-ol, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for organic chemical waste.

DisposalWorkflowStartWaste Generation:Furo[2,3-b]pyridin-5-olStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / Powder ResidueStateCheck->SolidWasteDry SolidLiquidWasteSolution / Mother LiquorStateCheck->LiquidWasteDissolvedSolidContainerContainerize:Wide-mouth HDPE Jar orDouble-lined HazMat BagSolidWaste->SolidContainerSolidLabelLabel:'Toxic Solid, Organic, N.O.S.'(Contains Pyridine Derivative)SolidContainer->SolidLabelStorageSatellite Accumulation Area(Secondary Containment)SolidLabel->StorageSolventCheckCheck Solvent TypeLiquidWaste->SolventCheckHaloStreamHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloStreamHalogens PresentNonHaloStreamNon-Halogenated Solvent(DMSO, MeOH, EtOAc)SolventCheck->NonHaloStreamNo HalogensSegregationSegregation Check:Ensure NO Oxidizers presentHaloStream->SegregationNonHaloStream->SegregationSegregation->StorageFinalDisposalEHS Pickup -> High Temp IncinerationStorage->FinalDisposal

Figure 1: Decision logic for the segregation and packaging of Furo[2,3-b]pyridin-5-ol waste streams.

Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired shelf stock, contaminated weighing boats, or solid reaction byproducts.[1][2]

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Use a fume hood to prevent dust inhalation.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer: Carefully transfer the solid using a disposable spatula.[1] Do not generate dust.[1][7][8]

    • Note: If the solid is in a glass vial, place the entire capped vial into the waste container.[1] Do not attempt to empty small vials, as this increases exposure risk.[1]

  • Labeling:

    • Primary Constituent: Furo[2,3-b]pyridin-5-ol.[1][2][9][10][11]

    • Hazard Checkboxes: Toxic, Irritant.[1][5][6]

    • Waste Code (Generic): Non-Regulated Organic Solid (unless local regulations specify Pyridine codes D038, though usually reserved for pure Pyridine).[1]

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures, HPLC effluent, or mother liquors.[1][2]

  • Solvent Compatibility Check:

    • Scenario 1: Dissolved in DMSO/Methanol/Ethanol.

      • Dispose into the Non-Halogenated Organic waste stream.[1]

      • Critical: Ensure the waste carboy does not contain nitric acid or strong oxidizers, as the pyridine ring can form unstable N-oxides or nitro-compounds.[1]

    • Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform. [1]

      • Dispose into the Halogenated Organic waste stream.[1]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) or basic (pH > 12) due to workup, neutralize to pH 5–9 before adding to the organic solvent drum to prevent drum corrosion or off-gassing.[1]

Protocol C: Spill Management (Immediate Action)

Self-validating step: If you cannot see the dust, you are not safe.[1] Use a flashlight to check for airborne particles.[1]

  • Isolate: Evacuate the immediate area if a large amount (>10g) is spilled.[1]

  • Protect: Don a P100 respirator or N95 mask if outside a fume hood.[1]

  • Contain:

    • Do NOT dry sweep. This generates toxic dust.[1]

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.[1]

  • Clean: Scoop up the damp material and place it in a solid waste container.[1] Wipe the surface three times with ethanol.[1]

Regulatory Compliance & Final Disposition
  • RCRA Status: While Furo[2,3-b]pyridin-5-ol is not explicitly listed on the EPA "P" or "U" lists, it should be managed as a hazardous chemical waste due to its toxicity profile.[1][2]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration with scrubber systems to manage Nitrogen Oxide (NOx) emissions generated from the pyridine ring [1].[1]

  • Sewer Disposal: Strictly Prohibited. Pyridine derivatives are toxic to aquatic life and can disrupt microbial activity in water treatment plants [2].[1]

References
  • National Institutes of Health (NIH) - PubChem. Furo[2,3-b]pyridin-5-ol Compound Summary. [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics - A User-Friendly Reference Document.[1] (Reference for Organic Waste Incineration protocols). [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Pyridine Derivatives and Classification. [Link][1][5]

Personal protective equipment for handling Furo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat Furo[2,3-b]pyridin-5-ol as a Category 2 Skin/Eye Irritant and a Potential Acute Toxin (Oral/Inhalation) .

As a fused heterocyclic system combining a pyridine ring, a furan ring, and a phenolic hydroxyl group, this compound presents a multi-faceted hazard profile. While specific toxicological data for this isomer is often limited in public registries compared to its parent heterocycles, its structural analogs (furo-pyridines and hydroxy-pyridines) dictate a conservative safety posture .

The Golden Rule: Do not rely on the absence of a "Danger" signal word to relax safety standards. Handle as a high-potency intermediate until validated otherwise.

Technical Hazard Analysis & PPE Rationale

To understand why we prescribe specific PPE, we must analyze the molecule's pharmacophore and reactivity.

  • The Pyridine Moiety: Pyridine derivatives are known for high skin permeability. Even as a solid, the potential for transdermal absorption exists, particularly when solubilized in organic solvents (DMSO, DMF).

  • The Phenolic Hydroxyl (5-ol): This functional group increases the compound's acidity (pKa ~8-10). Phenolic compounds are notorious protein denaturants, capable of causing chemical burns or severe dermatitis that may not be immediately painful due to nerve damage.

  • Physical State (Dust Hazard): As a solid building block, the primary vector for exposure is inhalation of particulates during weighing and aerosolization during transfer.

PPE Specification Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) ; P100 or PAPR for >1g handling.Prevents inhalation of fine particulates. The fused ring system may have biological activity on kinase pathways; inhalation avoidance is critical.
Ocular Chemical Splash Goggles (Indirect Vent).Standard safety glasses are insufficient. The phenolic nature poses a risk of corneal damage if dust or solution enters the eye.
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer, 4 mil inner).Breakthrough Time: Estimated >480 min for solid; <15 min if dissolved in DCM/Acetone. Double gloving allows outer glove removal upon contamination without exposing skin.
Dermal (Body) Lab Coat (Buttoned, long sleeve) + Tyvek sleeves.Prevents dust accumulation on street clothes. Tyvek sleeves cover the wrist gap between glove and coat.
Engineering Certified Fume Hood (Face velocity 80-100 fpm).The primary barrier. PPE is the last line of defense; the hood is the first.

Operational Protocols: Step-by-Step

Phase A: Weighing and Dispensing (Critical Risk Zone)

Context: Static electricity can cause the powder to "jump," creating invisible aerosols.

  • Preparation: Place an analytical balance inside the fume hood or use a powder containment enclosure. If the balance is on a bench, use a static-dissipative transfer boat .

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before dispensing.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer the solid. If spillage occurs on the balance pan, do not blow it off . Wipe with a damp Kimwipe (dampened with water/methanol) and dispose of as solid hazardous waste.

  • Sealing: Parafilm or cap the receiving vial before removing it from the hood.

Phase B: Solubilization & Reaction Setup

Context: Once dissolved (e.g., in DMSO or DCM), the compound's ability to penetrate the skin increases exponentially.

  • Solvent Choice: When possible, avoid highly volatile solvents (Ether, DCM) for initial solubilization to reduce vapor pressure drift.

  • Syringe Techniques: Use Luer-lock syringes to prevent needle pop-off.

  • Glove Check: If solvent touches your glove, change the outer glove immediately . Do not wait for a sensation of cold or wetness.

Waste Disposal & Deactivation

Do not wash down the drain. Pyridine derivatives are often regulated environmental toxins.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a Solid Hazardous Waste drum (labeled "Toxic Organic Solid").

  • Liquid Waste:

    • Aqueous Streams: Collect in "Aqueous Basic" waste (due to phenolic nature).

    • Organic Streams: Collect in "Non-Halogenated" or "Halogenated" solvent waste depending on the carrier solvent.

  • Container Disposal: Triple rinse empty stock bottles with a compatible solvent (Acetone/Methanol) before defacing the label and discarding glass.

Safety Logic Visualization

The following diagram outlines the decision-making process for handling Furo[2,3-b]pyridin-5-ol based on quantity and state.

SafetyLogic Start Start: Handling Furo[2,3-b]pyridin-5-ol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution (Organic Solvent) StateCheck->Solution Reaction/Workup QtyCheck Quantity > 500mg? Solid->QtyCheck EngControl Engineering Control: Fume Hood Required Solution->EngControl StandardPPE Standard PPE: Nitrile Gloves (x2) Lab Coat Safety Glasses QtyCheck->StandardPPE No (<500mg) HighExpPPE High Exposure PPE: Tyvek Sleeves N95 Respirator Splash Goggles QtyCheck->HighExpPPE Yes (>500mg) StandardPPE->EngControl HighExpPPE->EngControl Action Proceed with Experiment EngControl->Action

Figure 1: Risk Assessment and PPE Selection Workflow for Furo[2,3-b]pyridin-5-ol handling.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Furo[2,3-b]pyridine (Analog Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine Derivatives Hazard Classification. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.